molecular formula C39H37N3O3 B15574148 TCH-165

TCH-165

货号: B15574148
分子量: 595.7 g/mol
InChI 键: XXDLWRCUPASJGY-AEGYFVCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCH-165 is a useful research compound. Its molecular formula is C39H37N3O3 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLWRCUPASJGY-AEGYFVCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of TCH-165: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TCH-165 is an investigational small molecule that has garnered significant interest for its novel mechanism of action in modulating the proteasome, a critical cellular machinery for protein degradation. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound acts as a modulator of proteasome assembly, shifting the dynamic equilibrium between the 26S and 20S proteasome complexes to favor the latter.[1][2][3] This results in an increased level of free 20S proteasomes, enhancing the degradation of a specific subset of proteins, particularly intrinsically disordered proteins (IDPs).[1][4] The 20S proteasome is the catalytic core of the proteasome and is responsible for the ubiquitin-independent degradation of proteins.[5][6]

The mechanism of this compound-mediated 20S proteasome activation involves inducing an "open-gate" conformation of the 20S proteasome.[1][5] The outer α-rings of the 20S proteasome act as a gate that controls substrate entry into the proteolytic chamber.[5][7] this compound is proposed to bind to these α-rings, promoting an open state and thereby increasing substrate accessibility to the catalytic β-subunits.[3][8] This enhanced activity is selective for IDPs, such as α-synuclein, tau, ornithine decarboxylase (ODC), c-Fos, and the oncoprotein c-MYC, while structured proteins like GAPDH are not affected.[1][3][4]

By promoting the degradation of these key proteins, this compound exhibits potential therapeutic effects in various disease contexts, including cancer and neurodegenerative disorders.[4][7] For instance, its ability to enhance c-MYC degradation has shown anti-tumor activity in multiple myeloma models, even in cells resistant to the proteasome inhibitor bortezomib (B1684674).[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: Potency of this compound in Enhancing Proteasome Activity

Proteolytic ActivityEC50 (μM)Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)4.2~10-fold[2][5]
Trypsin-like (Tryp-L)3.2Not Specified[2][9]
Caspase-like (Casp-L)4.7Not Specified[2][9]
MYC-mediated Luciferase Transcription2.57Not Applicable[7]

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 / CC50 (μM)Exposure Time (hours)Reference
RPMI-8226 (Multiple Myeloma)1.672[2]
U-87MG (Glioblastoma)2.472[2]
CCRF-CEM (Leukemia)0.972[8]
Newly Diagnosed MM Primary Cells1.0Not Specified[8]
Refractory MM Primary Cells8.1Not Specified[8]

Key Experimental Protocols

Detailed, step-by-step protocols for replicating the cited experiments are not fully available in the provided search results. However, the following outlines the general methodologies employed in the characterization of this compound's mechanism of action.

Proteasome Activity Assays: The proteolytic activity of the 20S and 26S proteasomes was assessed using fluorogenic substrates specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities.[1] Purified proteasomes were incubated with varying concentrations of this compound before the addition of the substrate. The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was measured over time to determine the rate of proteolysis.

Cell Viability Assays: The cytotoxic effects of this compound on various cancer cell lines were determined using standard cell viability assays. Cells such as RPMI-8226 and U-87MG were treated with a range of this compound concentrations for 72 hours.[2] Cell viability was then assessed, likely using assays such as MTT or CellTiter-Glo, to calculate the IC50 values.

Immunoblotting for Protein Degradation: To confirm the degradation of specific proteins, cells were treated with this compound, with and without a proteasome inhibitor like bortezomib (BTZ) or epoxomicin.[1][7] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The levels of target proteins (e.g., c-MYC, α-synuclein, ODC, GAPDH) were then detected using specific primary antibodies and visualized with secondary antibodies conjugated to a detectable marker.

Native Polyacrylamide Gel Electrophoresis (PAGE): To analyze the effect of this compound on proteasome complex assembly, native PAGE was utilized. HEK293T cells were treated with different concentrations of this compound, and cell lysates were prepared under non-denaturing conditions.[1] The lysates were then run on a native gel, followed by immunoblotting for proteasome subunits (e.g., β5 and Rpt1) to visualize the relative amounts of 26S and 20S proteasome complexes.[1]

Luciferase Reporter Assays: The impact of this compound on the transcriptional activity of c-MYC was evaluated using a luciferase reporter assay.[7] HCT-116 cells stably transfected with a MYC-luciferase reporter gene were treated with various concentrations of this compound.[7] The resulting luciferase activity was measured to determine the effect on MYC-mediated gene transcription.

Visualizations

Signaling Pathway of this compound

TCH165_Mechanism cluster_equilibrium Proteasome Dynamic Equilibrium cluster_action This compound Action cluster_proteins Target Proteins cluster_outcomes Cellular Outcomes 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly OpenGate Induces 'Open-Gate' Conformation of 20S 20S_Proteasome->OpenGate 19S_Cap 19S Regulatory Particle 19S_Cap->26S_Proteasome TCH165 This compound TCH165->20S_Proteasome Favors Degradation Enhanced Degradation of Intrinsically Disordered Proteins (IDPs) OpenGate->Degradation cMYC c-MYC Degradation->cMYC alphaSyn α-synuclein Degradation->alphaSyn Tau Tau Degradation->Tau ODC ODC Degradation->ODC AntiTumor Anti-Tumor Activity cMYC->AntiTumor Neuroprotection Potential Neuroprotection alphaSyn->Neuroprotection Tau->Neuroprotection

Caption: Mechanism of action of this compound, illustrating its effect on the proteasome equilibrium and subsequent degradation of intrinsically disordered proteins.

General Experimental Workflow for this compound Evaluation

TCH165_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_invivo In Vivo Analysis ProteasomeAssay Purified Proteasome Activity Assay SubstrateDegradation In Vitro Degradation of IDPs (e.g., α-syn, Tau) ProteasomeAssay->SubstrateDegradation CellLines Treatment of Cancer Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability Immunoblot Immunoblotting for Protein Levels (c-MYC, GAPDH) CellLines->Immunoblot NativePAGE Native PAGE for Proteasome Complex CellLines->NativePAGE ReporterAssay Luciferase Reporter Assay (e.g., MYC activity) CellLines->ReporterAssay Xenograft Xenograft Tumor Models (e.g., Multiple Myeloma) Immunoblot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Tolerability Assessment of Tolerability in Animals Xenograft->Tolerability Start This compound Compound Start->ProteasomeAssay Start->CellLines

Caption: A generalized experimental workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

References

TCH-165 as a 20S Proteasome Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Proteasome System and the Therapeutic Promise of 20S Activation

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's central enzyme is the 26S proteasome, a large complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 19S RP recognizes polyubiquitinated substrates, unfolds them, and translocates them into the 20S CP for degradation in an ATP-dependent manner.

While the 26S proteasome degrades ubiquitinated proteins, the 20S proteasome can independently degrade proteins in a ubiquitin- and ATP-independent fashion.[1] Its substrates are typically intrinsically disordered proteins (IDPs), which lack a stable tertiary structure.[2][3] The accumulation of pathogenic IDPs is a hallmark of numerous diseases, including neurodegenerative disorders (α-synuclein, tau) and cancers (MYC, c-Fos).[1][2] The 20S proteasome's activity is gated by its outer α-rings, which control substrate entry into the proteolytic chamber.[4]

Targeting the proteasome has proven a successful therapeutic strategy, with 26S proteasome inhibitors like bortezomib (B1684674) being frontline treatments for multiple myeloma (MM). However, issues of resistance and toxicity necessitate novel approaches.[4][5] Enhancing the activity of the 20S proteasome to clear pathogenic IDPs represents a promising alternative strategy.[6] TCH-165 is a small molecule from the imidazoline (B1206853) class that has been identified as a potent activator of the 20S proteasome, demonstrating significant therapeutic potential.[1][4] This guide provides an in-depth overview of the mechanism, quantitative activity, and experimental protocols related to this compound.

Core Mechanism of Action: A Dual-Pronged Approach

This compound enhances 20S proteasome-mediated degradation through a dual mechanism: allosteric gate opening and modulation of the proteasome assembly equilibrium.

  • Allosteric Gate Opening: this compound binds to the α-rings of the 20S core particle.[1] This interaction is proposed to induce a conformational change, favoring an "open-gate" state.[4][5] This physically widens the channel into the proteolytic core, increasing substrate accessibility and enhancing the degradation of IDPs. Atomic force microscopy (AFM) imaging has provided biophysical evidence for this gate-opening mechanism, showing an increased ratio of open to closed 20S proteasomes in the presence of this compound at concentrations as low as 200 nM.[1]

  • Modulation of Proteasome Equilibrium: In cells, the 20S and 26S proteasomes exist in a dynamic equilibrium.[2][7] this compound shifts this equilibrium, favoring the dissociation of the 19S regulatory particle from the 20S core.[1] This leads to an increase in the cellular pool of free, active 20S proteasomes.[2] Consequently, the capacity for ubiquitin-independent degradation of IDPs is enhanced, while the degradation of structured, ubiquitinated proteins by the remaining single-capped (19S-20S) proteasomes is largely maintained at therapeutic concentrations.[2] At very high concentrations (>30 μM), this compound can significantly deplete 26S complexes, leading to an accumulation of ubiquitinated substrates.[6]

TCH_165_Mechanism cluster_equilibrium Proteasome Dynamic Equilibrium cluster_action This compound Action P26S_double 26S (Doubly-Capped) P26S_single 26S (Singly-Capped) P26S_double->P26S_single P20S_free Free 20S Proteasome (Gated) P26S_single->P20S_free + 19S P20S_active Activated 20S Proteasome (Open-Gate) P20S_free->P20S_active Activation P19S 19S Regulatory Particle TCH165 This compound TCH165->P26S_single 2. Shifts equilibrium by favoring dissociation TCH165->P20S_free 1. Binds to α-rings, induces open-gate conformation Degradation Enhanced Degradation of IDPs (MYC, α-syn, Tau) P20S_active->Degradation

Caption: Mechanism of this compound as a dual-function 20S proteasome activator.

Quantitative Data Presentation

The activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key parameters.

Table 1: In Vitro 20S Proteasome Activation

This table details the potency of this compound in activating the three distinct proteolytic sites of purified 20S proteasome using fluorogenic peptide substrates.

ParameterProteolytic SiteSubstrateValue (µM)Max Fold EnhancementReference
EC200 Chymotrypsin-like (CT-L)Suc-LLVY-AMC1.5810%[4]
Trypsin-like (Tryp-L)Boc-LRR-AMC2.7500%[4]
Caspase-like (Casp-L)Z-LLE-AMC1.21290%[4]
EC50 Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2-[7][8]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2-[7][8]
Caspase-like (Casp-L)Z-LLE-AMC4.7-[7][8]
Table 2: Cell-Based Activity and Cytotoxicity

This table summarizes the efficacy of this compound in cellular models, including its effect on a key downstream target (MYC) and its cytotoxic effects on various cancer cell lines.

ParameterCell Line / TypeAssayValueReference
EC50 HCT-116MYC-Luciferase Reporter2.57 µM[4]
IC50 RPMI-8226 (MM)Cell Growth Inhibition1.6 µM[7]
U-87 MG (Glioblastoma)Cell Growth Inhibition2.4 µM[7]
CC50 (72h) RPMI-8226 (MM)Cytotoxicity0.9 - 1.0 µM[4][5]
CCRF-CEM (Leukemia)Cytotoxicity0.9 µM[5]
L363 (MM)Cytotoxicity5.0 µM[4]
NCI-H929 (MM)Cytotoxicity4.3 µM[4]
Primary MM Cells (New)Cytotoxicity1.0 µM[4][5]
Primary MM Cells (Relapsed)Cytotoxicity8.1 µM[4][5]

Downstream Signaling and Therapeutic Effects

By activating the 20S proteasome, this compound triggers the degradation of pathogenic IDPs, leading to potent anti-cancer effects, particularly in MYC-driven malignancies like multiple myeloma. Treatment of MM cells with this compound leads to a rapid, concentration-dependent reduction in MYC protein levels.[4] This degradation is proteasome-dependent, as it is blocked by co-treatment with the proteasome inhibitor bortezomib.[4][9] The reduction in MYC, a critical oncogenic transcription factor, inhibits cancer cell proliferation and induces apoptotic signaling.[4] Notably, this compound is effective in both bortezomib-sensitive and bortezomib-resistant cells, highlighting its potential to overcome a major clinical challenge.[5]

TCH165_Signaling_Pathway TCH165 This compound P20S 20S Proteasome TCH165->P20S Activates Degradation Enhanced Ubiquitin-Independent Degradation P20S->Degradation IDPs Intrinsically Disordered Oncoproteins (e.g., MYC) IDPs->Degradation MYC_Levels Decreased MYC Protein Levels Degradation->MYC_Levels Transcription Downregulation of MYC Target Genes MYC_Levels->Transcription Proliferation Inhibition of Cancer Cell Proliferation Transcription->Proliferation Apoptosis Induction of Apoptosis Transcription->Apoptosis

Caption: Downstream signaling pathway initiated by this compound in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize this compound.

Protocol: In Vitro 20S Proteasome Activity Assay

This protocol measures the ability of this compound to enhance the proteolytic activity of purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA

  • Fluorogenic Substrates: e.g., Suc-LLVY-AMC (for chymotrypsin-like activity), 10 mM stock in DMSO

  • This compound: 10 mM stock in DMSO

  • Proteasome Inhibitor (Control): e.g., MG132 or Bortezomib, 10 mM stock in DMSO

  • Black 96-well microplate

  • Plate reader with fluorescence detection (e.g., Ex/Em 380/460 nm for AMC)

Methodology:

  • Prepare Reagents: Dilute the 20S proteasome in Assay Buffer to a final concentration of ~2 nM. Prepare serial dilutions of this compound in Assay Buffer. Prepare the substrate solution by diluting the stock to a final concentration of 100 µM in Assay Buffer.

  • Set Up Reactions: In the 96-well plate, add 50 µL of the this compound dilutions (or vehicle control) to appropriate wells.

  • Initiate Reaction: Add 25 µL of the diluted 20S proteasome to each well. Incubate for 15 minutes at 37°C to allow this compound to bind.

  • Add Substrate: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes at 37°C. Alternatively, perform an endpoint reading after a fixed time (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Normalize the rates of this compound-treated wells to the vehicle control to determine the fold activation. Plot fold activation vs. This compound concentration and fit to a dose-response curve to calculate EC50.

Workflow_Proteasome_Assay start Start prep Prepare Reagents: - Diluted 20S Proteasome - this compound Serial Dilutions - Fluorogenic Substrate start->prep plate Plate Setup (96-well): Add 50 µL this compound dilutions and controls to wells prep->plate incubate Add 25 µL of 20S Proteasome and incubate for 15 min at 37°C plate->incubate react Add 25 µL of Substrate to initiate reaction incubate->react measure Kinetic Fluorescence Reading (e.g., Ex/Em 380/460 nm) react->measure analyze Calculate Reaction Rates and Determine Fold Activation measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro 20S proteasome activity assay.
Protocol: Cellular MYC Degradation via Western Blot

This protocol quantifies the reduction of endogenous MYC protein in cancer cells following treatment with this compound.

Materials:

  • RPMI-8226 multiple myeloma cells

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound and Bortezomib (BTZ) stocks in DMSO

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment, 4-20% Tris-glycine gels

  • PVDF membrane

  • Primary Antibodies: Rabbit anti-MYC, Mouse anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

  • Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Seed RPMI-8226 cells and grow to ~80% confluency. Treat cells with desired concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for 4 hours. For proteasome inhibition control, pre-treat cells with 5 µM BTZ for 1 hour before adding this compound.

  • Cell Lysis: Harvest cells by centrifugation, wash twice with ice-cold PBS, and lyse the pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-MYC antibody overnight at 4°C.

    • Wash membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with ECL substrate and capture the image using a digital imager.

  • Analysis: Strip or re-probe the membrane for a loading control (GAPDH). Quantify band intensities using software like ImageJ. Normalize MYC band intensity to the corresponding GAPDH band intensity.

Workflow_Western_Blot start Start: Culture MM Cells treat Treat Cells (4h): - Vehicle (DMSO) - this compound - BTZ + this compound start->treat harvest Harvest & Lyse Cells in RIPA Buffer treat->harvest quantify Quantify Protein (BCA Assay) harvest->quantify sds_page SDS-PAGE: Load 30 µg Protein/Lane quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting: 1. Block 2. Primary Ab (anti-MYC) 3. Secondary Ab (HRP) transfer->immunoblot detect ECL Detection & Imaging immunoblot->detect analyze Re-probe for GAPDH & Quantify Bands detect->analyze end End analyze->end

Caption: Experimental workflow for Western Blot analysis of MYC degradation.

Conclusion and Future Directions

This compound is a well-characterized small molecule activator of the 20S proteasome with a clear dual mechanism of action. By allosterically opening the proteasome gate and increasing the cellular pool of free 20S particles, it effectively enhances the degradation of pathogenic intrinsically disordered proteins.[1][2] Its ability to drive the clearance of the oncoprotein MYC and kill multiple myeloma cells, including those resistant to standard-of-care inhibitors, underscores its significant therapeutic potential.[4][5] The data strongly supports the continued exploration of 20S proteasome enhancement as a novel and well-tolerated strategy for treating MYC-driven cancers and potentially other proteinopathies, such as neurodegenerative diseases, where IDP accumulation is a key pathological feature.[2][4] Future work will likely focus on clinical translation, biomarker development to identify responsive patient populations, and the discovery of next-generation activators with improved potency and selectivity.

References

TCH-165: A Technical Guide to Modulating Proteasome-Mediated Degradation of Intrinsically Disordered Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCH-165 is a novel small molecule that offers a unique approach to targeted protein degradation. Unlike conventional degraders such as PROTACs or molecular glues that rely on the ubiquitin-E3 ligase system, this compound acts as a modulator of proteasome assembly. It enhances the activity of the 20S proteasome, leading to the selective degradation of intrinsically disordered proteins (IDPs). This mechanism of action presents a promising therapeutic strategy for a range of diseases, from cancers driven by oncoproteins that are IDPs to neurodegenerative disorders characterized by the aggregation of misfolded proteins. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: A Paradigm Shift in Targeted Protein Degradation

The field of targeted protein degradation has been dominated by approaches that hijack the ubiquitin-proteasome system to eliminate specific proteins. This compound represents a departure from this paradigm. It does not recruit an E3 ligase to a target protein. Instead, it directly modulates the proteasome, the cell's primary machinery for protein degradation.

This compound shifts the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[1][2] This is significant because the 20S proteasome is responsible for the ubiquitin-independent degradation of IDPs.[1][3] By increasing the levels and activity of the 20S proteasome, this compound effectively enhances the clearance of this specific class of proteins.

Mechanism of Action: Enhancing the 20S Proteasome

This compound's mechanism of action is centered on its ability to induce an "open-gate" conformation in the 20S proteasome.[4] The 20S proteasome is a barrel-shaped structure with a narrow channel that restricts access to its proteolytic core. This compound binds to the α-rings of the 20S proteasome, causing a conformational change that opens this gate and allows for increased substrate entry and degradation.[5]

This modulation of the proteasome assembly leads to a decrease in the fully assembled 26S proteasome and a corresponding increase in the free 20S proteasome.[1][2] The enhanced 20S proteasome activity results in the selective degradation of IDPs, while structured proteins, which are typically targeted by the 26S proteasome via ubiquitination, are largely unaffected.[1][6]

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent) 26S_Proteasome->20S_Proteasome Disassembly IDPs Intrinsically Disordered Proteins (e.g., MYC, Tau) 20S_Proteasome->IDPs Targets Structured_Proteins Structured Proteins (e.g., GAPDH) TCH165 This compound TCH165->20S_Proteasome Induces 'Open-Gate' Conformation Degradation Enhanced Degradation IDPs->Degradation No_Effect No Significant Degradation Structured_Proteins->No_Effect

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Enhancement of 20S Proteasome Catalytic Activities
Catalytic ActivityEC50 (μM)
Chymotrypsin-like (CT-L)4.2[2][6]
Trypsin-like (Tryp-L)3.2[2][6]
Caspase-like (Casp-L)4.7[2][6]
Table 2: In Vitro Anti-Proliferative Activity
Cell LineCancer TypeIC50 / CC50 (μM)
RPMI-8226Multiple Myeloma1.6 (IC50)[2], 0.9 - 1.0 (CC50)[5][7][8]
U-87 MGGlioblastoma2.4 (IC50)[2]
L363Multiple Myeloma5.0 (CC50)[5]
NCI-H929Multiple Myeloma4.3 (CC50)[5]
CCRF-CEMAcute Lymphoblastic Leukemia0.9 (CC50)[7][8]
Primary MM Cells (Newly Diagnosed)Multiple Myeloma1.0 (CC50)[7][8]
Primary MM Cells (Relapsed)Multiple Myeloma8.1 (CC50)[7][8]
Table 3: Pharmacokinetic Parameters in Mice
ParameterValue
Dose100 mg/kg (oral)[5]
Cmax (after 1st dose)932.3 ± 184.5 nM[5]
Tmax (after 1st dose)2 h[5]
Cmax (after 2nd dose)1434.0 ± 625.2 nM[5]
Tmax (after 2nd dose)12 h[5]
Mean AUC (0–16 h)13,975 h*nM/mL[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Proteasome Activity Assay

This assay measures the effect of this compound on the three proteolytic activities of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Add the fluorogenic peptide substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity at regular intervals using a fluorometer (excitation/emission wavelengths appropriate for AMC, e.g., 380/460 nm).

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

  • Plot the rate of reaction against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blot for Protein Degradation

This protocol is used to assess the degradation of specific proteins in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., RPMI-8226 for MYC degradation)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein (e.g., anti-MYC) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 4 hours for MYC degradation).[5]

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The reduction in the band intensity of the target protein relative to the loading control indicates degradation.

Native PAGE for Proteasome Complex Analysis

This method allows for the separation and visualization of intact proteasome complexes.

Materials:

  • HEK293T cells

  • This compound

  • Native PAGE lysis buffer (non-denaturing)

  • Native PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Antibodies against proteasome subunits (e.g., β5 for the 20S core, Rpt1 for the 19S cap)

Procedure:

  • Treat HEK293T cells with this compound at various concentrations for a specified time (e.g., 24 hours).[1]

  • Lyse the cells in a non-denaturing lysis buffer to preserve the integrity of the proteasome complexes.

  • Perform native PAGE to separate the proteasome complexes based on their size and charge.

  • Transfer the separated complexes to a membrane.

  • Perform Western blotting as described above, using antibodies against specific proteasome subunits to identify the 26S and 20S complexes. An increase in the signal for the 20S complex and a decrease for the 26S complex indicates a shift in the proteasome equilibrium.

Signaling Pathways and Experimental Workflows

The primary "pathway" affected by this compound is the proteasome machinery itself. This has downstream consequences on various signaling pathways that are regulated by IDPs.

TCH165_Signaling_Pathway TCH165 This compound Proteasome_Modulation Proteasome Modulation (Increased 20S) TCH165->Proteasome_Modulation IDP_Degradation Increased Degradation of Intrinsically Disordered Proteins Proteasome_Modulation->IDP_Degradation MYC_Degradation MYC Degradation IDP_Degradation->MYC_Degradation Tau_Synuclein_Degradation Tau & α-Synuclein Degradation IDP_Degradation->Tau_Synuclein_Degradation Anti_Cancer_Effects Anti-Cancer Effects (e.g., in Multiple Myeloma) MYC_Degradation->Anti_Cancer_Effects Neuroprotective_Effects Potential Neuroprotective Effects Tau_Synuclein_Degradation->Neuroprotective_Effects

Figure 2: Downstream effects of this compound-mediated proteasome modulation.

A typical experimental workflow to evaluate a compound like this compound is as follows:

Experimental_Workflow Step1 In Vitro Proteasome Activity Assay Step2 Cellular Protein Degradation Assay (Western Blot) Step1->Step2 Confirmation in cellular context Step3 Proteasome Complex Analysis (Native PAGE) Step2->Step3 Mechanism of action in cells Step4 Cell Viability and Anti-Proliferative Assays Step3->Step4 Functional cellular consequences Step5 In Vivo Efficacy Studies (Xenograft Models) Step4->Step5 Preclinical validation

Figure 3: A logical workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents an innovative strategy for targeted protein degradation by modulating the proteasome to selectively degrade intrinsically disordered proteins. Its demonstrated efficacy in degrading oncoproteins like MYC and its potential for clearing aggregation-prone proteins implicated in neurodegenerative diseases highlight its therapeutic potential.[4][9] Future research should focus on elucidating the full spectrum of IDPs targeted by this mechanism, optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, and exploring combination therapies to enhance its anti-cancer effects. The development of this compound and similar molecules opens up new avenues for targeting proteins that have been challenging to address with conventional small molecule inhibitors or ubiquitin-E3 ligase-based degraders.

References

The Small Molecule TCH-165: A Technical Guide to its Effects on Intrinsically Disordered Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intrinsically disordered proteins (IDPs) represent a significant class of proteins that lack a stable tertiary structure, a characteristic that makes them challenging targets for traditional drug discovery. Their accumulation and dysregulation are implicated in a host of human diseases, including various cancers and neurodegenerative disorders. TCH-165 is a small molecule modulator of proteasome assembly that has emerged as a promising agent for promoting the degradation of pathogenic IDPs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its study.

Core Mechanism of Action: 20S Proteasome Activation

This compound's primary mechanism of action is the enhancement of the proteolytic activity of the 20S proteasome, the catalytic core of the proteasome complex.[1] Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can directly degrade IDPs in a ubiquitin-independent manner.[1][2]

This compound achieves this enhancement through a dual-pronged approach:

  • Induction of an "Open-Gate" Conformation: The 20S proteasome exists in equilibrium between a "closed" state, where the entry channel to the proteolytic chamber is blocked, and an "open" state. This compound binds to the α-rings of the 20S proteasome, inducing a conformational change that favors the "open-gate" state.[3] This increases substrate accessibility to the catalytic sites within the proteasome core.

  • Modulation of Proteasome Assembly: this compound regulates the dynamic equilibrium between the 26S and 20S proteasome complexes.[4] By interacting with the 20S core particle, this compound can compete with the 19S regulatory particle, leading to an increase in the pool of free, proteolytically active 20S proteasomes.[3][4][5]

Crucially, this enhanced degradation is selective for IDPs. Structured proteins, such as GAPDH, are not affected by this compound treatment, highlighting the specificity of this approach.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Proteasome Activation by this compound
ParameterCatalytic SiteValue (μM)Maximum Fold EnhancementReference
EC50 Chymotrypsin-like (CT-L)4.2-[4]
Trypsin-like (Tryp-L)3.2-[4]
Caspase-like (Casp-L)4.7-[4]
EC200 Chymotrypsin-like (CT-L)1.5810%[6]
Trypsin-like (Tryp-L)2.7500%[6]
Caspase-like (Casp-L)1.21290%[6]
Table 2: Cellular Activity of this compound
AssayCell LineParameterValue (μM)Incubation TimeReference
Cytotoxicity (CC50) RPMI-8226 (Multiple Myeloma)CC500.9 - 1.072 h[1][6][7]
CCRF-CEM (Leukemia)CC500.972 h[6][7]
L363 (Multiple Myeloma)CC505.072 h[1]
NCI-H929 (Multiple Myeloma)CC504.372 h[1]
Primary MM Cells (Newly Diagnosed)CC501.072 h[6]
Primary MM Cells (Bortezomib Refractory)CC508.172 h[6]
MYC Transcription Inhibition HCT-116 (Colon Cancer)EC502.57-[1][8][9]
Table 3: In Vivo Pharmacokinetics of this compound
SpeciesDoseRouteParameterValueReference
Mouse (CD-1) 100 mg/kg (first dose)Oral GavageCmax 932.3 ± 184.5 nM[1][8][10]
Tmax 2 h[1][8][10]
100 mg/kg (second dose, 8h later)Cmax 1434.0 ± 625.2 nM[1][8][10]
Tmax 12 h[1][8][10]
100 mg/kg (bid)AUC(0-16h) 13,975 hnM/mL[1][8][10]
Dog (Beagle) 50 mg/kg (bid)Oral CapsuleCmax 1.6 μM[6][8][10]
Tmax 24 h[6][8][10]
AUC(0-24h) 19,772 hnM/mL[6][8][10]

Effects on Specific Intrinsically Disordered Proteins

This compound has been shown to effectively promote the degradation of several disease-relevant IDPs.

  • c-MYC: The oncoprotein c-MYC is an IDP that is overexpressed in over 70% of human cancers.[1] this compound induces a rapid, concentration-dependent reduction in c-MYC protein levels in multiple myeloma and leukemia cell lines.[1][11] This degradation is proteasome-dependent, as it can be blocked by the proteasome inhibitor bortezomib.[1][7] The reduction in c-MYC protein leads to a downstream decrease in MYC-mediated gene transcription and inhibits cancer cell proliferation.[1]

  • α-Synuclein and Tau: The accumulation and aggregation of the IDPs α-synuclein and Tau are hallmarks of neurodegenerative diseases such as Parkinson's and Alzheimer's, respectively.[3][12] In vitro studies have demonstrated that this compound significantly enhances the 20S proteasome-mediated degradation of both α-synuclein and Tau.[4]

  • Other IDPs: this compound also promotes the degradation of other IDPs, including ornithine decarboxylase (ODC) and c-Fos.[3][4][12]

Signaling Pathways and Experimental Workflows

Visualizations

TCH165_Mechanism This compound Mechanism of Action cluster_proteasome Proteasome Regulation TCH165 This compound Proteasome20S 20S Proteasome (Closed Gate) TCH165->Proteasome20S Binds to α-rings Proteasome26S 26S Proteasome TCH165->Proteasome26S Shifts Equilibrium Proteasome20S_Open 20S Proteasome (Open Gate, Active) Proteasome20S->Proteasome20S_Open Conformational Change Degraded Degraded Peptides Proteasome20S_Open->Degraded Proteolysis Proteasome26S->Proteasome20S Favors Disassembly IDP Intrinsically Disordered Proteins (e.g., c-MYC, Tau) IDP->Proteasome20S_Open Enters Catalytic Core CellularOutcome Therapeutic Cellular Outcomes (e.g., Apoptosis) IDP->CellularOutcome Pathogenic Activity (Inhibited) Degraded->CellularOutcome

Caption: this compound binds to the 20S proteasome, inducing an active open-gate state and promoting IDP degradation.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis start Start: Hypothesis This compound degrades target IDP proteasome_assay Proteasome Activity Assay (Fluorogenic Substrate) start->proteasome_assay cell_culture Treat Cells with this compound (Dose-response & Time-course) start->cell_culture degradation_assay In Vitro Degradation Assay (Purified IDP + 20S Proteasome) proteasome_assay->degradation_assay Confirm 20S Activation western_blot_invitro Western Blot for IDP levels degradation_assay->western_blot_invitro western_blot_invitro->cell_culture Validate direct degradation cell_lysate Prepare Cell Lysates cell_culture->cell_lysate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay reporter_assay Functional Reporter Assay (e.g., MYC-Luciferase) cell_culture->reporter_assay western_blot_incell Western Blot for IDP levels cell_lysate->western_blot_incell end Conclusion: this compound effect on IDP quantified western_blot_incell->end viability_assay->end reporter_assay->end

Caption: Workflow for evaluating this compound's effect from in vitro validation to in cellulo functional outcomes.

Logical_Relationship Logical Relationships of this compound Action cluster_molecular Molecular Level cluster_cellular Cellular Level TCH165 This compound Administration ProteasomeMod 20S Proteasome Activation & Modulation TCH165->ProteasomeMod IDPDegradation Increased IDP Degradation ProteasomeMod->IDPDegradation IDPLevels Reduced Pathogenic IDP Levels IDPDegradation->IDPLevels PathwayInhibition Inhibition of Downstream Pathways (e.g., MYC signaling) IDPLevels->PathwayInhibition CellularResponse Anti-proliferative / Pro-apoptotic Response PathwayInhibition->CellularResponse

Caption: Logical flow from this compound administration to the resulting cellular response via proteasome modulation.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay

This protocol measures the catalytic activity of purified 20S proteasome using fluorogenic peptide substrates.

  • Materials: Purified human 20S proteasome, this compound, DMSO (vehicle control), 50 mM Tris-HCl (pH 7.5), black 96-well plates, fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Procedure:

    • Prepare a concentration range of this compound in DMSO.

    • In a 96-well plate, add 1 nM of purified human 20S proteasome to each well containing 50 mM Tris-HCl buffer.

    • Add the desired concentrations of this compound or DMSO vehicle control to the wells.

    • Pre-incubate the plate for 15 minutes at 37 °C.[1]

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Measure the increase in fluorescence (release of AMC) over time using a plate reader.[1]

Western Blot for IDP Degradation in Cells

This protocol assesses the levels of a target IDP in cells following this compound treatment.

  • Materials: Cell line of interest (e.g., RPMI-8226), this compound, DMSO, proteasome inhibitor (e.g., bortezomib, as a control), PBS, RIPA lysis buffer with protease inhibitors, antibodies against the target IDP and a loading control (e.g., GAPDH).

  • Procedure:

    • Culture cells to approximately 80% confluency.

    • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).[1] For control experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.[1]

    • Harvest the cells, wash twice with cold PBS, and lyse with cold RIPA buffer.

    • Determine protein concentration of the lysates (e.g., using a BCA assay).

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies for the target IDP and loading control, followed by appropriate secondary antibodies.

    • Visualize and quantify the protein bands.

Cell Viability/Cytotoxicity Assay

This protocol measures the effect of this compound on cell proliferation and viability.

  • Materials: Cell line of interest, 96-well plates, this compound, DMSO, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]

    • Treat the cells with a range of this compound concentrations or DMSO for a specified period (e.g., 72 hours).[6]

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required (e.g., 10 minutes with shaking).[6]

    • Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate CC50 values from the dose-response curve.

MYC-Luciferase Reporter Assay

This protocol measures the effect of this compound on the transcriptional activity of c-MYC.

  • Materials: HCT-116 cells stably transfected with a MYC-luciferase reporter gene, this compound, DMSO, and a luciferase assay system.

  • Procedure:

    • Seed the stable HCT-116 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound.[1][8]

    • After the desired incubation period, lyse the cells and measure luciferase activity according to the assay kit manufacturer's protocol.

    • Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

    • Determine the EC50 for the inhibition of MYC-mediated transcription.[1][8]

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Materials: Immunocompromised mice (e.g., SCID mice), tumor cells (e.g., RPMI-8226), this compound, and a vehicle for oral gavage (e.g., 3:7 v/v propylene (B89431) glycol: 5% dextrose).[6][8]

  • Procedure:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow tumors to establish to a palpable size.

    • Randomize mice into treatment groups (vehicle control, this compound, positive control like bortezomib).

    • Administer this compound via oral gavage at the desired dose and schedule (e.g., 100 mg/kg, twice daily).[6][10]

    • Monitor tumor volume using calipers and body weight regularly throughout the study.

    • At the end of the study (e.g., 42 days), euthanize the mice and excise the tumors for further analysis.[6]

Conclusion

This compound represents a novel therapeutic strategy that targets the degradation of intrinsically disordered proteins by activating the 20S proteasome. Its demonstrated efficacy in promoting the degradation of key oncoproteins and neurodegeneration-associated proteins, combined with its tolerability in vivo, underscores its potential for further development. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic applications of 20S proteasome enhancement.

References

TCH-165 Mediated Degradation of Tau Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCH-165 is a novel small molecule modulator of the proteasome that has demonstrated the ability to enhance the degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes the microtubule-associated protein tau.[1][2] In pathological conditions such as Alzheimer's disease and other tauopathies, tau becomes hyperphosphorylated and aggregates, leading to neurotoxicity.[3][4] this compound offers a potential therapeutic strategy by promoting the clearance of these aberrant tau species. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.

The core mechanism of this compound involves the modulation of the dynamic equilibrium between the 20S and 26S proteasome complexes.[5] this compound promotes an "open-gate" conformation of the 20S proteasome, thereby increasing its proteolytic activity and facilitating the ubiquitin-independent degradation of IDPs like tau.[1][2][6] This targeted degradation of disordered proteins, without affecting structured proteins, presents a promising avenue for therapeutic intervention in neurodegenerative diseases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from in vitro and cell-based assays.

Table 1: In Vitro Efficacy of this compound on Proteasome Activity

ParameterSubstrateValueReference
EC50 (Chymotrypsin-like) Suc-LLVY-AMC4.2 µM[5]
EC50 (Trypsin-like) Boc-LRR-AMC3.2 µM[5]
EC50 (Caspase-like) Z-LLE-AMC4.7 µM[5]
EC200 (Chymotrypsin-like) Suc-LLVY-AMC1.5 µM[6]
Maximum Fold Enhancement (Chymotrypsin-like) Suc-LLVY-AMC8.1-fold[6]
EC200 (Trypsin-like) Boc-LRR-AMC2.7 µM[6]
Maximum Fold Enhancement (Trypsin-like) Boc-LRR-AMC5.0-fold[6]
EC200 (Caspase-like) Z-LLE-AMC1.2 µM[6]
Maximum Fold Enhancement (Caspase-like) Z-LLE-AMC12.9-fold[6]

Table 2: Cell-Based Efficacy of this compound

Cell LineAssayParameterValueReference
RPMI-8226Cell ViabilityIC50 (72h)1.6 µM[5]
U87MGCell ViabilityIC50 (72h)2.4 µM[5]
HEK293TProteasome Subcomplex DistributionEffective Concentration for 26S decrease and 20S increase3, 10, and 30 µM (24h)[1]
U-87MGc-Fos DegradationEffective ConcentrationSignificant reduction at 8h[1]

Core Signaling Pathway and Mechanism of Action

This compound enhances the degradation of tau protein by directly modulating the proteasome machinery. The canonical pathway for protein degradation is the ubiquitin-proteasome system, where proteins are tagged with ubiquitin and then degraded by the 26S proteasome. However, intrinsically disordered proteins like tau can also be degraded in a ubiquitin-independent manner by the 20S proteasome.[7][8]

This compound shifts the equilibrium from the 26S proteasome complex towards the 20S proteasome.[1][5] It is proposed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic core.[6][9] This "open-gate" conformation allows for increased substrate access and enhanced degradation of IDPs such as tau, without affecting the degradation of structured proteins.[1]

TCH165_Mechanism TCH165 This compound Proteasome_Equilibrium 26S <-> 19S + 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Shifts equilibrium AlphaRing 20S Proteasome (α-rings) TCH165->AlphaRing Binds to Proteasome_Equilibrium->AlphaRing Increases free 20S OpenGate Open-Gate Conformation of 20S Proteasome AlphaRing->OpenGate Induces Degradation Enhanced Tau Degradation OpenGate->Degradation Leads to NoEffect No Degradation OpenGate->NoEffect Tau Intrinsically Disordered Tau Protein Tau->OpenGate Enters Structured Structured Proteins (e.g., GAPDH) Structured->OpenGate Does not enter

Figure 1: Proposed mechanism of this compound in promoting tau degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on published studies.

In Vitro Tau Degradation Assay

This protocol assesses the direct effect of this compound on the 20S proteasome-mediated degradation of tau protein.

  • Materials:

    • Purified 20S proteasome

    • Recombinant tau protein

    • This compound (dissolved in DMSO)

    • Proteasome inhibitor (e.g., bortezomib) as a negative control

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

    • SDS-PAGE and Western blotting reagents

    • Anti-tau antibody

    • Anti-GAPDH antibody (as a control for structured protein)

  • Procedure:

    • Pre-incubate the purified 20S proteasome with either this compound (at desired concentrations), vehicle control (DMSO), or a proteasome inhibitor for a specified time (e.g., 30 minutes) at 37°C.

    • Add recombinant tau protein and a structured protein control (e.g., GAPDH) to the reaction mixture.

    • Incubate the reaction at 37°C for various time points.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the degradation of tau and the control protein by Western blotting using specific antibodies.

    • Quantify the band intensities to determine the extent of degradation.

Cell-Based Assay for Proteasome Subcomplex Distribution

This protocol evaluates the effect of this compound on the relative levels of 20S and 26S proteasomes in cells.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • Cell culture medium and supplements

    • This compound (dissolved in DMSO)

    • Lysis buffer for native PAGE

    • Native PAGE and SDS-PAGE reagents

    • Antibodies against proteasome subunits (e.g., β5 for 20S, Rpt1 for 19S)

    • Anti-GAPDH antibody (loading control)

  • Procedure:

    • Culture HEK293T cells to approximately 80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 3, 10, 30 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]

    • Harvest the cells and lyse them in a buffer compatible with native PAGE to preserve the integrity of proteasome complexes.

    • Separate the proteasome complexes by native PAGE.

    • Transfer the proteins to a membrane and perform immunoblotting using antibodies against 20S and 19S subunits to visualize the different proteasome complexes (26S, 20S).

    • In parallel, analyze a portion of the cell lysates by SDS-PAGE and Western blotting for total levels of proteasome subunits and a loading control (GAPDH).

    • Quantify the band intensities to determine the relative distribution of 20S and 26S proteasomes.

Experimental_Workflow Start Start: Cell Culture (e.g., HEK293T) Treatment Treatment with this compound (various concentrations and times) Start->Treatment Harvest Cell Lysis and Protein Extraction Treatment->Harvest Split Sample Split Harvest->Split NativePAGE Native PAGE for Proteasome Complexes Split->NativePAGE For Complex Analysis SDSPAGE SDS-PAGE for Total Protein Levels Split->SDSPAGE For Total Protein Analysis WesternBlot1 Western Blot: Anti-Proteasome Subunits (β5, Rpt1) NativePAGE->WesternBlot1 WesternBlot2 Western Blot: Anti-Tau, Anti-GAPDH SDSPAGE->WesternBlot2 Analysis1 Quantification of 20S vs. 26S Proteasome WesternBlot1->Analysis1 Analysis2 Quantification of Tau Degradation WesternBlot2->Analysis2 End End: Data Interpretation Analysis1->End Analysis2->End

Figure 2: General experimental workflow for cell-based assays.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for enhancing the degradation of intrinsically disordered proteins, including the tau protein implicated in a range of neurodegenerative diseases. Its mechanism of action, which involves the allosteric activation of the 20S proteasome, provides a novel therapeutic strategy for clearing pathogenic proteins that are not effectively targeted by the conventional ubiquitin-proteasome system.

Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound in relevant animal models of tauopathy.[10] Optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar proteasome-modulating compounds.

References

TCH-165: A Novel Small Molecule Enhancer of 20S Proteasome-Mediated Alpha-Synuclein Clearance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The aggregation of alpha-synuclein (B15492655) is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Enhancing the cellular clearance of this intrinsically disordered protein represents a promising therapeutic strategy. This document provides a detailed technical overview of TCH-165, a small molecule that promotes the degradation of alpha-synuclein through a novel mechanism: the activation of the 20S proteasome. This compound selectively facilitates the clearance of intrinsically disordered proteins, like alpha-synuclein, without affecting structured proteins. This guide synthesizes the available quantitative data, outlines key experimental protocols for studying its effects, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Alpha-synuclein, a protein abundant in presynaptic terminals, is implicated in the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease.[1][2] Under pathological conditions, alpha-synuclein misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions such as Lewy bodies.[1] The accumulation of these aggregates is associated with neuronal dysfunction and death. The cellular machinery for protein degradation, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, is responsible for maintaining alpha-synuclein homeostasis.[2][3]

The 26S proteasome, a key component of the UPS, typically degrades ubiquitinated proteins. However, the 20S proteasome, the catalytic core of the 26S proteasome, can degrade some proteins in a ubiquitin-independent manner, particularly intrinsically disordered proteins (IDPs) like alpha-synuclein.[4][5] this compound is a small molecule that has been identified as an activator of the 20S proteasome, enhancing its capacity to degrade IDPs.[4][5]

Mechanism of Action of this compound

This compound enhances the proteolytic activity of the 20S proteasome by inducing a conformational change in its structure.[4] The 20S proteasome is a barrel-shaped complex with a central channel where proteolysis occurs. Access to this channel is regulated by "gates" at either end. This compound is proposed to bind to the alpha-rings of the 20S proteasome, promoting an "open-gate" conformation. This allows for increased access of substrates, particularly IDPs like alpha-synuclein, to the proteolytic chamber for degradation.[4] This mechanism is selective for disordered proteins, as structured proteins are not efficiently degraded by the 20S proteasome in this manner.[4]

TCH165_Mechanism Proteasome_closed 20S Proteasome (Closed Gate) Proteasome_open 20S Proteasome (Open Gate) Proteasome_closed->Proteasome_open aSyn Alpha-Synuclein (Intrinsically Disordered) aSyn->Proteasome_open Degraded_aSyn Degraded Peptides aSyn->Degraded_aSyn Proteolysis

Mechanism of this compound-mediated 20S proteasome activation.

Quantitative Data on Alpha-Synuclein Clearance

In vitro studies have demonstrated the efficacy of this compound in promoting the degradation of alpha-synuclein. The following table summarizes the key quantitative findings from published research.

Concentration of this compoundRemaining Alpha-Synuclein (%)Experimental SystemReference
5 µM~60%Purified 20S proteasome and alpha-synuclein[6]
15 µM~40%Purified 20S proteasome and alpha-synuclein[6]

Immunoblot analysis has qualitatively confirmed a concentration-dependent enhancement of alpha-synuclein degradation by the 20S proteasome in the presence of this compound, with statistically significant effects (p < 0.01).[4]

Experimental Protocols

The following protocols provide a general framework for assessing the effect of this compound on alpha-synuclein clearance.

In Vitro Alpha-Synuclein Degradation Assay

This assay evaluates the direct effect of this compound on the degradation of purified alpha-synuclein by the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Recombinant human alpha-synuclein

  • This compound

  • Proteasome inhibitor (e.g., bortezomib (B1684674) or MG132) as a negative control

  • GAPDH (as a structured protein control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies: anti-alpha-synuclein, anti-GAPDH

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

  • Pre-incubate the purified 20S proteasome with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) in assay buffer for 15 minutes at 37°C.

  • Add purified alpha-synuclein and GAPDH to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 1 to 3.5 hours) at 37°C.[4][6]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using primary antibodies against alpha-synuclein and GAPDH.

  • Detect the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the alpha-synuclein signal to the GAPDH signal.

InVitro_Workflow start Start preincubation Pre-incubate 20S Proteasome with this compound or Vehicle start->preincubation add_proteins Add Purified Alpha-Synuclein and GAPDH preincubation->add_proteins incubation Incubate at 37°C (1-3.5 hours) add_proteins->incubation stop_reaction Stop Reaction with SDS-PAGE Loading Buffer incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blotting sds_page->western_blot analysis Quantify Band Intensities western_blot->analysis end End analysis->end

Workflow for in vitro alpha-synuclein degradation assay.
Cell-Based Alpha-Synuclein Clearance Assay

This assay assesses the ability of this compound to enhance the clearance of alpha-synuclein in a cellular context.

Materials:

  • A suitable cell line overexpressing alpha-synuclein (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound

  • Cycloheximide (B1669411) (to inhibit new protein synthesis)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies: anti-alpha-synuclein, anti-GAPDH or β-actin (as a loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

  • Plate the alpha-synuclein overexpressing cells and allow them to adhere.

  • Treat the cells with cycloheximide for a short period to block protein synthesis.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4-24 hours).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Perform SDS-PAGE and Western blotting as described in the in vitro assay protocol.

  • Quantify the alpha-synuclein levels relative to the loading control.

Signaling and Logical Relationships

The primary mechanism of this compound is the direct activation of the 20S proteasome, leading to the degradation of alpha-synuclein. The relationship between this compound and the autophagy pathway in the context of alpha-synuclein clearance is an area for further investigation. While this compound's primary role is in proteasomal degradation, its potential indirect effects on autophagy should be considered in comprehensive studies.

Logical_Relationship TCH165 This compound Proteasome 20S Proteasome TCH165->Proteasome Activates aSyn Alpha-Synuclein Proteasome->aSyn Degrades Degradation Alpha-Synuclein Clearance aSyn->Degradation Leads to Toxicity Cellular Toxicity aSyn->Toxicity Causes Degradation->Toxicity Reduces

References

The Impact of TCH-165 on c-MYC Protein Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MYC oncogene is a critical driver of cell proliferation and is overexpressed in a majority of human cancers. Its protein product, c-MYC, is an intrinsically disordered protein with a short half-life, making it a challenging therapeutic target. This technical guide provides an in-depth overview of the mechanism and impact of TCH-165, a small molecule activator of the 20S proteasome, on the degradation of the c-MYC protein. This compound promotes a proteolytically active, open-gate conformation of the 20S proteasome, leading to enhanced, ubiquitin-independent degradation of c-MYC. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to c-MYC Regulation and this compound

The c-MYC protein is a transcription factor that plays a pivotal role in regulating cell growth, proliferation, and metabolism.[1] Its expression is tightly controlled, and its deregulation is a hallmark of many cancers.[2] Normally, c-MYC protein stability is regulated by the ubiquitin-proteasome system.[2][3][4] The canonical pathway involves phosphorylation of c-MYC at Threonine-58 and Serine-62, which signals for its ubiquitination by E3 ligases such as F-box and WD repeat domain-containing 7 (FBXW7), followed by degradation by the 26S proteasome.[5][6][7][8]

This compound represents a novel therapeutic strategy that circumvents the complexities of the ubiquitin-dependent pathway by directly targeting the 20S proteasome for c-MYC degradation.[9][10] this compound is a small molecule that modulates the assembly of the proteasome, favoring the formation of the 20S catalytic core and enhancing its proteolytic activity.[11][12][13] This enhancement is achieved by promoting an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[13][14][15] This mechanism is particularly effective for intrinsically disordered proteins (IDPs) like c-MYC, which can be degraded in a ubiquitin-independent manner by the 20S proteasome.[9][16]

Quantitative Impact of this compound on c-MYC and Proteasome Activity

The following tables summarize the quantitative effects of this compound on proteasome activity, c-MYC protein levels, and cell viability in various cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by this compound [14]

Catalytic SiteSubstrateAC200 (μM)FoldM (%)
Chymotrypsin-like (CT-L)Suc-LLVY-AMC1.5810
Trypsin-like (Tryp-L)-2.7500
Caspase-like (Casp-L)-1.21290
AC200: Active concentration at which this compound doubles 20S activity. FoldM: Maximum fold enhancement of 20S activity.

Table 2: Effect of this compound on c-MYC Protein Levels and Cell Viability [10][14][17][18]

Cell LineCancer TypeTreatmentc-MYC ReductionCC50 / IC50 (μM)
RPMI-8226Multiple MyelomaThis compound (5 μM, 4h)Significant reduction1.0
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaThis compound (concentration-dependent, 4h)Significant reduction0.9
L363Multiple MyelomaThis compound (concentration-dependent)Concentration-dependent reductionNot Reported
H929Multiple MyelomaThis compound (concentration-dependent)Concentration-dependent reductionNot Reported
HCT-116 (MYC-luciferase)Colorectal CarcinomaThis compoundConcentration-dependent decrease in luciferase transcription (EC50 = 2.57 μM)Not Reported
U87MGGlioblastomaThis compound (72h)Not Reported2.4
CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration. EC50: 50% effective concentration.

Signaling Pathways and Mechanisms of Action

Canonical c-MYC Degradation Pathway

The established pathway for c-MYC degradation involves a series of post-translational modifications that mark the protein for destruction by the 26S proteasome.

G cluster_0 Canonical c-MYC Degradation Ras_ERK Ras/ERK Pathway pS62_cMYC pS62-c-MYC Ras_ERK->pS62_cMYC Phosphorylates S62 GSK3b GSK3β pT58_cMYC pT58-c-MYC GSK3b->pT58_cMYC Phosphorylates T58 cMYC c-MYC cMYC->pS62_cMYC pS62_cMYC->pT58_cMYC FBXW7 FBXW7 (E3 Ligase) pT58_cMYC->FBXW7 Recognition Ub_cMYC Ubiquitinated c-MYC FBXW7->Ub_cMYC Ubiquitination Proteasome26S 26S Proteasome Ub_cMYC->Proteasome26S Targeting Degradation Degradation Proteasome26S->Degradation

Caption: Canonical Ubiquitin-Mediated c-MYC Degradation Pathway.

This compound-Mediated c-MYC Degradation

This compound enhances the activity of the 20S proteasome, leading to the ubiquitin-independent degradation of c-MYC.

G cluster_1 This compound Mechanism of Action TCH165 This compound Proteasome20S_closed 20S Proteasome (Closed Gate) TCH165->Proteasome20S_closed Binds to α-rings Proteasome20S_open 20S Proteasome (Open Gate) Proteasome20S_closed->Proteasome20S_open Induces conformational change Degradation Degradation Proteasome20S_open->Degradation cMYC c-MYC (IDP) cMYC->Proteasome20S_open Enters catalytic core

Caption: this compound-Mediated 20S Proteasome Activation and c-MYC Degradation.

Experimental Protocols

Western Blotting for c-MYC Protein Levels

This protocol is adapted from methodologies described in studies evaluating this compound.[10][16][19][20]

G cluster_2 Western Blot Workflow A 1. Cell Treatment: - Plate cells (e.g., RPMI-8226) - Treat with this compound (e.g., 5 μM) or vehicle (DMSO) for 4h. - For control, pre-treat with Bortezomib (B1684674) (5 μM) for 1h. B 2. Cell Lysis: - Wash cells with cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification: - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: - Separate protein lysates by gel electrophoresis. C->D E 5. Protein Transfer: - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting: - Block membrane (e.g., 5% non-fat milk). - Incubate with primary antibody (anti-c-MYC). - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection: - Visualize bands using chemiluminescence. F->G

Caption: Experimental Workflow for Western Blot Analysis of c-MYC.

Detailed Steps:

  • Cell Culture and Treatment: Cancer cell lines (e.g., RPMI-8226) are cultured to approximately 80% confluency.[16] Cells are then treated with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours). In experiments to confirm proteasome involvement, cells are pre-treated with a proteasome inhibitor like bortezomib (5 μM) for 1 hour before the addition of this compound.[10][16]

  • Lysate Preparation: Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).[16][20] Cell lysis is performed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[16][21]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.[21]

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20] The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[21]

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for c-MYC, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to c-MYC is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative change in c-MYC protein levels.[21]

Cell Viability Assay

Cell viability is assessed to determine the cytotoxic effects of this compound.[17]

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density.

  • Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

In Vitro 20S Proteasome Activity Assay

This assay measures the direct effect of this compound on the catalytic activity of the 20S proteasome.[11][14]

Methodology:

  • Reaction Setup: Purified human 20S proteasome is incubated with a fluorogenic peptide substrate specific for one of the three catalytic sites (chymotrypsin-like, trypsin-like, or caspase-like).

  • This compound Treatment: The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control.

  • Fluorescence Measurement: The cleavage of the fluorogenic substrate is monitored over time as an increase in fluorescence.

  • Data Analysis: The rate of substrate cleavage is used to determine the enhancement of proteasome activity, from which parameters like AC200 and FoldM are calculated.[14]

Conclusion and Future Directions

This compound demonstrates a promising mechanism for targeting the c-MYC oncoprotein by enhancing its degradation through the activation of the 20S proteasome. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent in c-MYC-driven cancers.[9][10][14][15][16] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other 20S proteasome activators. Future research should focus on elucidating the full spectrum of proteins targeted by this enhanced 20S proteasome activity, as well as on the continued preclinical and clinical development of this compound for the treatment of multiple myeloma and other malignancies characterized by c-MYC overexpression.

References

TCH-165 in Cancer Cell Line Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCH-165 is a small molecule modulator of proteasome assembly that has demonstrated significant anti-tumor activity in various cancer cell lines. It functions by altering the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1] A key target of this enhanced degradation is the oncoprotein c-MYC, a critical driver in many human cancers.[2][3] This guide provides a comprehensive overview of the technical details surrounding the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound enhances the proteolytic activity of the 20S proteasome. It is believed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic core.[4][5] This increased accessibility allows for the degradation of IDPs, such as c-MYC, α-synuclein, and tau, without affecting the degradation of structured proteins like GAPDH.[6] By promoting the disassembly of the 26S proteasome into the 20S catalytic core, this compound effectively shifts the cellular protein degradation machinery towards ubiquitin-independent degradation of IDPs.[1][6] This mechanism is particularly relevant in cancers that are reliant on high levels of c-MYC for their proliferation and survival.[2][3]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
RPMI-8226Multiple MyelomaIC501.6 µM[1]
U87MGGlioblastomaIC502.4 µM[1]
CCRF-CEMAcute Lymphoblastic LeukemiaCC500.9 µM (95% CI 0.79-1.19 µM)[5]
RPMI-8226Multiple MyelomaCC501.0 µM (95% CI 0.75-1.15 µM)[5]
Primary MM Patient Cells (Newly Diagnosed)Multiple MyelomaCC501.0 µM (95% CI 0.60-1.51 µM)[4]
Primary MM Patient Cells (Refractory)Multiple MyelomaCC508.1 µM[4]
HCT-116 (MYC-luciferase)Colorectal CarcinomaEC50 (MYC transcription inhibition)2.57 µM (95% CI 2.46–2.95)[2][3]

Table 2: Biochemical Activity of this compound

AssayParameterValueReference
Chymotrypsin-like (CT-L) activityEC504.2 µM[1][7]
Trypsin-like (Tryp-L) activityEC503.2 µM[1][7]
Caspase-like (Casp-L) activityEC504.7 µM[1][7]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound, leading to the degradation of the c-MYC oncoprotein.

TCH165_Signaling_Pathway cluster_proteasome Proteasome Dynamics cluster_TCH165 This compound Action cluster_downstream Downstream Effects 26S Proteasome 26S Proteasome 20S Proteasome 20S Proteasome 26S Proteasome->20S Proteasome Disassembly 20S Proteasome->26S Proteasome Assembly Degraded c-MYC Degraded c-MYC 20S Proteasome->Degraded c-MYC Degrades 19S Regulatory Particle 19S Regulatory Particle 19S Regulatory Particle->26S Proteasome This compound This compound This compound->26S Proteasome Promotes This compound->20S Proteasome Activates Gate Opening c-MYC (IDP) c-MYC (IDP) c-MYC (IDP)->20S Proteasome c-MYC Target Genes c-MYC Target Genes Degraded c-MYC->c-MYC Target Genes Downregulation Cell Proliferation Cell Proliferation c-MYC Target Genes->Cell Proliferation Inhibition Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Inhibition

Caption: this compound modulates proteasome dynamics to enhance c-MYC degradation.

Experimental Workflow: Assessing c-MYC Degradation

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on c-MYC protein levels in a cancer cell line.

Experimental_Workflow Start Start Cell Culture Culture RPMI-8226 cells to ~80% confluency Start->Cell Culture Treatment Treat cells with this compound (e.g., 5 µM) and/or Bortezomib (B1684674) (e.g., 5 µM) for 4h Cell Culture->Treatment Cell Lysis Harvest and lyse cells in RIPA buffer with protease inhibitors Treatment->Cell Lysis Protein Quantification Determine protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification Western Blot Perform SDS-PAGE and Western Blot for c-MYC and loading control (e.g., GAPDH) Protein Quantification->Western Blot Analysis Quantify band intensities to determine relative c-MYC levels Western Blot->Analysis End End Analysis->End

Caption: Workflow for analyzing this compound-induced c-MYC degradation.

Experimental Protocols

Cell Viability Assay (IC50/CC50 Determination)
  • Cell Seeding: Seed cancer cells (e.g., RPMI-8226, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC50 or CC50 value using a non-linear regression curve fit.

Western Blot for c-MYC Degradation
  • Cell Culture and Treatment: Culture cancer cells (e.g., RPMI-8226) to approximately 80% confluency.[3] Treat the cells with the desired concentrations of this compound (e.g., 5 µM) for a specified time (e.g., 4 hours).[2][3] For control experiments, pre-treat cells with a proteasome inhibitor like Bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ to determine the relative levels of c-MYC protein.[6]

Proteasome Activity Assay
  • Lysate Preparation: Prepare cell lysates from treated and untreated cells as described in the Western blot protocol.

  • Substrate Addition: In a 96-well plate, add cell lysate to wells containing specific fluorogenic peptide substrates for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities of the proteasome.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage to determine the proteasomal activity. The EC50 values can be determined by testing a range of this compound concentrations.[7]

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by the overexpression of IDPs like c-MYC. Its unique mechanism of modulating proteasome assembly to enhance 20S-mediated degradation offers a novel approach to target oncoproteins that are often considered "undruggable." The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound in preclinical and clinical settings. The ability of this compound to overcome resistance to conventional proteasome inhibitors like bortezomib further highlights its therapeutic potential.

References

The Selective Mechanism of TCH-165: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TCH-165 is a novel small molecule that has demonstrated significant potential in preclinical studies through its unique mechanism of action. This technical guide provides an in-depth analysis of the selectivity of this compound, focusing on its role as a modulator of the proteasome assembly. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound.

Core Mechanism: Selective Enhancement of 20S Proteasome Activity

This compound's primary mechanism of action is not as a kinase inhibitor, but as a modulator of the cellular protein degradation machinery. Specifically, it regulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2][3][4] The key aspect of its selectivity lies in its ability to favor the formation and activity of the 20S proteasome, which is responsible for the ubiquitin-independent degradation of proteins.[5][6] This mode of action leads to the selective degradation of a specific subset of proteins, particularly intrinsically disordered proteins (IDPs).[1][3][4]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the proteasome system.

TCH165_Pathway cluster_proteasome Proteasome System cluster_substrates Protein Substrates 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) 26S_Proteasome->20S_Proteasome Disassembly Structured_Proteins Structured Proteins (e.g., GAPDH) 26S_Proteasome->Structured_Proteins Normal Degradation 20S_Proteasome->26S_Proteasome Assembly with 19S IDPs Intrinsically Disordered Proteins (e.g., α-syn, tau, c-Myc, ODC) 20S_Proteasome->IDPs Enhanced Degradation 19S_Cap 19S Regulatory Particle TCH_165 This compound TCH_165->26S_Proteasome

Caption: this compound modulates the proteasome equilibrium, favoring 20S-mediated degradation of IDPs.

Quantitative Analysis of this compound Activity

The selectivity of this compound can be quantified through its effects on the proteolytic activities of the 20S proteasome and its impact on cancer cell viability.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by this compound
Catalytic ActivitySubstrateEC50 (µM)
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2[1][2][3]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2[1][2][3]
Caspase-like (Casp-L)Z-LLE-AMC4.7[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50/CC50 (µM)Incubation Time (h)
RPMI-8226Multiple Myeloma1.6 (IC50)[2]72
U87MGGlioblastoma2.4 (IC50)[2]72
RPMI-8226Multiple Myeloma1.0 (CC50)[7]72
CCRF-CEMAcute Lymphoblastic Leukemia0.9 (CC50)[7]72
Primary MM Cells (Newly Diagnosed)Multiple Myeloma1.0 (CC50)[7][8]72
Primary MM Cells (Refractory)Multiple Myeloma8.1 (CC50)[7][8]72

Selectivity for Intrinsically Disordered Proteins (IDPs)

A critical aspect of this compound's selectivity is its ability to enhance the degradation of IDPs while having minimal effect on structured proteins.[1][3][4] This has been demonstrated for several key proteins implicated in disease pathogenesis.

  • Enhanced Degradation: α-synuclein, tau, c-Myc, and ornithine decarboxylase (ODC).[1][3][4][5]

  • No Effect: The structured protein GAPDH is not degraded by the 20S proteasome in the presence of this compound.[1][2][3]

This substrate selectivity is attributed to the "open-gate" conformation of the 20S proteasome favored by this compound, which allows for the entry and degradation of unfolded or disordered proteins.[1][5]

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the selectivity of this compound.

20S Proteasome Activity Assay

This assay measures the ability of this compound to enhance the catalytic activity of the purified 20S proteasome.

Proteasome_Activity_Workflow Start Start Prepare_Assay Prepare assay mixture: - Purified 20S Proteasome - Fluorogenic Peptide Substrate - Assay Buffer Start->Prepare_Assay Add_TCH165 Add varying concentrations of this compound Prepare_Assay->Add_TCH165 Incubate Incubate at 37°C Add_TCH165->Incubate Measure_Fluorescence Measure fluorescence intensity over time Incubate->Measure_Fluorescence Analyze_Data Calculate initial rates and determine EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of this compound on 20S proteasome activity.

Methodology:

  • Purified human 20S proteasome is incubated with a specific fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in an appropriate assay buffer.

  • This compound is added at a range of concentrations.

  • The reaction is incubated at 37°C, and the fluorescence generated from the cleavage of the substrate is measured kinetically using a plate reader.

  • The initial rates of reaction are calculated and plotted against the concentration of this compound to determine the EC50 value.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to assess the effect of this compound on the levels of specific proteins within cells.

Methodology:

  • HEK293T cells are cultured and treated with cycloheximide (B1669411) (to inhibit new protein synthesis) and varying concentrations of this compound (e.g., 0, 3, 10 µM) for a specified time (e.g., 24 hours).[1] A proteasome inhibitor like bortezomib (B1684674) (BTZ) can be used as a control to confirm proteasome-mediated degradation.[1]

  • Following treatment, cells are lysed, and total protein is quantified.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the target proteins (e.g., GFP-ODC, c-Fos, GAPDH) and a loading control.

  • Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized and quantified.[1]

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., RPMI-8226, U87MG) are seeded in 96-well plates.[2]

  • The cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 72 hours).[2]

  • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • The results are used to calculate the IC50 or CC50 value, which represents the concentration of this compound required to inhibit cell growth or viability by 50%.

Conclusion

The selectivity of this compound is not defined by its interaction with a specific kinase, but rather by its nuanced modulation of the proteasome system. By favoring the 20S proteasome and promoting the degradation of intrinsically disordered proteins, this compound presents a unique therapeutic strategy. This targeted approach to protein degradation, particularly of oncoproteins like c-Myc, underscores its potential in the development of novel cancer therapies. The data and protocols presented in this guide offer a foundational understanding for further research and development of this promising compound.

References

Methodological & Application

TCH-165: Modulator of Proteasome Assembly for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a small molecule modulator of proteasome assembly that has emerged as a valuable tool in cellular biology and drug discovery.[1][2] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][2][3] This unique mechanism of action allows for the targeted degradation of intrinsically disordered proteins (IDPs), a class of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] this compound has been shown to enhance the degradation of key proteins such as α-synuclein, tau, and the oncoproteins c-Fos and MYC, while leaving structured proteins like GAPDH unaffected.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on protein degradation, cell viability, and proteasome activity.

Mechanism of Action

This compound enhances the proteolytic activity of the 20S proteasome.[2][5] The 20S proteasome is the catalytic core of the proteasome complex, responsible for the breakdown of proteins.[5] this compound is believed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate for substrate entry. This leads to an increase in the degradation of IDPs, which are preferential substrates for the 20S proteasome.[3][4] Concurrently, this compound treatment leads to a decrease in the fully assembled 26S proteasome, further shifting the equilibrium towards the 20S form.[1][3]

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly Degradation Enhanced Degradation 20S_Proteasome->Degradation No_Effect No Significant Degradation 20S_Proteasome->No_Effect TCH165 This compound TCH165->20S_Proteasome Favors IDP Intrinsically Disordered Proteins (e.g., MYC, α-syn, tau) IDP->Degradation Structured_Protein Structured Proteins (e.g., GAPDH) Structured_Protein->No_Effect

Caption: this compound Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data reported for this compound in various cell-based and in vitro assays.

Table 1: Cell Viability IC50 Values for this compound

Cell LineCancer TypeIncubation TimeIC50 (µM)
RPMI-8226Multiple Myeloma72 hours1.0 - 1.6
U87MGGlioblastoma72 hours2.4
CCRF-CEMAcute Lymphoblastic Leukemia72 hours0.9
THP-1 (WT)Acute Monocytic Leukemia72 hoursLow single-digit µM
THP-1 (BTZ-resistant)Acute Monocytic Leukemia72 hoursEffective at 5-10 µM
Primary MM Cells (Newly Diagnosed)Multiple Myeloma72 hours1.0
Primary MM Cells (Refractory)Multiple Myeloma72 hours8.1

Data compiled from multiple sources.[1][6][7]

Table 2: EC50 Values for this compound on 20S Proteasome Activity

Proteolytic ActivityEC50 (µM)
Chymotrypsin-like (CT-L)4.2
Trypsin-like (Tryp-L)3.2
Caspase-like (Casp-L)4.7

Data obtained from in vitro proteasome activity assays.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Seed Seed Cells (e.g., HEK293T, RPMI-8226) Treat Treat with this compound (or vehicle control) Seed->Treat Incubate Incubate (Time & Concentration Dependent) Treat->Incubate Viability Cell Viability Assay (e.g., MTS) Incubate->Viability Western Western Blot (Protein Degradation) Incubate->Western Proteasome Proteasome Activity Assay Incubate->Proteasome

Caption: General Experimental Workflow.
Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cell lines and treating them with this compound.

Materials:

  • HEK293T, RPMI-8226, or other cell line of interest

  • Complete growth medium (e.g., DMEM for HEK293T, RPMI-1640 for RPMI-8226) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HEK293T), seed cells in a culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • For suspension cells (e.g., RPMI-8226), seed cells at a density of approximately 5 x 10^5 cells/mL.

  • Cell Adherence/Growth: Allow cells to adhere (for adherent lines) and grow for 24 hours in a humidified incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Prepare a vehicle-only control with the same final DMSO concentration.

  • Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24, or 72 hours) depending on the specific assay.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.0 x 10^4 cells/well for HEK293T and 5.0 x 10^4 cells/well for RPMI-8226.[8]

  • Treat cells with a range of this compound concentrations (e.g., 0.01-10 µM) for 72 hours.[1]

  • Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for Protein Degradation

This protocol is used to analyze the degradation of specific target proteins following this compound treatment.

Materials:

  • Treated cells (from Protocol 1)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the protein of interest (e.g., MYC, α-syn, tau) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment (e.g., with 5 µM this compound for 4 hours for MYC degradation in RPMI-8226 cells), wash the cells with ice-cold PBS.[9] Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Probe the same membrane with a primary antibody for a loading control to ensure equal protein loading.

Protocol 4: In Vitro Proteasome Activity Assay

This protocol measures the direct effect of this compound on the catalytic activity of the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like activity)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Pre-treat the purified human 20S proteasome with a range of this compound concentrations for 15 minutes at 37°C in a 96-well plate.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measure the increase in fluorescence (excitation/emission ~350/440 nm for AMC) over time using a microplate reader.

  • Calculate the rate of substrate cleavage and plot it against the this compound concentration to determine the EC50 value.[3]

Conclusion

This compound is a potent and selective modulator of proteasome assembly, offering a unique approach to induce the degradation of intrinsically disordered proteins. The protocols provided herein serve as a comprehensive guide for researchers to investigate the cellular and biochemical effects of this compound. These studies will contribute to a deeper understanding of its therapeutic potential in various disease models.

References

TCH-165 western blot protocol and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: TCH-165 Western Blot Protocol and Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule modulator of proteasome assembly that enhances 20S-mediated protein degradation.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[1][2] This mechanism selectively enhances the proteolysis of intrinsically disordered proteins (IDPs), many of which are implicated in cancer and neurodegenerative diseases.[1] Documented targets of this compound-mediated degradation include oncoproteins like c-MYC and c-Fos, as well as proteins like α-synuclein and tau, while structured proteins such as GAPDH remain unaffected.[1][3]

Principle of the Assay

Western blotting is a powerful immunodetection technique used to quantify the abundance of a specific protein within a complex mixture, such as a cell lysate. This protocol details the use of Western blotting to assess the pharmacological activity of this compound. The assay measures the decrease in the protein level of a target IDP (e.g., c-MYC) in cells treated with this compound compared to a vehicle control. A corresponding loading control (e.g., β-actin or GAPDH) is used to normalize the data and ensure that observed changes are due to protein degradation and not loading artifacts.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

TCH165_Pathway cluster_0 Proteasome System cluster_1 Cellular Proteins Proteasome_26S 26S Proteasome (Ubiquitin-Dependent) Proteasome_20S 20S Proteasome (Ubiquitin-Independent) Proteasome_26S->Proteasome_20S Disassembly Proteasome_20S->Proteasome_26S Assembly Degraded_IDP Degraded Peptides Proteasome_20S->Degraded_IDP Degradation Proteasome_19S 19S Regulatory Particle Proteasome_19S->Proteasome_26S IDP Intrinsically Disordered Proteins (e.g., c-MYC) IDP->Proteasome_20S Structured_Proteins Structured Proteins (e.g., GAPDH) TCH165 This compound TCH165->Proteasome_26S Favors Disassembly TCH165->Proteasome_20S Enhances Activity

Caption: this compound shifts the proteasome equilibrium to favor the 20S complex, enhancing IDP degradation.

Western Blot Experimental Workflow

The diagram below outlines the major steps for assessing this compound activity.

WB_Workflow A 1. Cell Culture & Treatment (e.g., RPMI-8226 cells + this compound) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Immunodetection - Block (5% BSA) - Primary Ab (e.g., anti-c-MYC) - Secondary Ab (HRP-conjugated) E->F G 7. Signal Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry) G->H

References

Application Notes and Protocols for In Vitro Cell Viability Assays with TCH-165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1][2][3] This mechanism of action makes this compound a molecule of interest for targeting diseases associated with the accumulation of proteotoxic IDPs, such as certain cancers and neurodegenerative diseases.[4] this compound has been shown to enhance the degradation of oncoproteins like c-MYC and proteins such as α-synuclein and tau, while not affecting structured proteins like GAPDH.[2][3][4] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability.

Mechanism of Action: 20S Proteasome Activation

This compound enhances 20S proteasome activity by promoting an "open-gate" conformation, which increases substrate accessibility to the catalytic chamber.[2][5] This leads to the degradation of IDPs, which are often involved in cell growth and signaling pathways.[4][6][7] The targeted degradation of proteins like c-MYC by this compound can inhibit cancer cell proliferation and induce apoptosis.[5][6][8]

TCH165_Signaling_Pathway TCH165 This compound Proteasome_Equilibrium 26S <-> 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Shifts equilibrium Proteasome_20S Open-Gate 20S Proteasome Proteasome_Equilibrium->Proteasome_20S Favors Degradation Protein Degradation Proteasome_20S->Degradation Enhances IDP Intrinsically Disordered Proteins (e.g., c-MYC, α-syn, tau) IDP->Degradation Substrates Cell_Effects Inhibition of Cell Proliferation & Induction of Apoptosis Degradation->Cell_Effects Leads to

Figure 1: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound on the viability of various cancer cell lines.

Table 1: EC50 Values for Proteasome Activity Enhancement

Proteolytic ActivityEC50 (µM)
Chymotrypsin-like (CT-L)4.2[1][7]
Trypsin-like (Tryp-L)3.2[1][7]
Caspase-like (Casp-L)4.7[1][7]

Table 2: IC50/CC50 Values for Cell Viability

Cell LineCell TypeAssay DurationIC50/CC50 (µM)
RPMI-8226Multiple Myeloma72 hours1.0 - 1.6[1][9]
U-87MGGlioblastoma72 hours2.4[1]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia72 hours0.9[9]
THP-1 (Bortezomib-resistant)Acute Monocytic Leukemia72 hoursEffective at 5-10 µM[9]
Primary Multiple Myeloma CellsMultiple MyelomaNot Specified1.0 (newly diagnosed)[9]
Primary Multiple Myeloma CellsMultiple MyelomaNot Specified8.1 (refractory)[9]

Experimental Protocols

Below are detailed protocols for assessing the in vitro cell viability effects of this compound.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from methodologies used in studies with this compound.[3]

Objective: To determine the effect of this compound on the viability of adherent and suspension cancer cells.

Materials:

  • This compound (stock solution prepared in DMSO, store at -20°C)[2]

  • Cell line of interest (e.g., HEK293T, U-87MG, RPMI-8226)[3]

  • Complete cell culture medium

  • 96-well clear bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Workflow Diagram:

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_TCH165 Add serial dilutions of this compound Incubate_24h->Add_TCH165 Incubate_72h Incubate (e.g., 72h) Add_TCH165->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate (1-4h) Add_MTS->Incubate_1_4h Read_Absorbance Read absorbance (490 nm) Incubate_1_4h->Read_Absorbance Analyze Analyze Data (IC50/CC50) Read_Absorbance->Analyze

Figure 2: MTS cell viability assay workflow.

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HEK293T, U-87MG), seed at a density of 1.0 x 10^4 cells/well in a 96-well plate.[3]

    • For suspension cells (e.g., RPMI-8226), seed at a density of 5.0 x 10^4 cells/well.[3]

    • Bring the final volume in each well to 100 µL with complete medium.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent lines) and stabilize.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM or higher, depending on the cell line.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[1]

  • MTS Assay and Readout:

    • Following incubation, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 or CC50 value using non-linear regression analysis.

Protocol 2: Western Blot for c-MYC Degradation

Objective: To qualitatively and semi-quantitatively assess the this compound-induced degradation of c-MYC, a key downstream target.

Materials:

  • This compound

  • Cell line expressing c-MYC (e.g., RPMI-8226, CCRF-CEM)[10]

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 3, 5, 10 µM) for a specified time (e.g., 4 hours).[5]

    • Include a control group treated with a proteasome inhibitor like bortezomib (B1684674) (BTZ) to confirm proteasome-mediated degradation.[9]

  • Protein Extraction:

    • Harvest cells and lyse them using RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the c-MYC band intensity to the loading control (GAPDH).

    • Compare the levels of c-MYC in this compound-treated samples to the vehicle control to determine the extent of degradation.

Concluding Remarks

These protocols provide a framework for investigating the in vitro effects of this compound on cell viability and its mechanism of action. The specific cell seeding densities, this compound concentrations, and incubation times may need to be optimized for different cell lines and experimental objectives. It is recommended to perform preliminary dose-response and time-course experiments to determine the optimal conditions for your specific model system. The ability of this compound to selectively promote the degradation of IDPs presents a promising therapeutic strategy, and these assays are fundamental for its preclinical evaluation.

References

TCH-165 In Vivo Dosing and Administration: Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of TCH-165, a small molecule activator of the 20S proteasome, in mouse models of cancer. The following information is based on established preclinical studies demonstrating its anti-tumor activity, particularly in MYC-driven malignancies such as multiple myeloma.[1][2][3]

Mechanism of Action

This compound functions by enhancing the proteolytic activity of the 20S proteasome.[2][4] This small molecule modulator shifts the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated degradation of intrinsically disordered proteins, including the oncoprotein MYC.[1][3][5] This targeted degradation of oncogenic proteins leads to reduced cancer cell growth and the induction of apoptosis.[1][2]

TCH165_Mechanism cluster_proteasome Proteasome System cluster_cellular_effects Cellular Effects 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 19S_Cap 19S Regulatory Particle 26S_Proteasome->19S_Cap disassembly 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) Degradation Enhanced Degradation 20S_Proteasome->Degradation mediates 19S_Cap->20S_Proteasome TCH165 This compound TCH165->20S_Proteasome activates MYC_Protein MYC Oncoprotein MYC_Protein->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis leads to

Caption: this compound enhances 20S proteasome activity, promoting MYC degradation and apoptosis.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and efficacy of this compound in mouse models.

Table 1: Pharmacokinetic Profile of this compound in CD-1 Mice[1][6]
ParameterFirst Dose (100 mg/kg)Second Dose (100 mg/kg, 8h post-initial)
Cmax 932.3 ± 184.5 nM1434.0 ± 625.2 nM
Tmax 2 hours12 hours
Mean AUC (0-16h) \multicolumn{2}{c}{13,975 h*nM/mL}
Table 2: In Vivo Efficacy in RPMI-8226 Multiple Myeloma Xenograft Model[2][6]
Treatment GroupDosageAdministration RouteTumor Growth InhibitionBody Weight Loss
Vehicle Control N/AOral GavageN/AN/A
This compound 100 mg/kg, twice dailyOral Gavage76%<10%
Bortezomib 0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5+)IntravenousSignificantNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol details the preparation of this compound for oral administration.

Materials:

  • This compound compound

  • Propylene (B89431) glycol

  • 5% Dextrose solution

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound based on the number of animals and the 100 mg/kg dosage.

  • Prepare a vehicle solution consisting of a 3:7 (v/v) ratio of propylene glycol to 5% dextrose.

  • Add the this compound powder to the vehicle solution to create a homogeneous suspension.

  • Vortex the mixture thoroughly to ensure uniform distribution of the compound.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Prepare the dosing solution fresh on the day of administration.[5]

Protocol 2: In Vivo Dosing and Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to mice.

Animal Models:

  • Pharmacokinetic Studies: CD-1 mice (male, 6-8 weeks of age).[1]

  • Efficacy Studies: SCID mice for xenograft models (e.g., RPMI-8226 multiple myeloma).[2]

Procedure:

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • For efficacy studies, subcutaneously implant tumor cells (e.g., RPMI-8226) and allow tumors to establish to a palpable size before initiating treatment.

  • Administer this compound at a dose of 100 mg/kg via oral gavage.

  • A second dose of 100 mg/kg should be administered approximately 8 hours after the initial gavage for a twice-daily (bid) regimen.[1]

  • Monitor the body weight of the mice regularly as an indicator of treatment tolerance.[2]

  • For xenograft studies, measure tumor volumes at regular intervals using calipers.

TCH165_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Animal_Acclimation Animal Acclimation (e.g., SCID mice) Tumor_Implantation Tumor Cell Implantation (e.g., RPMI-8226) Animal_Acclimation->Tumor_Implantation Dose_1 Administer First Dose (100 mg/kg, Oral Gavage) Tumor_Implantation->Dose_1 Dosing_Solution Prepare this compound Dosing Solution (100 mg/kg in 3:7 PG/Dextrose) Dosing_Solution->Dose_1 Dose_2 Administer Second Dose (8h later) (100 mg/kg, Oral Gavage) Dose_1->Dose_2 PK_Sampling Pharmacokinetic Blood Sampling (for PK studies) Dose_1->PK_Sampling Tumor_Measurement Measure Tumor Volume Dose_2->Tumor_Measurement Body_Weight Monitor Body Weight Dose_2->Body_Weight

Caption: Experimental workflow for this compound in vivo efficacy studies in mouse models.

Protocol 3: Pharmacokinetic Assessment

This protocol describes the collection of samples for pharmacokinetic analysis.

Procedure:

  • Administer this compound as described in Protocol 2 to CD-1 mice.[1]

  • Collect blood samples at various time points post-initial gavage. Recommended time points include: 0.5, 1, 2, 4, 8, 9, 10, 12, and 16 hours.[1]

  • Collect blood into lithium heparin tubes.

  • Separate plasma by centrifugation.

  • Analyze plasma concentrations of this compound using mass spectrometry to determine Cmax, Tmax, and AUC.[1]

Safety and Tolerance

In preclinical studies, this compound administered at 100 mg/kg twice daily was well-tolerated in mice, with less than 10% loss of body weight observed during the treatment period.[2][6] This suggests a favorable safety profile at a therapeutically effective dose. Furthermore, 20S proteasome enhancement has been shown to be well tolerated in both mice and dogs.[1][2]

References

Application Notes and Protocols for In Vivo Studies with TCH-165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a novel small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.[1][2][3][4] It achieves this by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).[1][2][3][4] This mechanism of action makes this compound a promising therapeutic candidate for various diseases, including cancers characterized by the overexpression of oncoproteins like c-MYC, and neurodegenerative disorders associated with the accumulation of IDPs such as α-synuclein and tau.[1][3][5][6]

These application notes provide detailed guidance on the selection of an appropriate vehicle for in vivo studies with this compound, along with protocols for formulation preparation and administration.

Physicochemical Properties and Solubility of this compound

A thorough understanding of the physicochemical properties of this compound is critical for selecting a suitable vehicle for in vivo administration.

PropertyValueSource
Molecular Weight 595.73 g/mol [2]
Appearance Light yellow to yellow solid[2]
Solubility Soluble in DMSO and Methanol.[2] In another source, soluble in DMSO and ethanol (B145695) (100 mM).[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[2][4]

Recommended Vehicle for In Vivo Studies

Based on published preclinical studies, the recommended vehicle for oral administration of this compound in mice is a suspension of propylene (B89431) glycol and 5% dextrose in water.

Recommended Vehicle Formulation:

A homogeneous suspension in a 3:7 (v/v) ratio of propylene glycol to 5% dextrose in water . This vehicle was successfully used for oral gavage administration of this compound at a dose of 100 mg/kg in CD-1 mice.[7]

Alternative Vehicle Formulations:

For researchers exploring other administration routes or requiring different formulation properties, the following have been suggested for compounds with similar solubility profiles:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 6.25 mg/mL.[4]

  • 10% DMSO, 90% Corn oil: This is another option for achieving a clear solution, particularly if a longer dosing period is not required.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of the recommended vehicle for in vivo studies in mice.

Materials:

  • This compound powder

  • Propylene glycol (PG)

  • 5% Dextrose solution (sterile)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, the concentration required is 25 mg/mL.

  • Prepare the vehicle: In a sterile conical tube, prepare the 3:7 (v/v) propylene glycol:5% dextrose vehicle. For example, to prepare 10 mL of the vehicle, add 3 mL of propylene glycol to 7 mL of 5% dextrose solution.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the suspension: a. Add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping. b. Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogeneous suspension.

  • Storage and Handling: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it protected from light at 4°C. Before each administration, vortex the suspension vigorously to ensure uniformity.

Protocol 2: Administration of this compound by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the correct dosing volume.

  • Dose Preparation: Vortex the this compound suspension vigorously. Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.

  • Animal Restraint: Gently but firmly restrain the mouse.

  • Gavage Administration: a. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth. b. Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do not force the needle. c. Once the needle is in the correct position, dispense the formulation smoothly. d. Carefully withdraw the needle.

  • Monitoring: Observe the animal for any signs of distress after administration.

Signaling Pathway of this compound

This compound modulates the ubiquitin-proteasome system to enhance the degradation of specific proteins. A key target is the oncoprotein c-MYC, which is often overexpressed in cancers.

TCH165_Signaling_Pathway cluster_proteasome Proteasome System 26S Proteasome 26S Proteasome 20S Proteasome 20S Proteasome 26S Proteasome->20S Proteasome Disassembly 20S Proteasome->26S Proteasome Assembly c-MYC c-MYC 20S Proteasome->c-MYC Enhanced Degradation 19S Cap 19S Cap This compound This compound This compound->26S Proteasome Favors Disassembly Degradation Products Degradation Products c-MYC->Degradation Products

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft tumor model is outlined below.

TCH165_InVivo_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Treatment with this compound or Vehicle Treatment with this compound or Vehicle Randomization into Treatment Groups->Treatment with this compound or Vehicle Tumor Volume and Body Weight Measurement Tumor Volume and Body Weight Measurement Treatment with this compound or Vehicle->Tumor Volume and Body Weight Measurement Regularly Tumor Volume and Body Weight Measurement->Treatment with this compound or Vehicle Endpoint Analysis Endpoint Analysis Tumor Volume and Body Weight Measurement->Endpoint Analysis At study termination

References

TCH-165 Stability and Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the stability and recommended storage conditions for the 20S proteasome activator, TCH-165. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible results in research and development applications. The protocols outlined below are based on currently available data and established international guidelines for stability testing of chemical compounds.

Overview of this compound

This compound is a small molecule modulator of proteasome assembly that enhances 20S-mediated protein degradation.[1] It has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its ability to promote the degradation of intrinsically disordered proteins such as c-MYC.[2][3] Given its mechanism of action, maintaining the chemical and physical stability of this compound is paramount for its effective use in experimental settings.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following recommendations are based on supplier data sheets and general best practices for handling chemical compounds.

Solid Form

The solid, powdered form of this compound exhibits long-term stability when stored under appropriate conditions.

Storage ConditionDurationNotes
-20°C ≥ 4 years [4]Recommended for long-term storage.
Room TemperatureShippingShipped at ambient temperature in the continental US; may vary elsewhere.[4]
Stock Solutions

The stability of this compound in solution is dependent on the storage temperature and solvent. It is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5]

Storage ConditionDurationRecommended Solvent
-80°C Up to 2 years [1]DMSO
-20°C Up to 1 year [1]DMSO, Ethanol

Note: For in-vivo applications, if a co-solvent formulation is required, it is crucial to assess the stability of this compound in the specific vehicle used.

Proposed Protocol for Stability Testing of this compound

To date, comprehensive public data on the stability of this compound under various environmental conditions (e.g., humidity, light) is limited. Therefore, this section provides a detailed protocol for a comprehensive stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8][9] This protocol can be adapted by researchers to assess the stability of this compound in its solid form or in specific formulations.

Objective

To evaluate the stability of this compound under various storage conditions over a defined period to establish a re-test period or shelf-life for a specific formulation.

Materials
  • This compound (solid form, ≥98% purity)[5]

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Vials (amber glass to protect from light)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to detect and quantify this compound and any potential degradants.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Testing cluster_3 Analysis & Evaluation start Start: this compound Sample prep Prepare Samples (Solid or Solution) start->prep initial Initial Analysis (t=0) (Appearance, Assay, Purity) prep->initial long_term Long-Term (e.g., 25°C/60% RH or 30°C/65% RH) initial->long_term Place in Stability Chambers intermediate Intermediate (e.g., 30°C/65% RH) initial->intermediate Place in Stability Chambers accelerated Accelerated (e.g., 40°C/75% RH) initial->accelerated Place in Stability Chambers tp1 Time Point 1 intermediate->tp1 accelerated->tp1 tp2 Time Point 2 tp_n Time Point 'n' analysis Analyze Samples (Appearance, Assay, Purity) tp_n->analysis evaluation Evaluate Data (Compare to t=0 and specifications) analysis->evaluation end End: Determine Stability Profile evaluation->end

Caption: Workflow for this compound Stability Testing.

Recommended Stability Conditions and Testing Frequency

The following storage conditions are recommended based on ICH Q1A(R2) guidelines for a new chemical entity.[6]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

*RH = Relative Humidity. Intermediate testing is recommended if a significant change occurs during accelerated testing.

Analytical Procedures

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used. The method must be able to accurately quantify this compound and separate it from any degradation products.

Key parameters to assess at each time point:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: Quantification of the amount of this compound remaining.

  • Purity: Detection and quantification of any degradation products.

Data Evaluation

The stability of this compound is determined by comparing the analytical data from each time point to the initial (time zero) data. A significant change is typically defined as a greater than 5% loss in assay from its initial value or any specified degradant exceeding its acceptance criterion.

Signaling Pathway Involving this compound

This compound functions by modulating the proteasome machinery. The following diagram illustrates its proposed mechanism of action.

G TCH165 This compound Proteasome_20S 20S Proteasome (Ubiquitin-Independent) TCH165->Proteasome_20S Enhances Activity Proteasome_26S 26S Proteasome (Ubiquitin-Dependent) Proteasome_26S->Proteasome_20S Shifts Equilibrium Degradation Protein Degradation Proteasome_20S->Degradation Mediates IDP Intrinsically Disordered Proteins (e.g., c-MYC) IDP->Degradation Targeted for

Caption: this compound Mechanism of Action.

Conclusion

This compound is a promising research compound that requires careful handling and storage to ensure its stability and efficacy. For solid this compound, long-term storage at -20°C is recommended. For stock solutions, storage at -80°C in DMSO is optimal for up to two years. Researchers are encouraged to perform their own stability studies, particularly for novel formulations, using the provided protocol based on ICH guidelines to ensure the quality and reliability of their experimental results.

References

Application Notes and Protocols for Measuring 20S Proteasome Activity with TCH-165

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of damaged or unneeded proteins. Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins in an ATP-dependent manner, the 20S proteasome can degrade proteins, particularly intrinsically disordered proteins (IDPs), in an ATP- and ubiquitin-independent fashion.[1] The dysregulation of proteasome activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development.[2]

TCH-165 is a novel small molecule that acts as a modulator of proteasome assembly.[3] It enhances 20S proteasome activity by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][3] Mechanistically, this compound promotes an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic core.[4][5] This application note provides detailed protocols for utilizing this compound to measure and enhance 20S proteasome activity in both in vitro and cell-based assays.

Mechanism of Action of this compound

This compound enhances 20S proteasome-mediated degradation of IDPs, such as α-synuclein and tau, without affecting the degradation of structured proteins like GAPDH.[1][5] This selectivity makes this compound a valuable tool for studying the specific roles of the 20S proteasome and for developing therapies targeting IDP-related pathologies.[6]

TCH165_Mechanism Mechanism of this compound Action cluster_equilibrium Proteasome Equilibrium cluster_effects Effects of this compound 26S_Proteasome 26S Proteasome (Ub-dependent degradation) 20S_Proteasome 20S Proteasome (Ub-independent degradation) 26S_Proteasome->20S_Proteasome disassembly 20S_Proteasome->26S_Proteasome assembly Enhanced_Degradation Enhanced Degradation of Intrinsically Disordered Proteins (e.g., α-synuclein, tau, c-Myc) 20S_Proteasome->Enhanced_Degradation No_Effect No significant degradation of structured proteins (e.g., GAPDH) 19S_Cap 19S Regulatory Particle TCH165 This compound TCH165->20S_Proteasome Favors open-gate conformation & shifts equilibrium

Figure 1: Mechanism of this compound Action. This compound shifts the cellular proteasome equilibrium towards the 20S complex, enhancing the degradation of intrinsically disordered proteins.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various assays.

Table 1: In Vitro 20S Proteasome Activity Enhancement by this compound

Proteolytic ActivitySubstrateEC50 (µM)Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2~10[1][3]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2Not Specified[1][3]
Caspase-like (Casp-L)Z-LLE-AMC4.7Not Specified[1][3]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (µM)DurationReference
RPMI-8226 (Multiple Myeloma)Cell Growth Inhibition1.672 hours[3]
U87MG (Glioblastoma)Cell Growth Inhibition2.472 hours[3]
RPMI-8226Cytotoxicity (CC50)0.972 hours[7]
L363 (Multiple Myeloma)Cytotoxicity (CC50)5.072 hours[7]
NCI-H929 (Multiple Myeloma)Cytotoxicity (CC50)4.372 hours[7]

Experimental Protocols

Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol describes the measurement of the chymotrypsin-like (CT-L) activity of purified 20S proteasome in the presence of this compound using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • This compound (stock solution in DMSO)

  • Suc-LLVY-AMC (fluorogenic substrate for CT-L activity, stock solution in DMSO)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Prepare 20S proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM).

  • Assay setup: In a 96-well plate, add the following to each well:

    • Assay Buffer to bring the final volume to 100 µL.

    • Diluted this compound or vehicle control.

    • Diluted 20S proteasome solution.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the 20S proteasome.

  • Substrate addition: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 10-20 µM.

  • Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data analysis:

    • Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates to the vehicle control to determine the fold enhancement of 20S proteasome activity.

    • Plot the fold enhancement against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In_Vitro_Workflow In Vitro 20S Proteasome Activity Assay Workflow A Prepare Reagents (this compound dilutions, 20S proteasome, Substrate) B Add this compound and 20S Proteasome to 96-well Plate A->B C Pre-incubate at 37°C (15-30 min) B->C D Add Fluorogenic Substrate (Suc-LLVY-AMC) C->D E Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) D->E F Data Analysis (Calculate reaction rates, EC50) E->F

Figure 2: Workflow for the in vitro 20S proteasome activity assay.

Protocol 2: Cell-Based 20S Proteasome Activity Assay

This protocol outlines a method to assess the effect of this compound on 20S proteasome activity within cultured cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., Bortezomib or MG132) as a negative control

  • Proteasome Activity Assay Kit (e.g., Abcam ab112154 or similar, which provides a cell-permeable fluorogenic substrate)[8]

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the desired concentrations of this compound, a vehicle control (DMSO), or a proteasome inhibitor.

    • Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.[3]

  • Lysis and Substrate Addition (if using a kit with lysis step):

    • Wash the cells with PBS.

    • Lyse the cells according to the manufacturer's protocol of the chosen assay kit.

    • Add the fluorogenic substrate to the cell lysate.

  • Live-Cell Substrate Addition (if using a cell-permeable substrate without lysis):

    • Add the cell-permeable fluorogenic substrate directly to the wells containing the treated cells, following the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow for substrate cleavage.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 490/525 nm for LLVY-R110).[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal of treated cells to that of the vehicle-treated cells to determine the change in proteasome activity.

Cell_Based_Workflow Cell-Based 20S Proteasome Activity Assay Workflow A Seed Cells in 96-well Plate and Incubate Overnight B Treat Cells with this compound (and controls) for a defined period A->B C Add Cell-Permeable Fluorogenic Substrate B->C D Incubate at 37°C (1-2 hours) C->D E Measure Fluorescence D->E F Data Analysis E->F

Figure 3: Workflow for the cell-based 20S proteasome activity assay.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO and ethanol.[5] Ensure that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).

  • Substrate Specificity: While Suc-LLVY-AMC is widely used for chymotrypsin-like activity, other proteases in cell lysates may also cleave this substrate.[9] The use of specific proteasome inhibitors as controls is crucial to confirm that the measured activity is proteasome-dependent.

  • Cell Line Variability: The response to this compound can vary between different cell lines. It is advisable to optimize cell density and treatment times for each cell line used.

  • Kinetic vs. Endpoint Assays: For in vitro assays, a kinetic measurement is preferred as it provides the reaction rate. For cell-based assays, an endpoint reading is often more practical.

This compound is a potent and selective enhancer of 20S proteasome activity. The protocols provided herein offer robust methods for researchers to measure and modulate 20S proteasome function. These assays are valuable tools for investigating the biological roles of the 20S proteasome and for the discovery and characterization of new therapeutic agents targeting this important cellular protease.

References

Application Notes and Protocols: Utilizing TCH-165 in Combination with Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodology for using TCH-165, a novel proteasome assembly modulator, in combination with traditional proteasome inhibitors. The protocols outlined below are intended to guide researchers in investigating the potential synergistic anti-cancer effects of this combination therapy.

Introduction

This compound is a small molecule that modulates the assembly of the 26S proteasome, leading to an increased proportion of the 20S proteasome. This shift in equilibrium enhances the degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes several oncoproteins like c-MYC, without requiring ubiquitination.[1][2][3][4] Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, function by directly inhibiting the catalytic activity of the proteasome, leading to an accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.

The combination of this compound with proteasome inhibitors presents a novel therapeutic strategy. While proteasome inhibitors block the degradation of a broad range of proteins, this compound selectively enhances the degradation of specific substrates by the 20S proteasome. This dual approach may lead to a more potent and selective anti-cancer effect, potentially overcoming resistance to proteasome inhibitors. Notably, studies have shown that the enhanced degradation of proteins like c-MYC by this compound can be blocked by the proteasome inhibitor bortezomib, highlighting the interplay between these two classes of drugs.[1][4][5][6][7]

Data Presentation

While direct quantitative synergy data (e.g., Combination Index values) for the combination of this compound and proteasome inhibitors are not extensively available in the public domain, the following tables summarize the cytotoxic activity of this compound as a single agent in various cancer cell lines, including a bortezomib-resistant model. This data provides a baseline for designing combination studies.

Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines [1][6]

Cell LineTypeThis compound CC50 (µM)95% Confidence IntervalNotes
RPMI-8226Human MM0.90.8–1.2
L363Human MM5.04.1–5.1
NCI-H929Human MM4.32.2–6.6
THP-1 (WT)Human acute monocytic leukemia--Sensitive to Bortezomib
THP-1 (BTZ-R)Human acute monocytic leukemia--Acquired Bortezomib Resistance

Table 2: Efficacy of this compound in Primary Patient-Derived Multiple Myeloma Cells [6]

Patient SampleStatusThis compound CC50 (µM)95% Confidence IntervalBortezomib CC50
Newly Diagnosed MM-1.00.60–1.51Not Reported
Refractory MMBortezomib-unresponsive8.17.08–9.03>50 µM

Table 3: In Vivo Efficacy of this compound and Bortezomib as Single Agents in a RPMI-8226 Xenograft Model [1]

Treatment GroupDose and ScheduleAverage Tumor Volume (mm³) at Day 42 (± SEM)% Tumor Growth Reduction vs. Vehicle
Vehicle Control-1253.4 (± 371.86)-
Bortezomib0.375 mg/kg, i.v., 3x/week771.41 (± 129.35)~38%
This compound100 mg/kg, oral gavage, bid304.43 (± 49.50)~76%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and proteasome inhibitors.

Protocol 1: Cell Viability Assay to Determine Synergy

This protocol is designed to assess the cytotoxic effects of this compound and a proteasome inhibitor (e.g., bortezomib) alone and in combination, allowing for the calculation of a Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Materials:

  • Cancer cell lines of interest (e.g., RPMI-8226)

  • Complete culture medium

  • This compound

  • Proteasome inhibitor (e.g., Bortezomib)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound and the proteasome inhibitor in a suitable solvent (e.g., DMSO). Create a dose-response matrix by preparing serial dilutions of both drugs.

  • Drug Treatment: Treat the cells with this compound and the proteasome inhibitor alone and in combination at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]

  • Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well and incubate with shaking for 10 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves.

Protocol 2: Western Blot for c-MYC Degradation

This protocol allows for the visualization and quantification of c-MYC protein levels to confirm that this compound enhances its degradation and that this effect is blocked by proteasome inhibitors.

Materials:

  • Cancer cell lines (e.g., RPMI-8226)

  • This compound

  • Proteasome inhibitor (e.g., Bortezomib)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-MYC

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Grow cells to ~80% confluency. For combination treatment, pre-treat cells with the proteasome inhibitor (e.g., 5 µM bortezomib) for 1 hour before adding this compound at the desired concentration for an additional 4 hours.[8] Include single-agent and vehicle controls.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.

Protocol 3: Native PAGE and Western Blot for 20S and 26S Proteasome Levels

This protocol is used to analyze the relative abundance of the 20S and 26S proteasome complexes following treatment with this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • This compound

  • Native PAGE lysis buffer

  • Native PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies against a 20S subunit (e.g., β5) and a 19S subunit (e.g., Rpt1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat HEK293T cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 24 hours.[5]

  • Cell Lysis: Lyse the cells in a native PAGE lysis buffer.

  • Native PAGE: Load equal amounts of protein onto a native polyacrylamide gel and perform electrophoresis under non-denaturing conditions.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against a 20S subunit and a 19S subunit to detect the different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).[5]

  • Detection and Analysis: Proceed with secondary antibody incubation, detection, and analysis as described in Protocol 2.

Mandatory Visualizations

TCH165_Proteasome_Inhibitor_MOA cluster_proteasome Proteasome System cluster_proteins Cellular Proteins 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) 26S_Proteasome->20S_Proteasome dissociation Degraded_Peptides Degraded Peptides 26S_Proteasome->Degraded_Peptides 20S_Proteasome->26S_Proteasome association 20S_Proteasome->Degraded_Peptides 19S_Cap 19S Regulatory Particle 19S_Cap->26S_Proteasome TCH_165 This compound TCH_165->26S_Proteasome Shifts equilibrium towards 20S Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome_Inhibitor->26S_Proteasome Inhibits catalytic activity Proteasome_Inhibitor->20S_Proteasome Inhibits catalytic activity Ub_Proteins Ubiquitinated Proteins Ub_Proteins->26S_Proteasome Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC) IDPs->20S_Proteasome Enhanced Degradation

Caption: Mechanism of action of this compound and proteasome inhibitors.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treat with this compound and/or Proteasome Inhibitor Start->Treatment Incubation Incubate (e.g., 72h for viability, 4h for signaling) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis WesternBlot Western Blot Analysis (e.g., c-MYC, Proteasome Subunits) Incubation->WesternBlot DataAnalysis Data Analysis and Synergy Calculation (e.g., CI) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for combination studies.

Signaling_Pathway cluster_drugs Drug Action cluster_proteasome Proteasome Dynamics cluster_cellular_effects Cellular Effects TCH_165 This compound 20S_Increase Increased 20S Proteasome TCH_165->20S_Increase Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibition Proteasome Inhibition Proteasome_Inhibitor->Proteasome_Inhibition cMYC_Degradation Enhanced c-MYC Degradation 20S_Increase->cMYC_Degradation UPR Unfolded Protein Response (UPR) Proteasome_Inhibition->UPR NFkB_Inhibition NF-κB Pathway Inhibition Proteasome_Inhibition->NFkB_Inhibition Apoptosis Apoptosis cMYC_Degradation->Apoptosis Contributes to UPR->Apoptosis Induces NFkB_Inhibition->Apoptosis Promotes

References

Application Notes and Protocols for TCH-165 Treatment in Bortezomib-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of neoplastic plasma cells. While proteasome inhibitors like bortezomib (B1684674) have become a cornerstone of MM treatment, the development of resistance remains a significant clinical challenge, leading to disease relapse and limited long-term survival.[1][2][3] Bortezomib primarily targets the chymotryptic activity of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of ubiquitinated proteins.[4][5] Resistance to bortezomib can arise from various mechanisms, including mutations in proteasome subunits and the activation of pro-survival signaling pathways.[3][6][7]

TCH-165 represents a novel therapeutic strategy that circumvents common bortezomib resistance mechanisms. It is a small molecule activator of the 20S proteasome, the catalytic core of the 26S proteasome.[1][2] this compound promotes an "open-gate" conformation of the 20S proteasome, enhancing the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][8] A key target of this enhanced degradation is the oncoprotein MYC, a critical driver of cell growth and proliferation in many cancers, including multiple myeloma.[1][2][9] By activating the 20S proteasome, this compound effectively reduces MYC protein levels, leading to the inhibition of cancer cell proliferation and induction of apoptosis, even in cells that have developed resistance to bortezomib.[1][9]

These application notes provide a summary of the efficacy of this compound in bortezomib-resistant models and detailed protocols for its experimental use.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell TypeCompoundEndpointValue (µM)95% Confidence Interval
MYC-Luciferase Reporter CellsThis compoundEC50 (Transcription Inhibition)2.572.46–2.95
Primary MM Cells (Newly Diagnosed)This compoundCC50 (Cell Viability)1.00.60–1.51
Primary MM Cells (Bortezomib-Refractory)This compoundCC50 (Cell Viability)8.17.08–9.03
Primary MM Cells (Bortezomib-Refractory)BortezomibCC50 (Cell Viability)>1N/A
RPMI-8226 (MM Cell Line)This compoundCC50 (Cell Viability)1.00.75-1.15
THP-1 (Acute Monocytic Leukemia)This compound% Viability @ 5µMReducedN/A
THP-1 Bortezomib-ResistantThis compound% Viability @ 5µMReducedN/A

Data synthesized from multiple sources.[1][9]

Table 2: In Vivo Efficacy of this compound in a Bortezomib-Resistant Xenograft Model (RPMI-8226)
Treatment GroupAdministrationDoseMean Tumor Volume (mm³) at Day 42Standard Error% Tumor Growth Inhibition
Vehicle ControlOral GavageN/A1253.4371.86N/A
BortezomibIntravenousN/A771.41129.3538.5%
This compoundOral Gavage100 mg/kg304.4349.5075.71% (p < 0.05)

Data from a study using an RPMI-8226 multiple myeloma xenograft model.[1][9]

Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterValueTime Point
Cmax (1st Dose)932.3 ± 184.5 nM2 hours
Cmax (2nd Dose)1434.0 ± 625.2 nM12 hours
Mean AUC (0-16h)13,975 h*nM/mLN/A

Pharmacokinetic parameters were determined following oral administration of 100 mg/kg this compound, with a second dose administered 8 hours after the initial gavage.[1][10]

Signaling Pathways and Experimental Workflows

TCH165_Mechanism cluster_Bortezomib Bortezomib Action & Resistance cluster_TCH165 This compound Action Bortezomib Bortezomib Proteasome26S 26S Proteasome (Ubiquitin-Dependent) Bortezomib->Proteasome26S Inhibits Degradation_Block Degradation Blocked Proteasome26S->Degradation_Block Resistance Resistance Mechanisms (e.g., PSMB5 mutation, Upregulated subunits) Proteasome26S->Resistance Altered in Resistance Ub_Proteins Ubiquitinated Proteins (e.g., IκB) Ub_Proteins->Proteasome26S NFkB_Activation NF-κB Pathway Inhibition Degradation_Block->NFkB_Activation Leads to Apoptosis_B Apoptosis NFkB_Activation->Apoptosis_B Bypass Bypasses Bortezomib Resistance Resistance->Bypass TCH165 This compound Proteasome20S 20S Proteasome (Ubiquitin-Independent) TCH165->Proteasome20S Activates TCH165->Bypass OpenGate Active 'Open-Gate' Conformation Proteasome20S->OpenGate IDPs Intrinsically Disordered Proteins (e.g., MYC) IDPs->OpenGate Enters Enhanced_Deg Enhanced Degradation OpenGate->Enhanced_Deg Apoptosis_T Apoptosis Enhanced_Deg->Apoptosis_T Induces

Caption: Mechanism of this compound action, bypassing bortezomib resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Culture Bortezomib-Sensitive and -Resistant MM Cells treat Treat with this compound (Dose-Response) start_vitro->treat viability Cell Viability Assay (72h, CellTiter-Glo) treat->viability western Western Blot Analysis (4h, for MYC levels) treat->western end_vitro Determine CC50 & Confirm MYC Degradation viability->end_vitro western->end_vitro start_vivo Establish RPMI-8226 Xenografts in Mice group Randomize into Treatment Groups: Vehicle, Bortezomib, this compound start_vivo->group treatment Administer Treatment (e.g., this compound 100 mg/kg oral gavage) group->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor end_vivo Endpoint Analysis: Compare Tumor Growth Inhibition monitor->end_vivo

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol is suitable for established multiple myeloma cell lines (e.g., RPMI-8226) and primary cells isolated from patients.

Materials:

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • DMSO (for cryopreservation and compound vehicle)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 6-well, 24-well, and 96-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cell cultures in T-75 flasks at a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.

  • For suspension cells like RPMI-8226, subculture every 2-3 days by diluting the cell suspension in fresh, pre-warmed medium.

  • For primary cells, after isolation (e.g., via CD138+ magnetic beads), maintain in complete medium. Note that primary cells may have a limited lifespan in culture.[1]

  • For all experiments, use cells in the logarithmic growth phase.

  • Use a final DMSO concentration of 0.1% as the vehicle control in all treatments.[1]

In Vitro Cell Viability Assay

This protocol uses a luminescence-based assay to determine the number of viable cells in culture after treatment.

Materials:

  • White, clear-bottom 96-well plates

  • This compound and Bortezomib stock solutions (in DMSO)

  • Complete culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[1][9]

  • Prepare serial dilutions of this compound and/or bortezomib in complete medium.

  • Add the desired final concentrations of the compounds to the wells. Include vehicle control (0.1% DMSO) wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.[1][9]

  • After incubation, equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.[9]

  • Place the plate on an orbital shaker for 10 minutes to induce cell lysis.[1]

  • Allow the plate to equilibrate for another 5 minutes at room temperature to stabilize the luminescent signal.[1]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using appropriate software (e.g., GraphPad Prism).

Western Blot for MYC Degradation

This protocol details the detection of MYC protein levels following a short-term this compound treatment.

Materials:

  • 6-well plates

  • This compound and Bortezomib stock solutions

  • Chilled PBS

  • Chilled Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitor cocktail). A specific formulation includes: 10 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄.[1]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed RPMI-8226 cells in 6-well plates and grow to approximately 80% confluency.[11]

  • Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle (0.1% DMSO) for 4 hours.[1][11]

  • For co-treatment experiments, pre-treat cells with bortezomib (e.g., 5 µM) for 1 hour before adding this compound for an additional 4 hours.[11]

  • Harvest cells by centrifugation, wash twice with chilled PBS, and discard the supernatant.[1][11]

  • Resuspend the cell pellet in chilled lysis buffer, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-MYC) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or similar)

  • RPMI-8226 cells

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of RPMI-8226 cells (e.g., 5-10 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, bortezomib, this compound).

  • Administer this compound by oral gavage. A reported effective dose is 100 mg/kg, administered once or twice daily.[1][10]

  • Administer vehicle control and positive control (e.g., bortezomib) according to their established routes and schedules.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A loss of body weight under 10% is generally considered well-tolerated.[1][9]

  • Continue treatment for a predetermined period (e.g., 42 days) or until tumors in the control group reach the maximum allowed size.[1][9]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

  • Compare the average tumor volumes between the treatment groups to determine the efficacy of this compound.

References

Application Notes and Protocols for Assessing TCH-165 Efficacy in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, with many patients developing drug resistance.[1][2] A key oncogenic driver in a majority of human cancers, including MM, is the MYC protein.[3][4] The stability and degradation of MYC are tightly regulated by the proteasome. TCH-165 is a novel small molecule that acts as an activator of the 20S proteasome.[3][4][5] This document provides detailed protocols to assess the efficacy of this compound in multiple myeloma cell lines, focusing on its mechanism of action and its impact on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action of this compound

This compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome.[3][6][7] This enhanced 20S proteasome activity leads to the increased degradation of intrinsically disordered proteins (IDPs), such as the oncoprotein MYC, in a ubiquitin-independent manner.[3][4][6] By promoting MYC degradation, this compound can inhibit cancer cell proliferation and induce apoptosis.[3][4] Notably, this compound has shown efficacy in bortezomib-resistant MM cells, suggesting a potential therapeutic avenue for patients who have relapsed or are refractory to standard proteasome inhibitors.[3][8]

TCH165_Mechanism Mechanism of Action of this compound cluster_proteasome Proteasome System 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent Degradation) 19S_Cap 19S Regulatory Particle 26S_Proteasome->19S_Cap disassembly 20S_Proteasome 20S Proteasome (Ubiquitin-Independent Degradation) MYC_Protein MYC Oncoprotein (Intrinsically Disordered Protein) 20S_Proteasome->MYC_Protein Targets TCH165 This compound TCH165->20S_Proteasome Activates (favors open-gate conformation) Degradation Enhanced MYC Degradation MYC_Protein->Degradation Apoptosis Induction of Apoptosis Degradation->Apoptosis Proliferation Inhibition of Cell Proliferation Degradation->Proliferation

Caption: Mechanism of this compound in promoting MYC degradation.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human multiple myeloma cell lines is recommended to assess the broad efficacy of this compound. This should include lines with varying genetic backgrounds.

    • RPMI-8226

    • L363

    • NCI-H929

    • OPM-2

    • U266

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on multiple myeloma cells.

  • Method: ATP quantitation assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed MM cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

    • Prepare a serial dilution of this compound in culture medium. The concentration range should be selected based on previously reported effective doses, typically from 0.1 µM to 30 µM.[3] Include a vehicle control (DMSO).

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 72 hours.[3][9]

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Table 1: Representative Cell Viability Data

Cell LineThis compound IC50 (µM) after 72h
RPMI-82260.9
L3635.0
NCI-H9294.3

Data presented here is based on published findings for illustrative purposes.[3]

Apoptosis Assay

This protocol quantifies the induction of apoptosis in MM cells following treatment with this compound.

  • Method: Caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).

  • Procedure:

    • Seed MM cells in a 96-well white-walled plate at a density of 10,000 cells per well.

    • Treat cells with this compound at concentrations around the determined IC50 value and a vehicle control.

    • Incubate for 6, 12, 24, and 48 hours.[10]

    • Follow the Caspase-Glo® 3/7 Assay protocol to measure caspase activity.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) or express as fold change relative to the vehicle control.

Table 2: Representative Apoptosis Data

TreatmentIncubation Time (h)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control241.0
This compound (IC50)61.5
This compound (IC50)122.8
This compound (IC50)244.2
This compound (IC50)483.5

Hypothetical data for illustrative purposes.

Cell Cycle Analysis

This protocol assesses the effect of this compound on the cell cycle distribution of MM cells.

  • Method: Propidium iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Seed 1 x 10^6 MM cells in a 6-well plate.

    • Treat with this compound at IC50 concentration and a vehicle control for 24 and 48 hours.

    • Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Representative Cell Cycle Analysis Data (48h treatment)

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptotic)
Vehicle Control4535202
This compound (IC50)6020155

Hypothetical data for illustrative purposes.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in the this compound mechanism of action and downstream signaling pathways.

  • Procedure:

    • Treat MM cells (2-5 x 10^6) with this compound at the IC50 concentration for various time points (e.g., 4, 8, 24 hours). Include a vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • MYC

      • Cleaved PARP

      • Cleaved Caspase-3

      • p-Akt, Akt

      • p-ERK, ERK

      • p-STAT3, STAT3

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Table 4: Representative Western Blot Quantification

Protein TargetTreatmentRelative Expression (Normalized to β-actin)
MYCVehicle Control1.00
MYCThis compound (4h)0.45
Cleaved PARPVehicle Control0.10
Cleaved PARPThis compound (24h)0.85

Hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflow

Multiple signaling pathways are crucial for the growth and survival of multiple myeloma cells, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][2][11] this compound, by targeting MYC, can indirectly influence these pathways.

Signaling_Pathways Key Signaling Pathways in Multiple Myeloma cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway Growth_Factors Growth Factors & Cytokines (e.g., IL-6, IGF-1) Receptors Cell Surface Receptors Growth_Factors->Receptors PI3K PI3K Receptors->PI3K Ras Ras Receptors->Ras JAK JAK Receptors->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival_PI3K Proliferation_Survival_PI3K mTOR->Proliferation_Survival_PI3K Cell Growth, Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation_Survival_MAPK ERK->Proliferation_Survival_MAPK Cell Proliferation, Survival STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Gene Transcription (e.g., anti-apoptotic genes) TCH165 This compound MYC MYC TCH165->MYC degrades MYC->Proliferation_Survival_PI3K MYC->Proliferation_Survival_MAPK MYC->Gene_Transcription

Caption: Key signaling pathways in multiple myeloma targeted by this compound.

The following diagram illustrates the overall experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow Experimental Workflow for this compound Efficacy Assessment Start Start: MM Cell Culture Treatment Treat cells with this compound (dose-response and time-course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Analysis (MYC, Apoptosis & Signaling Markers) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis End Conclusion on Efficacy DataAnalysis->End

Caption: Workflow for assessing this compound efficacy.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the anti-myeloma efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling proteins, researchers can gain a thorough understanding of its therapeutic potential. The use of multiple cell lines and a combination of assays will ensure robust and reliable data, paving the way for further preclinical and clinical development of this promising new agent.

References

Troubleshooting & Optimization

Troubleshooting TCH-165 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource for TCH-165, a novel investigational inhibitor of the Fictional Kinase Receptor (FKR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

1.1 Compound Handling and Solubility

  • Q: How should I store and handle this compound?

    • A: this compound powder should be stored at -20°C, protected from light.[1] We recommend preparing a concentrated stock solution (e.g., 10 mM) in 100% DMSO, which should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is less than 0.5% to avoid solvent toxicity.[1]

  • Q: My this compound solution has a precipitate after being diluted in aqueous media. What should I do?

    • A: This indicates that the compound has crashed out of solution, a common issue with hydrophobic molecules.[2][3] Ensure the stock solution in DMSO is fully dissolved before making further dilutions.[2] When diluting into aqueous buffers or media, add the this compound stock solution dropwise while vortexing the aqueous solution to improve mixing. If precipitation persists, consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or preparing intermediate dilutions.

1.2 Cell-Based Assay Issues

  • Q: I am not observing the expected inhibitory effect of this compound on cell viability/proliferation. What are the potential causes?

    • A: This is a frequent issue with several potential root causes.[2][4] Use the following workflow to troubleshoot:

      G start No/Low Efficacy Observed reagent 1. Check Reagent Integrity start->reagent solubility Is compound fully dissolved? Precipitate observed? reagent->solubility protocol 2. Review Experimental Protocol duration Is incubation time sufficient for a phenotypic readout? protocol->duration cellular 3. Verify Cellular Context target_exp Does the cell line express FKR? Is FKR active (phosphorylated)? cellular->target_exp stability Were aliquots used? Fresh dilutions made? solubility->stability No sol_yes Re-dissolve stock. Prepare fresh dilutions. solubility->sol_yes Yes stability->protocol Yes stab_yes Use new aliquot. Avoid storing media dilutions. stability->stab_yes No duration->cellular Yes dur_yes Perform time-course (e.g., 24, 48, 72h). duration->dur_yes No exp_yes Confirm target expression by Western Blot or qPCR. target_exp->exp_yes No

      Figure 1. Troubleshooting workflow for low this compound efficacy in cell-based assays.

  • Q: My dose-response curve is not sigmoidal, or the IC50 value seems incorrect. Why?

    • A: An incomplete or non-standard dose-response curve can result from several factors.[5] The concentration range tested may be too narrow and not capture the top and bottom plateaus of the curve.[5] Additionally, the compound might interfere with the assay readout (e.g., some compounds can chemically reduce MTT reagent).[6] It is also crucial that data analysis methods are consistent, as different software and curve-fitting models can yield different IC50 values.[7][8]

1.3 Target Engagement & Pathway Analysis

  • Q: I cannot detect a decrease in phosphorylated-FKR (p-FKR) by Western Blot after this compound treatment. What should I do?

    • A: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western Blot protocols. Key considerations include:

      • Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of your proteins.[9]

      • Sample Handling: Keep samples cold at all times by using pre-chilled buffers and equipment.

      • Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[9][10]

      • Buffer Choice: Use Tris-based buffers (like TBS/TBST) instead of phosphate-based buffers (PBS), as excess phosphate (B84403) can interfere with the binding of some phospho-specific antibodies.[11]

      • Positive Control: Use a positive control where you know FKR is phosphorylated to ensure your antibody and detection system are working correctly.[9][11]

      • Total Protein: Always probe for total FKR as a loading control and to confirm that the treatment is not causing degradation of the protein.[11]

Section 2: Data Presentation

Quantitative data should be clearly organized. Below are examples of how to structure experimental results for this compound.

Table 1: this compound IC50 Values in Different Cancer Cell Lines

Cell Line Cancer Type FKR Expression (Relative) This compound IC50 (nM)
Cell-A Lung Adenocarcinoma High 55 ± 8
Cell-B Breast Cancer Medium 210 ± 25
Cell-C Colon Carcinoma Low > 10,000

| Cell-D | Lung Adenocarcinoma | High (T790M-like mutation) | 4,500 ± 350 |

Table 2: Troubleshooting Western Blot Conditions for p-FKR Detection

Parameter Standard Protocol Optimized Protocol Rationale
Lysis Buffer RIPA RIPA + Phosphatase Inhibitors Prevents dephosphorylation of target.
Blocking Agent 5% Skim Milk in PBST 5% BSA in TBST Milk can cause high background with phospho-antibodies.[9][10]
Primary Antibody 1:1000 in 5% Milk 1:1000 in 5% BSA/TBST BSA is a more suitable diluent for phospho-antibodies.

| Wash Buffer | PBST | TBST | Avoids phosphate interference with antibody binding.[11] |

Section 3: Experimental Protocols

3.1 Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 20 µM) to generate a 10-point dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and blank (0% viability). Plot the normalized values against the log-transformed this compound concentration and fit a non-linear regression curve (variable slope) to determine the IC50.

3.2 Protocol: Western Blot for p-FKR and Total FKR

  • Cell Treatment & Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with anti-p-FKR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[9]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To analyze total FKR, strip the membrane and re-probe with an antibody for total FKR, following steps 5-9.

Section 4: Signaling Pathways & Workflows

FKR Signaling Pathway

This compound is a competitive inhibitor that binds to the ATP-binding pocket of the Fictional Kinase Receptor (FKR), preventing its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways like the PI3K/AKT and MAPK/ERK cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FKR FKR pFKR p-FKR (Active) FKR->pFKR Autophosphorylation Ligand Growth Factor Ligand Ligand->FKR PI3K PI3K pFKR->PI3K MAPK RAS/RAF/MEK pFKR->MAPK TCH165 This compound TCH165->pFKR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 2. Simplified signaling pathway of the Fictional Kinase Receptor (FKR) and the point of inhibition by this compound.

General Experimental Workflow

The diagram below illustrates a typical workflow for evaluating the cellular effects of this compound.

G cluster_readouts 4. Experimental Readouts A 1. Cell Culture (Seed Plates) B 2. Compound Treatment (Dose-Response) A->B C 3. Incubation (e.g., 2-72 hours) B->C D1 Target Engagement (Western Blot for p-FKR) C->D1 D2 Phenotypic Effect (Cell Viability Assay) C->D2 E 5. Data Analysis (IC50, Western Quantification) D1->E D2->E

Figure 3. General experimental workflow for testing this compound in a cellular context.

References

Addressing TCH-165 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCH-165. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when preparing this compound solutions for your experiments.

IssuePotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve in my aqueous buffer. Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.It is highly recommended to first dissolve this compound in an organic solvent to create a high-concentration stock solution before diluting it into your experimental buffer. See the stock solution preparation protocol below.
My this compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer. "Solvent Shock": The rapid change from a high-concentration organic environment (DMSO) to an aqueous one can cause the compound to "crash out" of solution.- Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. - Vortex During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. - Pre-warm the Buffer: Using a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
My this compound solution is clear initially but becomes cloudy or shows precipitate after some time. Delayed Precipitation: The compound may be temporarily soluble but falls out of solution over time due to interactions with buffer components or changes in temperature.- Decrease Final Concentration: Your working concentration may be above the limit of kinetic solubility in that specific buffer. Try using a lower final concentration. - Assess Stability: The compound may be unstable in your buffer over the duration of your experiment. It is recommended to prepare fresh dilutions of this compound for each experiment.
I am seeing inconsistent results between experiments. Variable Compound Concentration: This can be due to incomplete dissolution or precipitation of this compound.- Visually Inspect Solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. - Follow a Consistent Protocol: Ensure you are using the same, optimized protocol for preparing your this compound solutions for every experiment. - Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration in your specific buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing high-concentration stock solutions of this compound. It is highly soluble in both. For example, a stock solution of 10 mM in 100% DMSO can be prepared.[1] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact the solubility of the compound.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. However, some in vitro assays have used up to 3% DMSO with appropriate vehicle controls.[2]

Q3: In which aqueous buffers has this compound been shown to be compatible?

A3: Published studies have successfully used this compound in various buffers. For in vitro proteasome activity assays, 50 mM Tris-HCl at pH 7.5 has been used.[3] For cell-based assays, Phosphate-Buffered Saline (PBS) and RIPA lysis buffer have been employed.[3][4]

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

A4: The solubility of compounds with an imidazoline (B1206853) scaffold can be pH-dependent. While the specific pKa of this compound is not published, imidazoline-containing molecules are often basic. Therefore, adjusting the pH of your buffer to be slightly acidic may improve the solubility of this compound. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

This compound Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO59.57100Tocris Bioscience
DMSO250419.65 (with sonication)MedchemExpress
Ethanol59.57100Tocris Bioscience

Molecular Weight of this compound: 595.74 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.6786 mL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Thaw an aliquot of your this compound DMSO stock solution and bring it to room temperature.

  • Pre-warm your desired aqueous buffer (e.g., PBS, Tris-HCl) to your experimental temperature (e.g., 37°C).

  • Perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:

    • First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

    • Add 1 µL of the 1 mM intermediate stock to 99 µL of the pre-warmed aqueous buffer.

  • Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.

  • Visually inspect the final solution for any signs of precipitation before adding it to your experiment.

Protocol 3: Determination of Kinetic Solubility in an Experimental Buffer

This protocol provides a method to estimate the maximum soluble concentration of this compound in your buffer of choice.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add your desired aqueous buffer to each well (e.g., 196 µL).

  • Transfer a small volume (e.g., 4 µL) of each DMSO dilution to the corresponding wells containing the aqueous buffer. This will create a range of final this compound concentrations. Include a DMSO-only control.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for signs of precipitation (cloudiness or solid particles).

  • (Optional) For a quantitative assessment, read the absorbance of the plate at a wavelength where this compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

Visualizations

G cluster_stock Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay TCH165_powder This compound Powder Stock_Solution High-Concentration Stock Solution (e.g., 10 mM) TCH165_powder->Stock_Solution DMSO 100% DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (in DMSO, optional) Stock_Solution->Intermediate_Dilution Dilute Working_Solution Final Working Solution (e.g., 10 µM in <0.5% DMSO) Intermediate_Dilution->Working_Solution Add dropwise while vortexing Aqueous_Buffer Pre-warmed Aqueous Buffer Aqueous_Buffer->Working_Solution Assay Add to Experiment (e.g., cell culture) Working_Solution->Assay

Caption: Experimental workflow for preparing this compound solutions.

G TCH165 This compound Proteasome_Equilibrium 26S Proteasome <--> 19S + 20S TCH165->Proteasome_Equilibrium Shifts equilibrium Free_20S Increased Free 20S Proteasome Proteasome_Equilibrium->Free_20S IDP_Degradation Enhanced Degradation of Intrinsically Disordered Proteins (e.g., α-synuclein, tau) Free_20S->IDP_Degradation Leads to Cellular_Response Downstream Cellular Effects (e.g., reduced c-MYC levels) IDP_Degradation->Cellular_Response

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

TCH-165 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCH-165. The information below is intended to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule modulator of proteasome assembly.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, shifting the balance to favor an increase in the levels of free 20S proteasome.[1][2][3] This enhancement of the 20S proteasome leads to increased degradation of intrinsically disordered proteins (IDPs).[2][3]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the enhanced 20S-mediated degradation of IDPs.[3] This includes proteins such as α-synuclein, tau, c-Fos, ornithine decarboxylase (ODC), and the oncogenic transcription factor MYC.[3][4][5] this compound achieves this by inducing an "open-gate" conformation in the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[4][6][7]

Q3: Is this compound selective? What are its "off-target" effects?

A3: this compound demonstrates selectivity for intrinsically disordered proteins over structured proteins.[2][3] For instance, it promotes the degradation of IDPs like α-synuclein and tau but does not affect structured proteins such as GAPDH.[2][3][6][7]

The primary concern for "off-target" or unintended effects with this compound is concentration-dependent. At high concentrations (greater than 30 μM), this compound can cause the disassembly of the 26S proteasome.[4] This can inhibit the degradation of ubiquitinated proteins, an effect that mimics the action of a 26S proteasome inhibitor.[4] Additionally, at high concentrations, this compound may induce apoptosis in cell types that are highly reliant on the proteasome.[2]

Q4: I am observing cytotoxicity in my cell line with this compound treatment. What could be the cause and how can I mitigate this?

A4: Cytotoxicity can be an expected outcome, as this compound has demonstrated anti-tumor activity by promoting the degradation of oncoproteins like MYC.[4][5] However, if you are observing toxicity that you suspect is an off-target effect, consider the following:

  • Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration that provides the desired on-target effect with minimal cytotoxicity.

  • Cell Line Dependence: The cytotoxic concentration (CC50) of this compound can vary between cell lines. For example, the CC50 after 72 hours of treatment is 0.9 μM in RPMI-8226 cells and 5.0 μM in L363 cells.[5]

  • On-Target Apoptosis: The observed cytotoxicity may be a direct result of the intended on-target effect, such as the degradation of a protein essential for the survival of your specific cancer cell line.

Q5: My protein of interest is not being degraded by this compound. Why might this be?

A5: If this compound is not degrading your protein of interest, consider the following possibilities:

  • Protein Structure: this compound selectively enhances the degradation of intrinsically disordered proteins (IDPs). If your protein of interest is a structured protein, it is not an expected substrate for this compound-mediated 20S proteasome degradation.[3][4]

  • Experimental Controls: To confirm that this compound is active in your experimental system, include a positive control, such as monitoring the degradation of a known IDP like c-MYC.[5] Also, include a negative control by observing the levels of a structured protein like GAPDH, which should not be affected.[3]

Q6: How can I confirm that the observed effects in my experiment are due to this compound's on-target activity?

A6: To validate the on-target activity of this compound, you can perform the following experiments:

  • Proteasome Inhibitor Rescue: Co-treat your cells with this compound and a proteasome inhibitor like bortezomib (B1684674) (BTZ) or epoxomicin. If the degradation of your target protein by this compound is blocked by the proteasome inhibitor, this confirms that the degradation is proteasome-dependent.[3][5]

  • Structured Protein Control: As a negative control, assess the levels of a structured protein (e.g., GAPDH) in parallel. This compound should not induce the degradation of structured proteins.[2][3]

  • Analysis of Proteasome Complexes: Use native PAGE followed by immunoblotting to observe the this compound-induced decrease in 26S proteasome complexes and the corresponding increase in 20S proteasome complexes.[3]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound on 20S Proteasome

Proteolytic ActivityEC50 (μM)
Chymotrypsin-like (CT-L)4.2
Trypsin-like (Tryp-L)3.2
Caspase-like (Casp-L)4.7

Data from MedchemExpress and Network of Cancer Research.[1][2]

Table 2: Cytotoxic Concentrations (CC50) of this compound in Multiple Myeloma (MM) Cell Lines (72-hour treatment)

Cell Line / Patient CellsCC50 (μM)95% Confidence Interval
RPMI-82260.90.8–1.2
L3635.04.1–5.1
NCI-H9294.32.8–6.6
Primary MM Cells (Newly Diagnosed)1.00.6–1.5
Primary MM Cells (Relapsed Patient)8.17.1–9.0

Data from Cancers (Basel).[4][5]

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation

Objective: To determine if this compound induces the degradation of a target protein.

Methodology:

  • Cell Seeding: Plate cells at a suitable density to allow for optimal growth during the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO). A typical concentration range to test is 0.1 to 10 μM.[1] For rescue experiments, pre-treat cells with a proteasome inhibitor (e.g., 5 μM bortezomib) for 1 hour before adding this compound.[5]

  • Incubation: Incubate the cells for a specified time course (e.g., 4, 8, or 24 hours).[3][5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against your protein of interest, a structured protein control (e.g., GAPDH), and a known IDP control (e.g., c-MYC).

  • Analysis: Quantify the band intensities to determine the change in protein levels relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic concentration of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1][5]

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and normalize the data to the vehicle-treated control wells. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the CC50 value.

Visualizations

TCH165_Mechanism_of_Action cluster_proteasome Proteasome Equilibrium cluster_TCH165 This compound Intervention cluster_outcome Outcome 26S 26S Proteasome (Ubiquitinated Protein Degradation) 20S 20S Proteasome (Weakly Active) 26S->20S Disassembly 20S->26S Assembly Active_20S Active 20S Proteasome (Open-Gate) 19S 19S Regulatory Particle TCH165 This compound TCH165->20S Shifts Equilibrium & Activates IDP Intrinsically Disordered Proteins (e.g., c-MYC, Tau) Active_20S->IDP Targets Degradation Enhanced Degradation

Caption: Mechanism of action of this compound.

TCH165_Troubleshooting Start Unexpected Experimental Result with this compound Q1 Is the observed effect protein degradation? Start->Q1 A1_Yes Is the protein an IDP? Q1->A1_Yes Yes A1_No Is cytotoxicity observed? Q1->A1_No No A1_Yes->A1_Yes No Outcome_ExpectedNegative Expected Result: This compound is selective for IDPs A1_Yes->Outcome_ExpectedNegative Protein is Structured Protocol_Rescue Perform Rescue Experiment with Proteasome Inhibitor (e.g., BTZ) A1_Yes->Protocol_Rescue A1_No->A1_No No Protocol_Control Verify with Structured Protein Control (e.g., GAPDH) A1_No->Protocol_Control Protocol_DoseResponse Perform Dose-Response Cytotoxicity Assay A1_No->Protocol_DoseResponse Outcome_OnTarget Likely On-Target Effect Outcome_OffTarget Potential Off-Target Effect or High Concentration Artifact Outcome_CheckConc Check this compound Concentration and Cell Line Sensitivity Protocol_Rescue->Outcome_OnTarget Degradation Blocked Protocol_Control->Outcome_OffTarget Structured Protein Degraded Protocol_DoseResponse->Outcome_CheckConc

Caption: Troubleshooting workflow for this compound experiments.

TCH165_Concentration_Effects cluster_low Low to Moderate Concentration (e.g., 0.1 - 10 µM) cluster_high High Concentration (> 30 µM) Concentration This compound Concentration OnTarget On-Target Effect: Enhanced 20S-mediated IDP Degradation Concentration->OnTarget Therapeutic Window OffTarget Potential Off-Target Effect: 26S Disassembly -> Inhibition of Ubiquitinated Protein Degradation Concentration->OffTarget Exceeds Therapeutic Window Toxicity Potential for Apoptosis in Proteasome-Reliant Cells OffTarget->Toxicity

Caption: Concentration-dependent effects of this compound.

References

Technical Support Center: Managing T-Cell-Based Therapy (TCH-165) Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting cytotoxicity induced by TCH-165 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule modulator of proteasome assembly.[1][2] It enhances the activity of the 20S proteasome by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[2][3] This leads to an increased degradation of intrinsically disordered proteins (IDPs), such as the oncoprotein c-MYC, α-synuclein, and tau, while not affecting the degradation of structured proteins like GAPDH.[2][3][4]

Q2: What are the expected cytotoxic effects of this compound on cancer cell lines?

A2: this compound has been shown to inhibit the proliferation of various cancer cell lines with cytotoxic concentrations (CC50) in the low micromolar range.[5][6] The cytotoxic effect is concentration-dependent and can induce apoptosis in cells that are reliant on the proteasome for survival.[7] Notably, this compound has demonstrated efficacy in bortezomib-resistant multiple myeloma cells.[2][5]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4] Stock solutions of this compound can be stored at -20°C for one year or -80°C for two years.[8]

Q4: I am observing higher than expected cytotoxicity at low concentrations of this compound. What could be the cause?

A4: Higher than expected cytotoxicity could be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to proteasome modulation.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. It is crucial to include a vehicle-only control (cells treated with the same concentration of solvent without this compound) to assess solvent toxicity.[4]

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous culture medium, leading to inconsistent results. Visually inspect your culture wells for any precipitate.

  • Mycoplasma Contamination: Mycoplasma contamination can induce cytotoxicity and alter cellular responses to treatments.[4] Regularly test your cell lines for mycoplasma.

Q5: My results show no dose-dependent decrease in cell viability with this compound treatment. What should I do?

A5: If you do not observe a dose-dependent effect, consider the following:

  • Cell Line Resistance: The chosen cell line might be resistant to the effects of 20S proteasome enhancement.

  • Incorrect Assay Endpoint: The incubation time with this compound may be too short to induce a measurable cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).

  • Assay Insensitivity: The viability assay you are using may not be sensitive enough. Consider switching to a more sensitive method, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Steps
Cell line is highly sensitive to proteasome modulation. Review the literature for reported sensitivity of your cell line. Perform a preliminary dose-response experiment with a wider range of this compound concentrations to determine the optimal working range.
Solvent (e.g., DMSO) toxicity. Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration). Ensure the final DMSO concentration is typically ≤0.5%. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.[4]
This compound precipitation. Visually inspect wells for precipitate under a microscope. Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider using a lower concentration range or a different formulation if solubility is a persistent issue.
Mycoplasma contamination. Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). If contamination is detected, discard the contaminated cultures and start with a fresh, uncontaminated stock.
Incorrect this compound concentration. Double-check all calculations for dilutions. Verify the concentration of your stock solution.
Guide 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects"). Fill outer wells with sterile PBS or media.
Incomplete dissolution of this compound. Vortex the stock solution thoroughly before making dilutions. Ensure the compound is fully dissolved in the culture medium before adding to the cells.
Fluctuations in incubator conditions. Regularly monitor and calibrate the incubator's temperature and CO2 levels. Ensure consistent humidity.
Variability in assay performance. Follow the manufacturer's protocol for the cell viability assay precisely. Ensure consistent incubation times and reagent volumes.
Cell passage number. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data Summary

Table 1: Cytotoxic Concentration (CC50) of this compound in Various Cancer Cell Lines after 72 hours of Treatment

Cell LineCancer TypeCC50 (µM)Reference
RPMI-8226Multiple Myeloma0.9 - 1.6[1][5]
L363Multiple Myeloma5.0[5]
NCI-H929Multiple Myeloma4.3[5]
U-87MGGlioblastoma2.4[3]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.9[6]
Primary Human MM cells (newly diagnosed)Multiple Myeloma1.0[9]
Primary Human MM cells (relapsed patient)Multiple Myeloma8.1[9]

Table 2: EC50 Values of this compound for Enhancing Proteasome Catalytic Activities

Proteasome ActivityEC50 (µM)Reference
Chymotrypsin-like (CT-L)4.2[1]
Trypsin-like (Tryp-L)3.2[1]
Caspase-like (Casp-L)4.7[1]

Key Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mixture.

  • Lysis and Luminescence Reaction: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

TCH165_Mechanism_of_Action cluster_proteasome Proteasome Dynamics 26S_Proteasome 26S Proteasome (Ubiquitinated Proteins) 20S_Proteasome 20S Proteasome (Intrinsically Disordered Proteins) 26S_Proteasome->20S_Proteasome Dynamic Equilibrium Protein_Degradation Degradation of IDPs (c-Myc, α-syn, tau) 20S_Proteasome->Protein_Degradation Enhanced Degradation 19S_Cap 19S Regulatory Particle 19S_Cap->26S_Proteasome Assembly TCH165 This compound TCH165->26S_Proteasome Shifts Equilibrium

Caption: Mechanism of action of this compound.

Cytotoxicity_Troubleshooting_Workflow cluster_experiment Experimental Observation cluster_investigation Initial Checks cluster_optimization Optimization Steps Observation Unexpected Cytotoxicity Observed Check_Concentration Verify this compound and Solvent Concentrations Observation->Check_Concentration Check_Cells Assess Cell Health and Test for Mycoplasma Observation->Check_Cells Check_Controls Analyze Vehicle and Untreated Controls Observation->Check_Controls Dose_Response Perform Dose-Response Curve for this compound & Solvent Check_Concentration->Dose_Response Check_Cells->Dose_Response Time_Course Conduct Time-Course Experiment Check_Controls->Time_Course Dose_Response->Time_Course Alternative_Assay Consider a Different Viability Assay Time_Course->Alternative_Assay Result Optimized and Reliable Cytotoxicity Data Alternative_Assay->Result

References

Technical Support Center: TCH-165 and 20S Proteasome Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of TCH-165 on 20S proteasome activity.

Frequently Asked Questions (FAQs)

Q1: What is the established function of this compound in relation to the 20S proteasome?

Contrary to the premise that it may not enhance activity, this compound is characterized as a small molecule modulator that increases 20S proteasome levels and facilitates 20S-mediated protein degradation.[1] Its mechanism of action involves regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated proteolysis.

Q2: How does this compound enhance 20S proteasome activity?

This compound enhances 20S proteasome activity through a multi-faceted mechanism:

  • Shifting the Proteasome Equilibrium: this compound treatment of cells leads to a decrease in assembled 26S proteasomes and a corresponding increase in free 20S proteasome complexes.[2]

  • Inducing an "Open-Gate" Conformation: The 20S proteasome has outer α-rings that act as a gate, controlling substrate entry into the proteolytic core.[3] this compound is proposed to bind to the α-ring, inducing a proteolytically active, "open-gate" conformation.[3][4] This increases substrate accessibility to the catalytic chamber. Atomic force microscopy has shown that this compound increases the ratio of open to closed 20S proteasomes in a dose-dependent manner.[2]

  • Enhancing Catalytic Activity: this compound has been shown to enhance the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of the 20S proteasome.[1]

Q3: Does this compound enhance the degradation of all proteins?

No, a critical aspect of this compound's function is its substrate selectivity. It primarily enhances the degradation of intrinsically disordered proteins (IDPs) such as α-synuclein, tau, c-Fos, and ornithine decarboxylase.[1][5] In contrast, it does not induce the degradation of structured proteins like GAPDH.[1][2] This is a key consideration for experimental design, as using a structured protein as a substrate is unlikely to show an effect from this compound treatment.

Troubleshooting Guide: Why Am I Not Observing 20S Proteasome Enhancement with this compound?

If you are not observing the expected enhancement of 20S proteasome activity in your experiments, several factors could be at play. This guide provides a systematic approach to troubleshooting common issues.

Q1: My protein of interest is not degrading faster with this compound in a cell-based assay. What went wrong?

  • Is your protein an intrinsically disordered protein (IDP)? this compound specifically enhances the degradation of IDPs, not well-structured proteins.[1][2]

    • Troubleshooting Step: Verify the structural nature of your protein of interest. If it is a structured protein, this compound is not expected to enhance its degradation. Consider using a known IDP substrate like c-MYC or α-synuclein as a positive control.[3]

  • Was the proteasome involvement confirmed?

    • Troubleshooting Step: To confirm that any observed degradation is proteasome-mediated, run a parallel experiment where cells are co-treated with this compound and a potent proteasome inhibitor like bortezomib (B1684674) or epoxomicin.[1][3] If this compound is effective, the inhibitor should block the enhanced degradation.[1]

  • Was the concentration and treatment time appropriate?

    • Troubleshooting Step: In cell culture, this compound has been shown to be effective at concentrations around 10 µM for 24 hours.[1] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and protein of interest.

Q2: My in vitro fluorogenic peptide assay shows no increase in 20S proteasome activity. What could be the issue?

  • Was the this compound concentration optimal?

    • Troubleshooting Step: The EC50 of this compound for enhancing the chymotrypsin-like activity of the 20S proteasome is approximately 4.2 µM, with activity saturating at concentrations above 7 µM.[1] Ensure you are using a concentration within the effective range. Very high concentrations (>30 µM) may actually inhibit 26S-mediated degradation by causing disassembly.[3]

  • Was the assay protocol followed correctly?

    • Troubleshooting Step: The proteolytic activity of the 20S proteasome is typically monitored by the cleavage of fluorogenic peptide substrates, leading to an increase in fluorescence over time.[3] Ensure that the 20S proteasome is pre-treated with this compound (e.g., for 15 minutes at 37°C) before adding the substrate.[3]

  • Are there issues with assay components or conditions?

    • Troubleshooting Step: Verify the quality and activity of your purified 20S proteasome. Ensure the buffer conditions are appropriate (e.g., 50 mM Tris-HCl, pH 7.5).[3] Also, be aware that different types of black microplates can significantly affect measured proteasome activities and fluorescence readings.[6]

Quantitative Data Presentation

The following table summarizes the reported in vitro activity of this compound on the human 20S proteasome.

Proteolytic SiteFluorogenic SubstrateEC50 / AC200*Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2 µM (EC50)~8-fold (810%)[1][4]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2 µM (EC50)~5-fold (500%)[1][4]
Caspase-like (Casp-L)Z-LLE-AMC4.7 µM (EC50)~13-fold (1290%)[1][4]

*EC50 is the concentration for 50% maximal activity. AC200 is the concentration at which activity is doubled. Values can vary slightly between studies.

Experimental Protocols

Key Experiment: In Vitro 20S Proteasome Activity Assay

This protocol describes how to measure the effect of this compound on the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • This compound

  • DMSO (vehicle control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Fluorogenic Substrate: Suc-LLVY-AMC

  • Black, flat-bottom 96-well plate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare this compound dilutions: Prepare a concentration range of this compound in DMSO. Then, dilute these into the Assay Buffer to the final desired concentrations. Include a vehicle-only control (DMSO).

  • Pre-incubation: In a 96-well plate, add a final concentration of 1 nM of purified human 20S proteasome to wells containing either the this compound dilutions or the vehicle control.

  • Incubate the plate for 15 minutes at 37°C to allow this compound to interact with the proteasome.

  • Initiate Reaction: Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to a final concentration of 10-20 µM.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 37°C, taking readings every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • For each concentration of this compound, calculate the rate of AMC release (change in fluorescence units per minute).

    • Plot the rate of reaction against the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 and maximum fold enhancement compared to the vehicle control.

Mandatory Visualizations

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium in the Cell cluster_action Action of this compound cluster_outcome Outcome P26S 26S Proteasome (Inactive for IDPs) P20S_closed 20S Proteasome (Closed Gate, Basal Activity) P26S->P20S_closed Disassembly TCH165 This compound P26S->TCH165 Shifts equilibrium to favor 20S P20S_open 20S Proteasome (Open Gate, Enhanced Activity) P20S_closed->P20S_open TCH165->P20S_closed Degradation Enhanced Degradation P20S_open->Degradation IDP Intrinsically Disordered Proteins (e.g., α-syn, c-MYC) IDP->P20S_open Substrate StructuredProtein Structured Proteins (e.g., GAPDH) NoEffect No Enhanced Degradation StructuredProtein->NoEffect Troubleshooting_Workflow Start Start: No enhancement of 20S activity observed AssayType What type of assay? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Cell-Based InVitro In Vitro Assay AssayType->InVitro In Vitro CheckProtein Is the substrate an IDP? CellBased->CheckProtein ProteinIsIDP Yes CheckProtein->ProteinIsIDP   ProteinNotIDP No CheckProtein->ProteinNotIDP   CheckControls Were proteasome inhibitor controls used? ProteinIsIDP->CheckControls UseIDP Result is expected. Use a known IDP as a positive control. ProteinNotIDP->UseIDP ControlsYes Yes CheckControls->ControlsYes   ControlsNo No CheckControls->ControlsNo   CheckDose Optimize this compound dose and incubation time. ControlsYes->CheckDose AddControls Add inhibitor (e.g., Bortezomib) to confirm proteasome dependence. ControlsNo->AddControls CheckConc Is this compound concentration in the optimal range (e.g., 1-10 µM)? InVitro->CheckConc ConcYes Yes CheckConc->ConcYes   ConcNo No CheckConc->ConcNo   CheckProtocol Was the proteasome pre-incubated with this compound? ConcYes->CheckProtocol AdjustConc Perform dose-response (EC50 ~3-5 µM). ConcNo->AdjustConc ProtocolYes Yes CheckProtocol->ProtocolYes   ProtocolNo No CheckProtocol->ProtocolNo   CheckReagents Check quality of purified 20S, buffers, and plate type. ProtocolYes->CheckReagents ModifyProtocol Pre-incubate this compound with 20S for ~15 min at 37°C before adding substrate. ProtocolNo->ModifyProtocol

References

Technical Support Center: Interpreting Unexpected Results in TCH-165 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCH-165, a small molecule modulator of proteasome assembly. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in T-cell and CAR-T cell experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that modulates the assembly of the proteasome.[1][2] It regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S proteasome.[1][2] This enhances the degradation of intrinsically disordered proteins (IDPs) while generally not affecting the degradation of structured proteins.[1][3] this compound has been shown to promote the degradation of oncoproteins like c-MYC, leading to anti-tumor activity in preclinical models of multiple myeloma.[4][5]

Q2: We observed lower than expected cytotoxicity of our CAR-T cells against target cancer cells in the presence of this compound. What could be the cause?

A2: This is an unexpected result, as proteasome activation has been suggested to prevent T-cell exhaustion and improve anti-tumor activity.[6] However, several factors could contribute to this observation:

  • High Concentrations of this compound: At high concentrations, this compound may induce apoptosis in cells that are highly reliant on the proteasome.[7] T-cells, especially activated CAR-T cells with high metabolic and protein turnover rates, might be susceptible to this effect. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific T-cell or CAR-T cell population.

  • Impact on CAR Construct Stability: While this compound preferentially targets intrinsically disordered proteins, it is theoretically possible that components of the Chimeric Antigen Receptor (CAR) construct, particularly linker domains or intracellular signaling domains, could have disordered regions susceptible to enhanced degradation by the 20S proteasome. This could lead to reduced surface expression of the CAR and consequently, diminished cytotoxicity.

  • Off-Target Effects on Essential T-Cell Proteins: While this compound is reported to not affect structured proteins, it is possible that some essential T-cell signaling proteins or transcription factors have intrinsically disordered regions. Enhanced degradation of these proteins could negatively impact T-cell activation, proliferation, or effector function.

Q3: Our T-cells show reduced proliferation in a CFSE assay when treated with this compound. Why might this be happening?

A3: Reduced T-cell proliferation in the presence of this compound could be due to a few factors:

  • Cell Cycle Arrest: The proteasome plays a critical role in cell cycle progression. While proteasome inhibition is known to cause cell cycle arrest, the effects of sustained proteasome activation on the T-cell cycle are less understood. It is possible that altering the natural balance of proteasome activity could interfere with the timely degradation of cell cycle regulatory proteins, leading to a stall in proliferation.

  • T-Cell Differentiation State: Proteasome activity has been shown to influence CD8+ T-cell fate, with higher activity potentially favoring a memory phenotype over an effector phenotype.[8] Memory T-cells have a slower proliferative rate compared to effector T-cells. This compound might be pushing your T-cells towards a less proliferative, memory-like state.

  • Nutrient Depletion and Metabolic Stress: Enhanced proteasomal activity is an energy-dependent process. Sustained activation by this compound could increase the metabolic demand on the T-cells, leading to faster depletion of essential nutrients in the culture medium and subsequent reduction in proliferation.

Q4: We are seeing an unusual cytokine profile from our CAR-T cells after this compound treatment, with some cytokines lower than expected. What could explain this?

A4: The modulation of cytokine production by this compound is an area of active research. Atypical cytokine profiles could be attributed to:

  • Alteration of Signaling Pathways: Cytokine production is tightly regulated by complex signaling pathways. Key signaling proteins and transcription factors within these pathways may be intrinsically disordered and thus, their turnover could be accelerated by this compound. This could lead to a dampening of specific cytokine responses.

  • Shift in T-Cell Subsets: As mentioned previously, this compound could influence T-cell differentiation. Different T-cell subsets (e.g., Th1, Th2, Th17) are characterized by the production of distinct sets of cytokines. A shift in the balance of these subsets would result in a changed overall cytokine profile.

  • Direct Regulation of Cytokine Synthesis: The machinery involved in the transcription and translation of cytokine genes could be indirectly affected by changes in the availability of key regulatory proteins that are substrates for the 20S proteasome.

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity in a Chromium Release Assay
Potential Cause Troubleshooting Steps
This compound Concentration is Too High and Inducing T-Cell Apoptosis 1. Perform a dose-response curve of this compound on your effector T-cells/CAR-T cells alone to determine the maximum non-toxic concentration. 2. Include a T-cell only control with this compound in your cytotoxicity assay to assess effector cell viability. 3. Consider using a lower, non-toxic concentration of this compound in your co-culture experiments.
Reduced CAR Expression on the Cell Surface 1. Perform flow cytometry to quantify CAR expression on the surface of your CAR-T cells with and without this compound treatment. 2. If a decrease in CAR expression is observed, consider modifying the CAR construct to include more stable linker or transmembrane domains.
Suboptimal Effector-to-Target (E:T) Ratio 1. Titrate the E:T ratio in your cytotoxicity assay. It's possible that at lower E:T ratios, the effect of this compound is more pronounced.
Target Cell Resistance 1. Ensure that the target cells have stable expression of the target antigen. 2. Proteasome inhibitors have been shown to increase the expression of some tumor antigens. Conversely, a proteasome activator could potentially decrease the expression of certain antigens if they are intrinsically disordered. Verify target antigen expression on tumor cells after this compound treatment.
Issue 2: Reduced T-Cell Proliferation in CFSE Assay
Potential Cause Troubleshooting Steps
This compound Induced Cell Cycle Arrest or Senescence 1. Analyze the cell cycle distribution of this compound-treated T-cells using propidium (B1200493) iodide staining and flow cytometry. 2. Stain for senescence markers such as β-galactosidase.
Shift Towards a Memory Phenotype 1. Perform immunophenotyping of the T-cells after this compound treatment to assess the expression of memory (e.g., CD45RO, CCR7, CD62L) and effector (e.g., Granzyme B, Perforin) markers.
Culture Conditions are Not Optimal 1. Ensure that the cell culture medium is fresh and contains sufficient nutrients to support the increased metabolic demand potentially induced by this compound. 2. Consider supplementing the culture medium with additional glucose or glutamine.
CFSE Staining Issues 1. Ensure that the initial CFSE staining is bright and uniform. 2. Include an unstained control and a non-proliferating (unstimulated) stained control.

Data Summary

This compound In Vitro Activity
Parameter Cell Line Value Reference
IC50 (Cell Growth Inhibition, 72h) RPMI-82261.6 µM[1]
U87MG2.4 µM[1]
EC50 (Chymotrypsin-like Activity) -4.2 µM[1]
EC50 (Trypsin-like Activity) -3.2 µM[1]
EC50 (Caspase-like Activity) -4.7 µM[1]

Experimental Protocols

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of T-cells or CAR-T cells against target tumor cells.

Materials:

  • Effector cells (T-cells or CAR-T cells)

  • Target cells (tumor cell line expressing the relevant antigen)

  • Complete RPMI-1640 medium (with 10% FBS)

  • ⁵¹Cr (Sodium Chromate)

  • 96-well V-bottom plates

  • Triton X-100 (1% solution)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10⁶ cells/mL in complete medium.

    • Add 100 µCi of ⁵¹Cr per 1 x 10⁶ cells.

    • Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

    • Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.

  • Assay Setup:

    • Plate 100 µL of target cells (10,000 cells) into each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of effector cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspension to the appropriate wells.

    • Spontaneous Release Control: Add 100 µL of medium only to wells with target cells.

    • Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Harvesting and Counting:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a tube suitable for the gamma counter.

    • Measure the radioactivity (counts per minute, CPM) in each sample.

  • Calculation:

    • Percent specific lysis = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100

Cytokine Release Assay (In Vitro)

This assay measures the cytokines released by CAR-T cells upon co-culture with target cells.

Materials:

  • CAR-T cells

  • Target cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plate

  • Cytokine detection kit (e.g., ELISA or multiplex bead array)

Procedure:

  • Cell Plating:

    • Plate target cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom plate and allow them to adhere if necessary.

    • Add CAR-T cells at the desired E:T ratio (e.g., 10:1).

    • Controls: Include wells with CAR-T cells alone and target cells alone.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using your chosen cytokine detection kit, following the manufacturer's instructions.

CFSE-Based T-Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • T-cells

  • PBS

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Complete RPMI-1640 medium

  • T-cell activation stimulus (e.g., anti-CD3/CD28 beads or antibodies)

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Wash T-cells with PBS and resuspend at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled T-cells in complete medium.

    • Plate the cells in a culture plate and add your T-cell activation stimulus.

    • Include an unstimulated control (labeled but not activated).

  • Incubation:

    • Culture the cells for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells at different time points.

    • Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Each peak of decreasing fluorescence intensity represents a round of cell division.

Visualizations

TCH165_Mechanism cluster_proteasome Proteasome Complexes 26S_Proteasome 26S Proteasome (19S + 20S) 20S_Proteasome 20S Proteasome (Core Particle) 26S_Proteasome->20S_Proteasome Dynamic Equilibrium Degradation Enhanced Degradation 20S_Proteasome->Degradation 19S_Cap 19S Cap TCH165 This compound TCH165->20S_Proteasome Favors Equilibrium Shifts Equilibrium TCH165->Equilibrium IDP Intrinsically Disordered Proteins (e.g., c-MYC) IDP->Degradation Equilibrium->20S_Proteasome Structured_Protein Structured Proteins (Generally Unaffected)

Caption: Mechanism of action of this compound.

Troubleshooting_Cytotoxicity Start Unexpected Result: Lower CAR-T Cytotoxicity with this compound Check_Toxicity Is this compound toxic to CAR-T cells alone? Start->Check_Toxicity Dose_Response Perform Dose-Response. Determine max non-toxic dose. Check_Toxicity->Dose_Response Yes Check_CAR_Expression Is CAR surface expression reduced? Check_Toxicity->Check_CAR_Expression No Conclusion Potential issue identified. Adjust experimental design. Dose_Response->Conclusion Flow_Cytometry Analyze CAR expression by flow cytometry. Check_CAR_Expression->Flow_Cytometry Yes Check_Target_Antigen Is target antigen expression on tumor cells affected? Check_CAR_Expression->Check_Target_Antigen No Flow_Cytometry->Conclusion Target_Flow Analyze antigen expression on tumor cells +/- this compound. Check_Target_Antigen->Target_Flow Yes Optimize_ET Optimize E:T Ratio Check_Target_Antigen->Optimize_ET No Target_Flow->Conclusion Optimize_ET->Conclusion

Caption: Troubleshooting unexpected cytotoxicity results.

CAR_T_Workflow cluster_manufacturing CAR-T Cell Manufacturing cluster_experiment Functional Assay with this compound Leukapheresis 1. Leukapheresis (Patient T-cells) T_Cell_Isolation 2. T-Cell Isolation & Activation Leukapheresis->T_Cell_Isolation Transduction 3. Gene Transfer (CAR Lentivirus) T_Cell_Isolation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion Treatment 5. Treat with this compound (Dose-Response) Expansion->Treatment Co_culture 6. Co-culture with Target Tumor Cells Treatment->Co_culture Analysis 7. Functional Readout (Cytotoxicity, Cytokines, Proliferation) Co_culture->Analysis

Caption: Experimental workflow for CAR-T cell functional assays with this compound.

References

Technical Support Center: TCH-165 & Proteasome Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TCH-165. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you effectively control for and understand the effects of this compound on the 26S proteasome during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound on the proteasome?

A1: this compound is a small molecule modulator of proteasome assembly.[1] It does not directly inhibit the 26S proteasome. Instead, it regulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2] this compound binds to the α-ring of the 20S core particle (CP), inducing an "open-gate" conformation.[2][3] This action favors the dissociation of the 19S regulatory particle (RP), leading to an increase in the population of free, proteolytically active 20S proteasomes.[2][3]

Q2: I treated my cells with this compound, an "activator," but my protein of interest is not being degraded. Why?

A2: This is a common observation and highlights the specific mechanism of this compound. This compound-activated 20S proteasomes preferentially degrade intrinsically disordered proteins (IDPs) and other unstructured proteins in a ubiquitin-independent manner.[2][4] Structured proteins, which are the typical substrates for the ubiquitin-dependent 26S proteasome pathway, are generally not degraded by this compound treatment.[1][2] Your protein of interest is likely a structured protein that requires ubiquitination and the full 26S proteasome for degradation.

Q3: How can I confirm that this compound is modulating the proteasome complexes in my cellular model?

A3: The most direct method is to analyze the abundance of proteasome subcomplexes using Native PAGE followed by Western blotting. After treating cells with this compound, you should observe a decrease in the bands corresponding to the doubly-capped (RP₂CP) and singly-capped (RP₁CP) 26S proteasome, alongside an increase in the band for the free 20S core particle (CP).[2] Immunoblotting for a 19S subunit (like Rpt1) and a 20S subunit (like β5) will reveal this shift.[2]

Q4: What is the best positive control to ensure my this compound-mediated degradation is proteasome-dependent?

A4: The essential positive control is to co-treat your cells with this compound and a potent, direct proteasome inhibitor like bortezomib (B1684674) (BTZ) or epoxomicin.[2][5] If this compound is truly enhancing degradation via the 20S proteasome, then co-treatment with bortezomib should block this effect and "rescue" the protein from degradation.[5][6]

Q5: Does this compound affect all three catalytic activities of the proteasome?

A5: Yes. This compound has been shown to enhance all three major proteolytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L).[2][6] This can be confirmed using in vitro proteasome activity assays with specific fluorogenic substrates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation of target protein (an IDP like c-Myc) observed after this compound treatment. 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. 3. Compound Inactivity: The this compound stock may have degraded.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 30 µM) to find the optimal dose.[2] 2. Conduct a time-course experiment: Analyze protein levels at multiple time points (e.g., 4, 8, 12, 24 hours).[2] 3. Verify compound activity: Test your this compound stock in an in vitro 20S proteasome activity assay.
Degradation of a known structured protein (e.g., GAPDH) is observed. 1. High this compound Concentration: Very high concentrations may disrupt the 26S proteasome assembly to a degree that affects overall proteostasis.[5] 2. Off-Target Effects/Toxicity: The observed degradation may be an indirect consequence of cellular stress or apoptosis, not direct 20S-mediated degradation.1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response curve. This compound should not degrade structured proteins like GAPDH.[1][2] 2. Assess cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. Consider co-treatment with a pan-caspase inhibitor to rule out apoptosis-driven effects.[7]
Inconsistent results in proteasome activity assays. 1. Sample Preparation Issues: Inconsistent lysis or protein concentration across samples. 2. Assay Conditions: Incorrect buffer, temperature, or substrate concentration.1. Standardize sample handling: Use a consistent lysis buffer and accurately normalize total protein concentration (e.g., BCA assay) before the assay.[2] 2. Follow a validated protocol: Use optimized assay kits and ensure consistent incubation times and temperatures (37°C).[5]
No shift from 26S to 20S is visible on a Native PAGE gel. 1. Incorrect Gel/Buffer System: The native gel electrophoresis conditions are not suitable for resolving large proteasome complexes. 2. Poor Antibody Quality: The antibodies for proteasome subunits may not be effective for detecting the native complexes.1. Optimize Native PAGE: Use a gradient gel (e.g., 3-8% Tris-Acetate) and a suitable native running buffer. Ensure the lysis buffer is detergent-free and maintains complex integrity.[2] 2. Validate antibodies: Test and validate antibodies for their ability to recognize proteasome subunits in their native conformation.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in activating the catalytic subunits of the purified human 20S proteasome.

Proteolytic ActivitySubstrateEC₅₀ of this compoundReference
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2 µM[6]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2 µM[6]
Caspase-like (Casp-L)Z-LLE-AMC4.7 µM[6]

Visualized Pathways and Workflows

UbiquitinProteasomePathway cluster_ub Ubiquitination Cascade cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb Polyubiquitinated Target Protein E3->PolyUb Poly-Ub chain Target Target Protein (Structured) Target->E3 P26S 26S Proteasome (19S + 20S) PolyUb->P26S ATP-dependent Peptides Peptides P26S->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) for structured proteins.

TCH165_Mechanism P26S_double 26S Proteasome (Doubly-capped) P26S_single 26S Proteasome (Singly-capped) P26S_double->P26S_single 19S RP dissociation P26S_single->P26S_double 19S RP association P20S_closed 20S Proteasome (Closed Gate) P26S_single->P20S_closed 19S RP dissociation P20S_closed->P26S_single 19S RP association P20S_open 20S Proteasome (Open Gate) ACTIVATED P20S_closed->P20S_open Conformational Change Degradation Ubiquitin-Independent Degradation P20S_open->Degradation IDP Intrinsically Disordered Protein (e.g., c-Myc, Tau) IDP->P20S_open TCH165 This compound TCH165->P20S_closed Binds to α-ring

Caption: Mechanism of this compound in shifting the proteasome equilibrium.

Caption: Troubleshooting workflow for this compound experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like (CT-L) activity of purified 20S proteasome in the presence of this compound.

Materials:

  • Purified human 20S proteasome (e.g., from Enzo Life Sciences)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)

  • Proteasome Inhibitor (Control): Bortezomib (1 mM stock in DMSO)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive inhibition control (Bortezomib, final concentration 1 µM).

  • In the 96-well plate, add 50 µL of Assay Buffer containing 1 nM of purified 20S proteasome to each well.

  • Add 25 µL of the diluted this compound, vehicle, or Bortezomib to the appropriate wells.

  • Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the proteasome.

  • Prepare the substrate solution by diluting the Suc-LLVY-AMC stock to 40 µM in Assay Buffer.

  • Initiate the reaction by adding 25 µL of the 40 µM substrate solution to each well (final concentration will be 10 µM).

  • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

  • Measure the increase in fluorescence (relative fluorescence units, RFU) every minute for 60 minutes.

  • Data Analysis: Calculate the rate of reaction (RFU/min) for each condition. Normalize the rates to the vehicle control to determine the fold-activation by this compound.

Protocol 2: Cellular Protein Degradation Assay via Western Blot

This protocol assesses the degradation of an endogenous IDP (e.g., c-Myc) in cells treated with this compound.

Materials:

  • Cell line expressing the target protein (e.g., RPMI-8226 for c-Myc)

  • This compound (10 mM stock in DMSO)

  • Bortezomib (BTZ, 1 mM stock in DMSO) as a control

  • Cycloheximide (CHX, 10 mg/mL stock in DMSO) to block new protein synthesis

  • Complete cell culture medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies: anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach ~70% confluency.

  • Prepare treatment media. You will need four conditions:

    • Vehicle (DMSO) + CHX

    • This compound + CHX

    • BTZ + CHX

    • This compound + BTZ + CHX

  • Pre-treat cells that will receive BTZ with the inhibitor (e.g., 1 µM final concentration) for 1 hour.

  • Add this compound (e.g., 10 µM final concentration) and CHX (e.g., 50 µg/mL final concentration) to the appropriate wells.

  • Incubate for the desired time (e.g., 4 hours).[5]

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

  • Boil samples for 5 minutes, then load equal protein amounts onto an SDS-PAGE gel.

  • Perform electrophoresis, transfer to a PVDF membrane, and proceed with standard Western blotting protocols for c-Myc and GAPDH.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the c-Myc signal to the GAPDH signal. Compare the levels of c-Myc in this compound-treated samples to the vehicle and the this compound + BTZ "rescue" sample.[5]

Protocol 3: Analysis of Proteasome Complexes by Native PAGE

This protocol visualizes the shift in equilibrium from 26S to 20S proteasomes.

Materials:

  • HEK293T cells or other suitable cell line

  • This compound

  • Native Lysis Buffer: 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4

  • Native PAGE Gels (e.g., 3-8% Tris-Acetate gradient gels)

  • Native Running Buffer

  • Standard transfer apparatus and Western blot reagents

  • Primary antibodies: anti-β5 (for 20S CP) and anti-Rpt1 (for 19S RP)

Procedure:

  • Seed HEK293T cells in a 10 cm dish and grow to ~80% confluency.

  • Treat cells with vehicle (DMSO) or this compound (e.g., 3, 10, 30 µM) for 24 hours.[2]

  • Harvest and wash cells twice with ice-cold PBS.

  • Lyse the cell pellet in 200 µL of ice-cold Native Lysis Buffer by sonicating briefly. Do not use detergents like SDS or Triton X-100.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Normalize protein concentrations using a BCA assay.

  • Mix equal amounts of protein (e.g., 20-30 µg) with a native sample buffer (non-denaturing, non-reducing). Do not boil the samples.

  • Load samples onto the native gradient gel and run electrophoresis at 4°C until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting, probing separate membranes with anti-β5 and anti-Rpt1 antibodies.

  • Data Analysis: The anti-β5 blot will show bands for RP₂CP, RP₁CP, and the free 20S CP. The anti-Rpt1 blot will only show bands for RP₂CP and RP₁CP. Compare the relative intensities of these bands between vehicle and this compound-treated lanes to visualize the shift.[2]

References

TCH-165 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TCH-165, a small molecule modulator of proteasome assembly. The information is designed to address common issues related to assay variability and reproducibility in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1][2][3] It favors the formation of the 20S proteasome, thereby enhancing the degradation of certain proteins, particularly intrinsically disordered proteins (IDPs).[1][4] This is achieved by inducing an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.[3]

Q2: What are the typical effective concentrations for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For example, in RPMI-8226 multiple myeloma cells, this compound at 5 µM has been shown to reduce MYC protein levels within 4 hours.[5] For cell viability assays, the IC50 values are generally in the low micromolar range. For instance, the IC50 for RPMI-8226 and U87MG cells is 1.6 µM and 2.4 µM, respectively, after a 72-hour treatment.[2]

Q3: Is this compound effective against bortezomib-resistant cells?

A3: Yes, this compound has demonstrated efficacy in bortezomib-resistant cells.[3][6] This is a key feature of its activity, as it acts by enhancing 20S proteasome activity, a different mechanism from proteasome inhibitors like bortezomib (B1684674).

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Issue 1: High Variability in Proteasome Activity Assays

Symptoms:

  • Inconsistent fluorescence readings between replicate wells.

  • Poor reproducibility of EC50 values for proteasome activation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate and use precise pipettes. For small volumes, consider using a repeating pipette to minimize errors.
Inconsistent Incubation Times Use a multichannel pipette or a plate reader with an injector function to ensure simultaneous addition of substrates or this compound to all wells.
Temperature Fluctuations Ensure the assay plate is uniformly equilibrated to the reaction temperature (e.g., 37°C) before adding reagents.[5]
Substrate Degradation Prepare fresh substrate solutions for each experiment. Protect fluorogenic substrates from light.
Variable Proteasome Activity If using purified proteasome, ensure consistent lot-to-lot activity. If using cell lysates, ensure consistent protein concentration and lysis conditions.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • Variable effects of this compound on protein degradation (e.g., MYC, ODC).

  • Inconsistent cell viability (IC50) values across experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cell Health and Confluency Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Avoid using cells that are over-confluent.
Inconsistent this compound Treatment Ensure this compound is thoroughly mixed into the culture medium. Use consistent treatment durations.
Cell Line Instability Use cells with a low passage number and periodically check for mycoplasma contamination.
Variability in Protein Extraction and Western Blotting Standardize protein extraction protocols. Ensure equal protein loading for Western blots and use a reliable loading control (note: this compound should not affect structured proteins like GAPDH).[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound.

Table 1: EC50 Values for this compound in Proteasome Activity Assays

Proteolytic ActivitySubstrateEC50 (µM)
Chymotrypsin-like (CT-L)Suc-LLVY-AMC4.2[2][4]
Trypsin-like (Tryp-L)Boc-LRR-AMC3.2[2][4]
Caspase-like (Casp-L)Z-LLE-AMC4.7[2][4]

Table 2: IC50/CC50 Values of this compound in Cancer Cell Lines

Cell LineAssay DurationIC50/CC50 (µM)95% Confidence Interval
RPMI-822672 hours1.6[2]N/A
U87MG72 hours2.4[2]N/A
Newly Diagnosed MM Primary CellsN/A1.0[5][6]0.60–1.51[5][6]
Bortezomib Refractory MM Primary CellsN/A8.1[5][6]7.08–9.03[5][6]

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol is for measuring the effect of this compound on the activity of purified 20S proteasome using a fluorogenic substrate.

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • In a black, flat-bottom 96-well plate, add purified human 20S proteasome to a final concentration of 1 nM in the reaction buffer.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.[5]

  • Initiate the reaction by adding a fluorogenic peptide substrate for the desired catalytic site (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Immediately measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

  • Calculate the rate of substrate cleavage and normalize to the vehicle control.

Protocol 2: MYC Degradation Assay in Cultured Cells

This protocol describes how to assess the effect of this compound on MYC protein levels in a cell line such as RPMI-8226.

  • Seed RPMI-8226 cells in a suitable culture vessel and grow to approximately 80% confluency.[5]

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[5]

  • For control experiments, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[5]

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Lyse the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.[5]

  • Determine the total protein concentration of the lysates using a BCA assay.

  • Perform Western blotting with an anti-MYC antibody to detect MYC protein levels. Use a suitable loading control like GAPDH.

Visualizations

TCH165_Mechanism cluster_proteasome Proteasome Dynamics cluster_activity 20S Proteasome Activation 26S_Proteasome 26S Proteasome (Inactive for IDPs) 20S_Proteasome 20S Proteasome (Basal Activity) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly 20S_Open_Gate 20S Proteasome (Open-Gate, Active) TCH165 This compound TCH165->20S_Proteasome Favors Disassembly TCH165->20S_Open_Gate Induces Open-Gate Conformation Degradation Enhanced Degradation 20S_Open_Gate->Degradation Catalyzes IDP Intrinsically Disordered Proteins (e.g., MYC, α-syn) IDP->20S_Open_Gate Substrate

Caption: Mechanism of this compound action on the proteasome.

TCH165_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Downstream Assays A Prepare this compound Stock Solution C Treat Cells with This compound or Vehicle A->C B Culture Cells to Optimal Density B->C D Incubate for Specified Duration C->D E Harvest Cells and Prepare Lysates D->E F Perform Downstream Assay E->F G Western Blot (e.g., for MYC) F->G H Cell Viability Assay (e.g., MTT, CTG) F->H I Proteasome Activity Assay (Lysate) F->I

Caption: General experimental workflow for this compound cell-based assays.

References

TCH-165 Technical Support Center: A Guide for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of TCH-165 in long-term studies.

Introduction to this compound

This compound is a small molecule modulator of proteasome assembly that enhances the activity of the 20S proteasome.[1] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the 20S form.[1] This leads to an increased degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-MYC, while generally not affecting the degradation of structured proteins.[1] The mechanism of action involves inducing an "open-gate" conformation of the 20S proteasome, which increases substrate accessibility to the catalytic chamber.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: What is the stability of this compound in a stock solution?

A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in cell culture medium?

A3: While specific long-term stability data in various cell culture media is not extensively published, the ester moiety of this compound has been noted to be metabolically stable due to its sterically hindered position.[3] For long-term studies (extending over several days or weeks), it is best practice to replace the medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to ensure a consistent concentration of the active compound.

Q4: What is the mechanism of action of this compound?

A4: this compound modulates the assembly of the proteasome, increasing the levels of the 20S proteasome complex. This enhances the degradation of intrinsically disordered proteins (IDPs).[1][4] It does this by binding to the α-rings of the 20S proteasome, which promotes an open-gate conformation, allowing for increased substrate entry and degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Long-Term Studies

This protocol outlines the steps to determine the cumulative effect of this compound on cell viability over an extended period.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.

  • Compound Preparation: Prepare a range of this compound concentrations by serially diluting a DMSO stock solution in a complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Add the prepared this compound dilutions and vehicle control to the appropriate wells.

  • Incubation and Maintenance: Incubate the plates under standard cell culture conditions. Every 2-3 days, carefully aspirate the old medium and replace it with a fresh medium containing the respective concentrations of this compound or vehicle control. This is crucial for maintaining a consistent compound concentration and providing fresh nutrients for long-term cell health.

  • Viability Assessment: At predetermined time points (e.g., 3, 7, 14, and 21 days), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) at each time point to assess the long-term impact on cell viability.

Protocol 2: Western Blot Analysis of IDP Degradation

This protocol is for assessing the effect of long-term this compound treatment on the levels of a specific intrinsically disordered protein.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the IDP of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified long-term duration, replacing the medium with fresh compound every 2-3 days.

  • Cell Lysis: At the end of the treatment period, wash the cells with cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify the protein levels.

Data Presentation

Table 1: Cytotoxicity (CC50) of this compound in Various Cell Lines after 72 Hours

Cell LineCC50 (µM)95% Confidence Interval (µM)Reference
RPMI-82261.00.75 - 1.15[5]
L3635.04.1 - 5.1[6]
NCI-H9294.32.8 - 6.6[6]
U87MG2.4Not Reported[2]
Primary MM (newly diagnosed)1.00.60 - 1.51[5]
Primary MM (relapsed)8.17.08 - 9.03[5]

Table 2: In Vitro Proteasome Activity Enhancement by this compound

Proteasome ActivityEC50 (µM)Maximum Fold EnhancementReference
Chymotrypsin-like (CT-L)4.2~8-fold[2]
Trypsin-like (Tryp-L)3.2~5-fold[2]
Caspase-like (Casp-L)4.7~13-fold[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or loss of this compound activity over time 1. Degradation of this compound in the culture medium. 2. Adsorption of the compound to plasticware. 3. Cellular metabolism of the compound (though less likely given its stability).1. Replace the cell culture medium with freshly prepared this compound every 48-72 hours. 2. Use low-adhesion plasticware for long-term experiments. 3. Periodically check the activity of your this compound stock solution with a proteasome activity assay.
High levels of cell death even at low concentrations 1. The cell line is particularly sensitive to proteasome modulation. 2. Cumulative toxicity of this compound over the long term. 3. Off-target effects leading to cytotoxicity.1. Perform a detailed dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experiment duration. 2. Consider using a lower concentration for longer treatment periods. 3. If off-target effects are suspected, investigate downstream signaling pathways that are not directly related to the proteasome.
No observable effect on the target IDP 1. The chosen concentration of this compound is too low. 2. The target protein is not a substrate for the 20S proteasome. 3. The cells have developed resistance to this compound.1. Increase the concentration of this compound, ensuring it remains below the cytotoxic level for your cell line. 2. Confirm that your protein of interest is indeed an intrinsically disordered protein and a known or likely substrate for ubiquitin-independent degradation. 3. Analyze proteasome subunit expression or for mutations that might confer resistance. Consider using a combination treatment approach.
Variability between replicate experiments 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing this compound dilutions. 3. Variations in incubation time or conditions.1. Ensure precise and consistent cell counting and seeding. 2. Prepare a master mix of each this compound concentration to add to replicate wells. 3. Maintain strict adherence to the experimental timeline and incubation conditions.

Visualizations

Signaling Pathway of this compound Action

TCH165_Pathway TCH165 This compound Proteasome_20S 20S Proteasome (Ubiquitin-Independent) TCH165->Proteasome_20S binds & activates Proteasome_26S 26S Proteasome (Ubiquitin-Dependent) Proteasome_26S->Proteasome_20S shifts equilibrium Open_Gate_20S Open-Gate 20S Proteasome Proteasome_20S->Open_Gate_20S promotes Degraded_Peptides Degraded Peptides Open_Gate_20S->Degraded_Peptides degrades to IDPs Intrinsically Disordered Proteins (e.g., α-syn, tau, c-MYC) IDPs->Open_Gate_20S enter Structured_Proteins Structured Proteins Structured_Proteins->Proteasome_26S degraded by

Caption: Mechanism of this compound in promoting the degradation of intrinsically disordered proteins.

Experimental Workflow for Long-Term this compound Studies

LongTerm_Workflow start Start: Cell Seeding treatment Initial Treatment with this compound (and vehicle control) start->treatment incubation Incubation (48-72 hours) treatment->incubation media_change Medium Change with Fresh this compound incubation->media_change loop_decision End of Study? media_change->loop_decision loop_decision->incubation No endpoint_assay Endpoint Assays (Viability, Western Blot, etc.) loop_decision->endpoint_assay Yes finish End: Data Analysis endpoint_assay->finish

Caption: Recommended workflow for maintaining consistent this compound exposure in long-term cell culture experiments.

References

Technical Support Center: TCH-165 Activity and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the impact of serum concentration on the activity of TCH-165, a small molecule modulator of proteasome assembly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule that enhances the activity of the 20S proteasome.[1][2] It modulates the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[1] This is achieved by inducing an "open-gate" conformation of the 20S proteasome, which increases its ability to degrade intrinsically disordered proteins (IDPs).[2] this compound has been shown to promote the degradation of oncoproteins like c-MYC and has demonstrated anti-tumor activity in various cancer cell lines.[3][4]

Q2: How might serum in cell culture media affect the activity of this compound?

Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule drugs can bind to these serum proteins, primarily albumin. This binding is a reversible equilibrium. The "free drug hypothesis" states that only the unbound (free) fraction of a drug is available to interact with its target and exert its biological effect. Therefore, if this compound binds to serum proteins, a portion of the compound will be sequestered and rendered inactive, potentially leading to a decrease in its apparent potency (a higher IC50 or EC50 value) in in-vitro assays.

Q3: I am observing a lower-than-expected potency of this compound in my cell-based assay. Could the serum concentration be the cause?

Yes, this is a common reason for observing a discrepancy between the potency of a compound in biochemical versus cell-based assays. If your cell culture medium contains a high percentage of fetal bovine serum (FBS) or human serum, significant binding of this compound to serum proteins could be reducing its effective concentration.

Q4: How can I determine if this compound binds to serum proteins?

A common and straightforward method is to perform an IC50 shift assay.[5] This involves measuring the half-maximal inhibitory concentration (IC50) of this compound on your target cells in the presence of varying concentrations of serum. A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.[5]

Troubleshooting Guide: Reduced this compound Activity in High Serum Conditions

If you are experiencing a loss of this compound potency in your experiments, consider the following troubleshooting steps:

Observed Issue Potential Cause Recommended Action
Higher IC50 value in cell-based assay compared to biochemical assay Serum protein binding of this compoundPerform an IC50 shift assay with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the effect.
Inconsistent results between experiments Variability in serum batchesUse a single, qualified batch of serum for a set of experiments. If changing batches, re-validate key findings.
Complete loss of activity at expected effective concentrations High degree of serum protein bindingIncrease the concentration of this compound in your experiments. Consider using a lower serum concentration if your cell line can tolerate it for the duration of the experiment.
Precipitation of this compound in media Poor solubility in high-protein environmentVisually inspect the culture medium for any signs of precipitation after adding this compound. If observed, consider preparing a more dilute stock solution or using a different solvent.

Experimental Protocols

Protocol 1: Determining the Impact of Serum on this compound Activity using an IC50 Shift Assay

This protocol describes how to quantify the effect of serum on the potency of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Target cancer cell line (e.g., RPMI-8226, U-87MG)[1]

  • Complete growth medium with standard serum concentration (e.g., 10% FBS)

  • Serum-free or low-serum (e.g., 0.5% FBS) growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., 10% FBS).

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions in Different Serum Concentrations:

    • Prepare serial dilutions of this compound in separate sets of media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). It is crucial to prepare the dilutions in the final serum concentration that the cells will be exposed to.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions in the different serum concentrations to the respective wells. Include vehicle control (e.g., DMSO) wells for each serum concentration.

  • Incubation:

    • Incubate the plates for a duration relevant to this compound's mechanism of action (e.g., 72 hours for cell viability).[1]

  • Cell Viability Measurement:

    • Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum concentration.

    • Plot the dose-response curves (cell viability vs. This compound concentration) for each serum concentration.

    • Calculate the IC50 value for each curve using a non-linear regression model.

Expected Outcome:

If this compound binds to serum proteins, you should observe a rightward shift in the dose-response curve with increasing serum concentration, resulting in a higher IC50 value.

Data Presentation

Table 1: In-Vitro Activity of this compound in Different Cancer Cell Lines (Published Data)
Cell LineAssay TypeIC50 / EC50 (µM)Reference
RPMI-8226Cell Growth Inhibition1.6[1]
U-87MGCell Growth Inhibition2.4[1]
HEK293TODC DegradationConcentration-dependent enhancement[1]
-20S Proteasome Activity (CT-L)EC50: 4.2[1]
-20S Proteasome Activity (Tryp-L)EC50: 3.2[1]
-20S Proteasome Activity (Casp-L)EC50: 4.7[1]
Table 2: Hypothetical Results of an IC50 Shift Assay for this compound
Serum Concentration (%)IC50 (µM)Fold Shift (vs. 0.5% Serum)
0.51.81.0
23.51.9
57.24.0
1015.18.4

Visualizations

TCH165_Signaling_Pathway This compound Signaling Pathway cluster_equilibrium TCH165 This compound Proteasome_20S 20S Proteasome (Inactive Gate) TCH165->Proteasome_20S Induces Conformational Change Proteasome_26S 26S Proteasome Proteasome_26S->Proteasome_20S Dissociation Proteasome_20S->Proteasome_26S Association Proteasome_20S_Active 20S Proteasome (Open Gate) Proteasome_20S->Proteasome_20S_Active Degradation Degradation Products Proteasome_20S_Active->Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC) IDPs->Proteasome_20S_Active Enters Proteasome Core Equilibrium Dynamic Equilibrium Experimental_Workflow Workflow for Assessing Serum Impact on this compound Activity start Start seed_cells Seed cells in 96-well plates start->seed_cells prepare_media Prepare media with varying serum concentrations (0.5%, 2%, 5%, 10%) seed_cells->prepare_media prepare_dilutions Prepare this compound serial dilutions in each serum concentration prepare_media->prepare_dilutions treat_cells Treat cells with This compound dilutions prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze_data Analyze data and calculate IC50 values viability_assay->analyze_data end End analyze_data->end Troubleshooting_Workflow Troubleshooting Reduced this compound Potency start Reduced this compound Potency Observed check_serum Is assay performed in high serum? start->check_serum ic50_shift Perform IC50 shift assay check_serum->ic50_shift Yes other_issues Investigate other issues: - Compound stability - Cell line variability check_serum->other_issues No significant_shift Significant IC50 shift observed? ic50_shift->significant_shift optimize_assay Optimize assay: - Increase this compound conc. - Use lower serum significant_shift->optimize_assay Yes no_serum_effect No significant serum effect significant_shift->no_serum_effect no_serum_effect->other_issues

References

Validation & Comparative

TCH-165 vs. Bortezomib: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the ubiquitin-proteasome system is a pivotal target. This guide provides a detailed, objective comparison of two key modulators of this pathway: TCH-165, a novel activator of the 20S proteasome, and Bortezomib (B1684674), a well-established 26S proteasome inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy, and the experimental protocols used to evaluate them.

Introduction: Targeting the Proteasome in Cancer

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. Its central role in maintaining cellular health also makes it a prime target for anti-cancer therapies. By modulating proteasome activity, it is possible to selectively induce apoptosis in cancer cells, which are often more reliant on the proteasome for survival due to their high rates of protein synthesis and accumulation of misfolded proteins.

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has been a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] It reversibly inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[2][3]

This compound is a more recent small molecule modulator with a distinct mechanism of action. It enhances the assembly and activity of the 20S proteasome, the catalytic core of the 26S proteasome.[4][5] This leads to the degradation of a specific subset of proteins, namely intrinsically disordered proteins (IDPs), which include key oncoproteins like c-MYC.[6][7]

This guide will delve into the specifics of their mechanisms, present head-to-head experimental data, and provide detailed protocols for key comparative assays.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and bortezomib lies in their opposing effects on the proteasome.

Bortezomib: The Inhibitor

Bortezomib acts as a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core within the 26S proteasome complex.[8] This inhibition prevents the degradation of ubiquitinated proteins, leading to a state of cellular stress known as the unfolded protein response (UPR) and the activation of apoptotic pathways. A key consequence of bortezomib's action is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus and promoting the expression of pro-survival genes.[9]

This compound: The Enhancer

In contrast, this compound enhances the activity of the 20S proteasome.[4] It is believed to modulate the assembly of the 26S proteasome, favoring an increase in the levels of free, active 20S proteasome complexes.[5] This enhancement specifically targets intrinsically disordered proteins (IDPs) for degradation in a ubiquitin-independent manner.[7] One of the most significant targets of this compound-mediated degradation is the oncoprotein c-MYC, which is overexpressed in many cancers and is notoriously difficult to target directly.[6] By promoting c-MYC degradation, this compound can suppress tumor growth.[4]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental approaches used to compare these two compounds, the following diagrams are provided in the DOT language for Graphviz.

bortezomib_pathway Bortezomib Bortezomib Proteasome_26S 26S Proteasome Bortezomib->Proteasome_26S Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome_26S->Ub_Proteins Degrades IkB IκB Proteasome_26S->IkB Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation leads to NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Survival_Genes Pro-survival Gene Transcription Nucleus->Survival_Genes Activates Survival_Genes->Apoptosis Inhibition of leads to

Caption: Bortezomib's inhibitory signaling pathway.

tch165_pathway TCH165 This compound Proteasome_Assembly 26S Proteasome Assembly TCH165->Proteasome_Assembly Modulates Proteasome_20S 20S Proteasome Proteasome_Assembly->Proteasome_20S Increases levels of IDPs Intrinsically Disordered Proteins (e.g., c-MYC) Proteasome_20S->IDPs Enhances degradation of Degradation_Products Degradation Products IDPs->Degradation_Products Tumor_Growth Tumor Growth IDPs->Tumor_Growth Promotes Degradation_Products->Tumor_Growth Suppression of leads to inhibition of

Caption: this compound's activatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model Cell_Culture Cancer Cell Lines (e.g., RPMI-8226) Treatment Treat with this compound or Bortezomib Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (e.g., for c-MYC) Treatment->Western_Blot Proteasome_Activity Proteasome Activity Assay Treatment->Proteasome_Activity Mice SCID Mice Tumor_Implantation Implant Myeloma Cells (e.g., RPMI-8226) Mice->Tumor_Implantation Drug_Administration Administer this compound (p.o.) or Bortezomib (i.v.) Tumor_Implantation->Drug_Administration Tumor_Measurement Measure Tumor Volume Drug_Administration->Tumor_Measurement

Caption: Comparative experimental workflow.

Quantitative Data Presentation

The following tables summarize the key quantitative data from comparative studies of this compound and bortezomib.

Table 1: In Vitro Cytotoxicity (CC50/IC50)
CompoundCell LineCancer TypeIncubation Time (h)CC50/IC50Reference
This compound RPMI-8226Multiple Myeloma720.9 µM (CC50)[4]
L363Multiple Myeloma725.0 µM (CC50)[4]
NCI-H929Multiple Myeloma724.3 µM (CC50)[4]
Primary MM Cells (Newly Diagnosed)Multiple Myeloma721.0 µM (CC50)[4]
Primary MM Cells (Bortezomib-Refractory)Multiple Myeloma728.1 µM (CC50)[4]
U87MGGlioblastoma722.4 µM (IC50)[5]
Bortezomib RPMI-8226 (WT)Multiple Myeloma487.3 ± 2.4 nM (IC50)[10]
RPMI-8226 (BTZ/7 resistant)Multiple Myeloma4825.3 ± 6.6 nM (IC50)[10]
Primary MM Cells (Newly Diagnosed)Multiple Myeloma724.0 nM (CC50)[4]
Primary MM Cells (Bortezomib-Refractory)Multiple Myeloma72>1 µM (CC50)[4]
Table 2: In Vivo Efficacy in RPMI-8226 Xenograft Model
Treatment GroupDose and ScheduleAverage Tumor Volume (mm³) at Day 42Tumor Growth Reduction (%)Reference
Vehicle Control3:7 (v/v) propylene (B89431) glycol/5% dextrose1253.4 ± 371.86-[11]
This compound 100 mg/kg, twice daily (oral gavage)304.43 ± 49.5075.71[11]
Bortezomib 0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5 and beyond), 3x/week (i.v.)771.41 ± 129.3538.45[11]
Table 3: Effect on Proteasome Catalytic Activities
CompoundProteasome ActivityEC50 / IC50Reference
This compound Chymotrypsin-like (CT-L)4.2 µM (EC50)[5]
Trypsin-like (Tryp-L)3.2 µM (EC50)[5]
Caspase-like (Casp-L)4.7 µM (EC50)[5]
Bortezomib Chymotrypsin-like (CT-L)Median ~10 nM (IC50) in various myeloma cell lines[11]
Caspase-likeMedian >100 nM (IC50) in various myeloma cell lines[11]
Trypsin-likeMedian >1000 nM (IC50) in various myeloma cell lines[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effects of this compound and bortezomib on multiple myeloma cell lines.

Materials:

  • RPMI-8226 multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound and Bortezomib stock solutions (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed RPMI-8226 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well in 100 µL of culture medium.[12]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound and bortezomib in culture medium.

  • Treat the cells with various concentrations of each compound for 72 hours. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.[12]

  • After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.[12]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot for c-MYC Degradation

Objective: To assess the effect of this compound and bortezomib on the protein levels of c-MYC.

Materials:

  • RPMI-8226 cells

  • This compound and Bortezomib

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RPMI-8226 cells and allow them to grow to approximately 80% confluency.

  • Treat the cells with the desired concentrations of this compound for 4 hours. For the bortezomib control, pre-treat cells with bortezomib (e.g., 5 µM) for 1 hour before adding this compound.[4]

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and bortezomib.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • RPMI-8226 cells

  • Matrigel

  • This compound formulation for oral gavage (e.g., in 3:7 (v/v) propylene glycol/5% dextrose)

  • Bortezomib for intravenous injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of RPMI-8226 cells mixed with Matrigel into the flank of SCID mice.[2]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, bortezomib).[2]

  • Administer this compound by oral gavage (e.g., 100 mg/kg, twice daily).[11]

  • Administer bortezomib intravenously according to the specified dosing schedule (e.g., 0.375 mg/kg on day 0, followed by a dose reduction).[2]

  • Measure tumor volume with calipers two to three times per week using the formula: Volume = (length × width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 42 days) or until the tumors in the control group reach a maximum allowable size.[11]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

Conclusion

This compound and bortezomib represent two distinct and compelling strategies for targeting the proteasome in cancer. Bortezomib, as a potent inhibitor of the 26S proteasome, has demonstrated significant clinical success, particularly in hematological malignancies. Its mechanism of action is well-characterized, primarily involving the induction of proteotoxic stress and inhibition of the pro-survival NF-κB pathway.

This compound, on the other hand, offers a novel approach by enhancing the activity of the 20S proteasome. This leads to the targeted degradation of intrinsically disordered oncoproteins like c-MYC, which have historically been challenging to drug. The preclinical data presented here suggest that this compound has significant anti-tumor activity, notably in models of multiple myeloma, including those resistant to bortezomib. This indicates that this compound could be a valuable therapeutic option for patients who have developed resistance to proteasome inhibitors.

The comparative data highlight that while bortezomib is highly potent in sensitive cells, this compound demonstrates efficacy in a bortezomib-refractory setting, suggesting a non-overlapping mechanism of action and resistance. The in vivo studies further underscore the potential of this compound, showing superior tumor growth inhibition compared to bortezomib in the RPMI-8226 xenograft model.

For researchers and drug development professionals, the distinct mechanisms of these two compounds offer exciting possibilities for combination therapies and for overcoming drug resistance. Further investigation into the full spectrum of IDPs targeted by this compound and the long-term efficacy and safety profiles of this novel agent will be crucial in defining its future role in cancer therapy. The detailed experimental protocols provided in this guide should serve as a valuable resource for conducting further comparative studies and advancing our understanding of these important anti-cancer agents.

References

A Comparative Guide to 20S Proteasome Activators: TCH-165 and Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 20S proteasome is a critical component of the cellular machinery responsible for the degradation of misfolded, damaged, and intrinsically disordered proteins (IDPs).[1][2] Activation of the 20S proteasome represents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer, by promoting the clearance of proteotoxic species.[3][4] This guide provides a comparative analysis of the novel 20S proteasome activator TCH-165 with other known small molecule activators, supported by available experimental data.

Mechanism of Action: A Tale of Two Approaches

Small molecule activators of the 20S proteasome generally function through one of two primary mechanisms:

  • Allosteric Gate Opening: These molecules bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the substrate translocation channel. This allows for increased access of substrates to the proteolytic chamber. This compound is a prime example of an activator that functions through this mechanism.[5]

  • Indirect Activation: Some compounds enhance proteasome activity through indirect mechanisms, such as modulating signaling pathways that regulate proteasome expression or function.

This guide will focus on compounds that are reported to directly interact with and activate the 20S proteasome.

Comparative Analysis of 20S Proteasome Activators

This section provides a detailed comparison of this compound with other notable 20S proteasome activators. The data presented is compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.

Table 1: Quantitative Comparison of 20S Proteasome Activator Potency
CompoundActivator TypeTarget Catalytic ActivityEC50 / EC200 (µM)Maximum Fold ActivationSource
This compound ImidazolineChymotrypsin-like (CT-L)EC50: 4.2~10-fold[5][6]
Trypsin-like (T-L)EC50: 3.2~5-fold[5]
Caspase-like (Casp-L)EC50: 4.7~13-fold[5]
Betulinic Acid TriterpenoidChymotrypsin-like (CT-L)EC50: ~5.5 (2.5 µg/mL)Not specified[7]
AM-404 Arachidonic Acid DerivativeNot specifiedEC50: 323- to 4-fold[7]
MK-886 Indole DerivativeNot specifiedEC50: 323- to 4-fold[7]
Ursolic Acid TriterpenoidChymotrypsin-like (CT-L)Not specifiedNot specified[7][8]
Oleuropein PolyphenolChymotrypsin-like, Trypsin-like, Caspase-likeNot specifiedStronger than other known chemical activators[9]

Note: EC50 is the concentration required to achieve 50% of the maximal activation. EC200 is the concentration required to double the proteasome's proteolytic activity. Direct comparison of potency is challenging due to variations in experimental assays and reporting metrics across different studies.

Table 2: Comparison of Substrate Specificity and Mechanism
CompoundSpecificity for Intrinsically Disordered Proteins (IDPs)Mechanism of ActionKey Features
This compound HighAllosteric gate opening of the 20S proteasome by binding to the α-rings. Shifts the equilibrium from 26S to 20S proteasome.Does not degrade structured proteins like GAPDH. Biophysical data (AFM) supports gate-opening mechanism.[5][7]
Betulinic Acid Not explicitly stated, but enhances degradation of some proteins.Preferentially activates the chymotrypsin-like activity.Did not show activity for the turnover of misfolded proteins in some in vitro and in vivo models.[7]
AM-404 Enhances degradation of α-synuclein."True" proteasome enhancer.Also an anandamide (B1667382) uptake inhibitor.[7]
MK-886 Enhances degradation of α-synuclein."True" proteasome enhancer.Also a 5-lipoxygenase-activating protein (FLAP) inhibitor.[7]
Ursolic Acid Reduces amyloid-β levels in vivo.Appears distinct from betulinic acid.[8][10]
Oleuropein Reduces mutant huntingtin aggregates.May involve conformational changes of the proteasome.Also exhibits antioxidant properties.[9][11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The activation of the 20S proteasome can impact various cellular signaling pathways, making it a target of interest for different diseases.

TCH165_Pathway TCH165 This compound Proteasome_20S 20S Proteasome (Open Conformation) TCH165->Proteasome_20S Activates Degradation Degradation Proteasome_20S->Degradation MYC c-MYC (IDP) MYC->Proteasome_20S Substrate Tumor_Growth Tumor Growth (e.g., Multiple Myeloma) MYC->Tumor_Growth Promotes Degradation->Tumor_Growth Inhibits

This compound mediated degradation of c-MYC.

This compound has been shown to enhance the 20S proteasome-mediated degradation of the intrinsically disordered oncoprotein c-MYC, suggesting its potential as an anti-cancer therapeutic.[6]

Alternative_Activators_Pathway cluster_betulinic_acid Betulinic Acid cluster_am404 AM-404 cluster_mk886 MK-886 BA Betulinic Acid Cav1 Caveolin-1 BA->Cav1 Upregulates NFkB_cMyc NF-κB / c-Myc Cav1->NFkB_cMyc Inhibits Aerobic_Glycolysis Aerobic Glycolysis NFkB_cMyc->Aerobic_Glycolysis Promotes AM404 AM-404 NFAT_NFkB NFAT / NF-κB AM404->NFAT_NFkB Inhibits Inflammation_Invasion Inflammation & Cell Invasion NFAT_NFkB->Inflammation_Invasion Promotes MK886 MK-886 PRKCI_AKT PRKCI / AKT Pathway MK886->PRKCI_AKT Activates Neuronal_Protection Neuronal Protection PRKCI_AKT->Neuronal_Protection Promotes

Signaling pathways affected by other activators.

Other 20S proteasome activators have been implicated in various signaling pathways. Betulinic acid can suppress aerobic glycolysis in breast cancer cells via the Caveolin-1/NF-κB/c-Myc pathway.[7] AM-404 has been shown to inhibit NFAT and NF-κB signaling, which are involved in inflammation and cancer cell migration.[12] MK-886 has been reported to ameliorate Alzheimer's disease pathology by activating the PRKCI/AKT signaling pathway.[13]

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of novel 20S proteasome activators.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation Screening High-Throughput Screening (e.g., Fluorogenic Peptide Assay) Hits Initial Hits Screening->Hits Dose_Response Dose-Response & EC50 Determination Hits->Dose_Response Specificity Substrate Specificity Assay (IDPs vs. Structured Proteins) Dose_Response->Specificity Mechanism Mechanism of Action Studies (e.g., AFM, Docking) Specificity->Mechanism Cell_Assays Cell-Based Assays (Protein Degradation, Viability) Mechanism->Cell_Assays In_Vivo In Vivo Models (Disease Models) Cell_Assays->In_Vivo Lead Lead Compound In_Vivo->Lead

Workflow for identifying 20S proteasome activators.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay (Fluorogenic Peptide Substrate)

This assay measures the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound or other test compounds

  • Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well black microplate, add the assay buffer.

  • Add the test compound to the wells to achieve the desired final concentrations. Include a DMSO-only control.

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for compound binding.

  • Initiate the reaction by adding Suc-LLVY-AMC to each well.

  • Immediately measure the fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time).

  • Plot the rate of cleavage against the compound concentration to determine the EC50 value.

In Vitro Degradation of Intrinsically Disordered Proteins

This assay assesses the ability of 20S proteasome activators to enhance the degradation of a specific IDP, such as α-synuclein.[2]

Materials:

  • Purified human 20S proteasome

  • Purified α-synuclein (or other IDP)

  • Purified structured protein (e.g., GAPDH) as a negative control

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 1 mM EGTA)

  • This compound or other test compounds

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to the IDP and the control protein

Procedure:

  • In a microcentrifuge tube, pre-incubate the purified 20S proteasome with the test compound or vehicle control in the assay buffer for a specified time (e.g., 20 minutes) at room temperature.

  • Add the purified IDP and the structured control protein to the reaction mixture.

  • Incubate the reaction at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with antibodies against the IDP and the control protein to visualize the extent of degradation.

  • Quantify the band intensities to determine the rate of degradation.

Conclusion

This compound stands out as a potent and specific activator of the 20S proteasome with a well-defined mechanism of action that favors the degradation of intrinsically disordered proteins.[5] While other natural and synthetic compounds also exhibit 20S proteasome activation, direct comparative data is limited. The varying potencies and substrate specificities of these molecules highlight the diverse chemical space for modulating proteasome activity. Further head-to-head studies under standardized conditions are necessary for a more definitive comparison and to fully elucidate the therapeutic potential of these compounds in various disease contexts. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

TCH-165 vs. MG132: A Comparative Guide to Proteasome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between proteasome modulators is critical for designing effective experiments and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two distinct proteasome-targeting compounds: TCH-165, a proteasome assembly modulator and enhancer, and MG132, a classical proteasome inhibitor.

This comparison delves into their mechanisms of action, effects on proteasome activity and cellular viability, and provides detailed experimental protocols for their evaluation.

At a Glance: Key Differences

FeatureThis compoundMG132
Primary Mechanism Enhances 20S proteasome activityInhibits 26S proteasome activity
Effect on Proteasome Increases 20S proteasome levels and promotes an "open-gate" conformationReversibly inhibits the chymotrypsin-like activity of the β5 subunit
Substrate Specificity Preferentially degrades intrinsically disordered proteins (IDPs)Broadly inhibits degradation of ubiquitinated proteins
Cellular Outcome Can induce apoptosis in proteasome-reliant cells at high concentrationsInduces apoptosis and cell cycle arrest
Off-Target Effects Not well-documentedCan inhibit other proteases like calpains and cathepsins at higher concentrations[1][2]

Mechanism of Action: Enhancement vs. Inhibition

The fundamental difference between this compound and MG132 lies in their opposing effects on the proteasome, a critical cellular machine responsible for protein degradation.

This compound: A Proteasome Activator

This compound is a small molecule that modulates the assembly of the proteasome complex.[3] It shifts the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring an increase in the levels of the 20S proteasome.[4] this compound enhances the proteolytic activity of the 20S proteasome by promoting an "open-gate" conformation, which increases substrate accessibility to the catalytic chamber.[4] This enhancement is particularly effective for the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein and tau, while structured proteins are largely unaffected.[4]

TCH165_Mechanism cluster_proteasome Proteasome Dynamics 26S_Proteasome 26S Proteasome (Inactive/Basal State) 20S_Proteasome 20S Proteasome (Weakly Active) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly with 19S Cap 20S_Proteasome_Active Active 20S Proteasome (Open-Gate) 20S_Proteasome->20S_Proteasome_Active Degradation Enhanced Degradation 20S_Proteasome_Active->Degradation 19S_Cap 19S Cap TCH165 This compound TCH165->20S_Proteasome Shifts equilibrium, promotes open-gate IDPs Intrinsically Disordered Proteins (e.g., α-syn, tau, c-MYC) IDPs->20S_Proteasome_Active Substrate

Mechanism of this compound.

MG132: A Proteasome Inhibitor

MG132 is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[1] It primarily targets the chymotrypsin-like activity of the β5 subunit within the 20S core of the 26S proteasome.[2] By blocking this activity, MG132 prevents the degradation of ubiquitin-conjugated proteins, leading to their accumulation within the cell.[1] This disruption of protein homeostasis can trigger downstream cellular responses, including cell cycle arrest and apoptosis. At higher concentrations, MG132 can also inhibit other proteasomal activities and other cellular proteases.[2]

MG132_Mechanism Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Leads to MG132 MG132 MG132->Proteasome Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Accumulation->Apoptosis

Mechanism of MG132.

Performance Data: A Quantitative Comparison

The following tables summarize the quantitative data on the effects of this compound and MG132 on proteasome activity and cell viability.

Table 1: Effects on Proteasome Activity
CompoundProteasomal ActivityEC50 / IC50Fold Enhancement / % InhibitionCell/SystemReference
This compound Chymotrypsin-like (CT-L)4.2 µM (EC50)~8-fold enhancementPurified 20S Proteasome[4]
Trypsin-like (Tryp-L)3.2 µM (EC50)~5-fold enhancementPurified 20S Proteasome[4]
Caspase-like (Casp-L)4.7 µM (EC50)~13-fold enhancementPurified 20S Proteasome[4]
MG132 Chymotrypsin-like (CT-L)~100 nM (IC50)-In vitro[5]
Proteasome Activity18.5 µmol/L~70% inhibition at 3hC6 glioma cells[6]
Table 2: Effects on Cell Viability
CompoundCell LineIC50 / CC50Treatment DurationReference
This compound RPMI-8226 (Multiple Myeloma)1.0 µM (CC50)72 hours[7]
CCRF-CEM (Leukemia)0.9 µM (CC50)72 hours[7]
THP-1 (Leukemia)3.9 µM (CC50)72 hours[8]
MG132 C6 glioma cells18.5 µmol/L (IC50)24 hours[6]
Malignant Pleural Mesothelioma cells>0.5 µM (significant cell death)4 days[9]
HEK-293T cells3.3 µM (IC50)48 hours[10]
MCF7 (Breast Cancer)12.9 µM (IC50)48 hours[10]
MDA-MB-231 (Breast Cancer)12.4 µM (IC50)48 hours[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound and MG132.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Proteasome_Activity_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Lysis 1. Lyse cells in proteasome activity buffer Protein_Quant 2. Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant Add_Lysate 3. Add cell lysate to 96-well plate Protein_Quant->Add_Lysate Add_Compound 4. Add this compound, MG132, or vehicle control Add_Lysate->Add_Compound Add_Substrate 5. Add fluorogenic substrate (e.g., Suc-LLVY-AMC) Add_Compound->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 7. Measure fluorescence (Ex/Em ~380/460 nm) Incubate->Read_Fluorescence Analyze 8. Calculate activity relative to control Read_Fluorescence->Analyze Cell_Viability_Workflow cluster_prep Cell Culture & Treatment cluster_assay WST-1 Assay cluster_detection Data Acquisition & Analysis Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of This compound, MG132, or vehicle Seed_Cells->Add_Compound Incubate_Cells 3. Incubate for desired duration (e.g., 24-72h) Add_Compound->Incubate_Cells Add_WST1 4. Add WST-1 reagent to each well Incubate_Cells->Add_WST1 Incubate_WST1 5. Incubate for 1-4 hours at 37°C Add_WST1->Incubate_WST1 Read_Absorbance 6. Measure absorbance at ~450 nm Incubate_WST1->Read_Absorbance Analyze 7. Calculate percent viability and determine IC50/CC50 Read_Absorbance->Analyze

References

TCH-165: A Comparative Guide to its Mechanism of Action as a 20S Proteasome Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of TCH-165, a small molecule modulator of the proteasome, and compares its mechanism and performance with other known 20S proteasome activators. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Mechanism of Action of this compound

This compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the accumulation of the 20S proteasome.[1][2] This is achieved by this compound binding to the α-ring of the 20S proteasome, which induces an open-gate conformation.[3] This open-gate conformation allows for increased substrate accessibility to the catalytic core of the 20S proteasome, thereby enhancing the degradation of specific proteins.

A key feature of this compound's mechanism is its selectivity for intrinsically disordered proteins (IDPs).[1][3] It has been shown to enhance the degradation of IDPs such as α-synuclein, tau, and c-Myc, which are implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Conversely, this compound does not promote the degradation of structured proteins like GAPDH.[1][2] This selectivity suggests a therapeutic window where this compound could target disease-associated proteins while sparing essential cellular proteins.

At higher concentrations (>30 μM), this compound can lead to the disassembly of the 26S proteasome, which may inhibit the degradation of ubiquitinated substrates.[4]

TCH165_Mechanism cluster_proteasome Proteasome Equilibrium 26S_Proteasome 26S Proteasome (Ubiquitin-dependent degradation) 20S_Proteasome_Closed 20S Proteasome (Inactive/Closed Gate) 26S_Proteasome->20S_Proteasome_Closed Disassembly 20S_Proteasome_Open 20S Proteasome (Active/Open Gate) 20S_Proteasome_Closed->20S_Proteasome_Open Activation Degradation_Products Degradation Products 20S_Proteasome_Open->Degradation_Products Degradation TCH165 This compound TCH165->20S_Proteasome_Closed Binds to α-ring, induces open-gate conformation IDPs Intrinsically Disordered Proteins (e.g., α-synuclein, tau, c-Myc) IDPs->20S_Proteasome_Open Enters catalytic core Structured_Proteins Structured Proteins (e.g., GAPDH) Structured_Proteins->20S_Proteasome_Open No entry

Caption: Mechanism of this compound action on the proteasome.

Comparative Performance Data

This section summarizes the quantitative data for this compound and compares it with other small molecule activators of the 20S proteasome.

CompoundTargetAssay TypeEC50 / IC50 (µM)Cell Line(s)Reference
This compound 20S Proteasome (Chymotrypsin-like)In vitro activity4.2-[2]
20S Proteasome (Trypsin-like)In vitro activity3.2-[2]
20S Proteasome (Caspase-like)In vitro activity4.7-[2]
Cell Growth InhibitionCell-based1.6RPMI-8226[2]
Cell Growth InhibitionCell-based2.4U87MG[2]
MYC-mediated transcriptionCell-based2.57HCT-116[4]
MK-886 20S ProteasomeIn vitro activity32-[5]
AM-404 20S ProteasomeIn vitro activity32-[5]
Chlorpromazine 20S ProteasomeIn vitro activityInduces up to 20-fold activity-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro 20S Proteasome Activity Assay

This protocol is used to determine the effect of this compound on the catalytic activity of the purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • This compound and other test compounds

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound and other test compounds in Assay Buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Add the specific fluorogenic substrate to each well to initiate the reaction.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Plot the reaction rates against the compound concentrations to determine EC50 values.

Proteasome_Activity_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Add_Proteasome Add purified 20S proteasome to wells of a 96-well plate. Prepare_Reagents->Add_Proteasome Add_Compounds Add diluted compounds to wells and incubate (e.g., 15 min at 37°C). Add_Proteasome->Add_Compounds Add_Substrate Add fluorogenic substrate to initiate the reaction. Add_Compounds->Add_Substrate Measure_Fluorescence Measure fluorescence intensity over time. Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate the rate of substrate cleavage. Measure_Fluorescence->Calculate_Rate Determine_EC50 Plot rates vs. concentrations to determine EC50 values. Calculate_Rate->Determine_EC50

Caption: Workflow for the in vitro proteasome activity assay.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • RPMI-8226, U87MG, or other relevant cell lines

  • This compound

  • Complete cell culture medium

  • 96-well clear microplates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the compound concentrations to determine IC50 values.

Cell_Viability_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight. Prepare_TCH165 Prepare serial dilutions of this compound. Seed_Cells->Prepare_TCH165 Treat_Cells Treat cells with different concentrations of this compound for 72 hours. Prepare_TCH165->Treat_Cells Add_MTS Add MTS reagent and incubate for 1-4 hours. Treat_Cells->Add_MTS Measure_Absorbance Measure absorbance at 490 nm. Add_MTS->Measure_Absorbance Calculate_Viability Calculate the percentage of cell viability. Measure_Absorbance->Calculate_Viability Determine_IC50 Plot viability vs. concentrations to determine IC50 values. Calculate_Viability->Determine_IC50

Caption: Workflow for the cell viability (MTS) assay.

Western Blot Analysis for IDP Degradation

This protocol is used to visualize and quantify the degradation of a specific intrinsically disordered protein (e.g., α-synuclein) in the presence of this compound.

Materials:

  • Cell line expressing the target IDP (e.g., HEK293T cells overexpressing α-synuclein)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target IDP (e.g., anti-α-synuclein)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with different concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target IDP and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

  • Normalize the intensity of the target protein band to the loading control band to determine the relative protein levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis_wb Analysis Cell_Treatment Treat cells with this compound. Cell_Lysis Lyse cells and quantify protein. Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE. Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane. SDS_PAGE->Transfer Blocking Block the membrane. Transfer->Blocking Primary_Ab Incubate with primary antibodies. Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody. Primary_Ab->Secondary_Ab Detection Apply chemiluminescent substrate and capture image. Secondary_Ab->Detection Quantification Quantify band intensities and normalize to loading control. Detection->Quantification

Caption: Workflow for Western blot analysis.

References

Validating the Efficacy of TCH-165: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental approaches to confirm the mechanism of action of the 20S proteasome activator, TCH-165.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting control experiments to validate the biological effects of this compound, a small molecule modulator of proteasome assembly. The experimental protocols and comparative data presented herein are essential for unequivocally demonstrating the on-target effects of this compound and distinguishing them from potential off-target or non-specific activities.

This compound has been identified as an enhancer of 20S proteasome assembly, shifting the dynamic equilibrium from the 26S proteasome complex to favor 20S-mediated protein degradation.[1][2][3] This is achieved by inducing an "open-gate" conformation in the 20S proteasome, thereby increasing substrate accessibility to its catalytic chamber.[2] The primary therapeutic potential of this compound lies in its ability to selectively enhance the degradation of intrinsically disordered proteins (IDPs), such as α-synuclein, tau, and c-MYC, which are implicated in various neurodegenerative diseases and cancers.[1][4][5][6] Notably, this compound does not appear to induce the degradation of structured proteins like GAPDH.[1][2]

To rigorously validate these claims, a series of well-controlled experiments are necessary. This guide outlines key assays, including both positive and negative controls, to interrogate the specific mechanism of action of this compound.

I. Biochemical Assays: Direct Assessment of Proteasome Activity

The foundational step in validating this compound is to confirm its direct effect on the proteolytic activity of the 20S proteasome.

Experimental Protocol: In Vitro Proteasome Activity Assay

  • Objective: To measure the chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L) activities of purified 20S proteasome in the presence of this compound.

  • Materials: Purified human 20S proteasome, fluorogenic peptide substrates (Suc-LLVY-AMC for CT-L, Boc-LRR-AMC for Tryp-L, Z-LLE-AMC for Casp-L), this compound, Bortezomib (BTZ) as a negative control, assay buffer, and a fluorescence plate reader.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, combine the purified 20S proteasome with the different concentrations of this compound or BTZ. c. Incubate for a specified period to allow for compound binding. d. Add the specific fluorogenic peptide substrate to each well. e. Monitor the fluorescence intensity over time, which is proportional to the rate of substrate cleavage. f. Calculate the EC50 values for each activity.

Data Presentation:

CompoundChymotrypsin-like (EC50, µM)Trypsin-like (EC50, µM)Caspase-like (EC50, µM)
This compound4.2[3][7]3.2[3][7]4.7[3][7]
BortezomibInhibitoryInhibitoryInhibitory
Vehicle (DMSO)No effectNo effectNo effect

Logical Workflow for Biochemical Validation

cluster_0 Biochemical Validation Workflow TCH165 This compound Activity_Assay In Vitro Activity Assay TCH165->Activity_Assay Proteasome_20S Purified 20S Proteasome Proteasome_20S->Activity_Assay Fluorogenic_Substrates Fluorogenic Substrates (LLVY, LRR, LLE) Fluorogenic_Substrates->Activity_Assay Data_Analysis EC50 Calculation Activity_Assay->Data_Analysis BTZ Bortezomib (Negative Control) BTZ->Activity_Assay

Caption: Workflow for in vitro validation of this compound's effect on 20S proteasome activity.

II. Cell-Based Assays: Demonstrating Selective Degradation of Intrinsically Disordered Proteins

The next critical step is to demonstrate that this compound enhances the degradation of its target IDPs in a cellular context, and that this effect is proteasome-dependent.

Experimental Protocol: Western Blot Analysis of IDP Degradation

  • Objective: To assess the levels of specific IDPs (e.g., c-MYC, α-synuclein) and a structured protein (e.g., GAPDH) in cells treated with this compound.

  • Materials: Human cell line expressing the target IDP (e.g., RPMI-8226 for c-MYC), this compound, Bortezomib (BTZ), cycloheximide (B1669411) (to inhibit new protein synthesis), lysis buffer, primary antibodies against the target IDP and GAPDH, and secondary antibodies.

  • Procedure: a. Culture cells and treat with this compound at various concentrations, vehicle control, and this compound in combination with BTZ. b. Treat all groups with cycloheximide to observe protein degradation without the interference of new protein synthesis. c. Lyse the cells and quantify total protein concentration. d. Perform SDS-PAGE and transfer proteins to a membrane. e. Probe the membrane with primary antibodies for the target IDP and GAPDH (as a loading control and to demonstrate specificity). f. Incubate with appropriate secondary antibodies and visualize the protein bands. g. Quantify band intensities to determine relative protein levels.

Data Presentation:

Treatmentc-MYC Protein Level (relative to vehicle)GAPDH Protein Level (relative to vehicle)
Vehicle (DMSO)100%100%
This compound (10 µM)Decreased[8]No significant change[1][2]
Bortezomib (3 µM)IncreasedNo significant change
This compound (10 µM) + Bortezomib (3 µM)Levels restored (degradation blocked)[8]No significant change

Signaling Pathway of this compound Action

cluster_1 This compound Signaling Pathway TCH165 This compound Proteasome_20S 20S Proteasome (Open Gate) TCH165->Proteasome_20S enhances assembly Proteasome_26S 26S Proteasome Proteasome_26S->Proteasome_20S shifts equilibrium Degradation Enhanced Degradation Proteasome_20S->Degradation No_Degradation No Enhanced Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC, α-synuclein, tau) IDPs->Degradation Structured_Proteins Structured Proteins (e.g., GAPDH) Structured_Proteins->No_Degradation BTZ Bortezomib BTZ->Proteasome_20S inhibits

Caption: this compound shifts the 26S/20S proteasome equilibrium to selectively degrade IDPs.

III. Cellular Viability and Proliferation Assays

To assess the functional consequence of this compound-induced IDP degradation, particularly for oncoproteins like c-MYC, cell viability and proliferation assays are crucial.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., RPMI-8226, U87MG), this compound, Bortezomib (as a positive control for cytotoxicity in these cells), a non-cancerous cell line (as a control for general toxicity), cell culture medium, and a viability assay reagent.

  • Procedure: a. Seed cells in a 96-well plate. b. Treat the cells with a serial dilution of this compound, BTZ, or vehicle. c. Incubate for a specified time (e.g., 72 hours). d. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol. e. Calculate the IC50 value for each compound.

Data Presentation:

Cell LineThis compound (IC50, µM)Bortezomib (IC50, µM)
RPMI-8226 (Multiple Myeloma)1.6[3]Known to be effective
U87MG (Glioblastoma)2.4[3]Known to be effective
Non-cancerous cell lineHigher IC50 expectedKnown to be effective

Experimental Workflow for Cellular Assays

cluster_2 Cellular Assay Workflow Cell_Culture Cell Culture (e.g., RPMI-8226) Treatment Treatment with this compound, BTZ, and Vehicle Cell_Culture->Treatment Western_Blot Western Blot for IDP Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis_WB Quantify Protein Levels Western_Blot->Data_Analysis_WB Data_Analysis_Via Calculate IC50 Viability_Assay->Data_Analysis_Via

Caption: A streamlined workflow for assessing the cellular effects of this compound.

By systematically performing these control experiments, researchers can confidently validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development. The use of appropriate positive and negative controls is paramount to the correct interpretation of the experimental data and to substantiate the unique mechanism of action of this promising therapeutic agent.

References

TCH-165: A Novel 20S Proteasome Activator with Potential for Combination Therapies in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis and Guide for Researchers

Introduction

TCH-165 is an investigational small molecule that has garnered attention in the field of oncology for its unique mechanism of action as a 20S proteasome activator.[1][2][3] Unlike traditional proteasome inhibitors, this compound enhances the degradation of intrinsically disordered proteins (IDPs), including the oncoprotein MYC, which is overexpressed in a majority of human cancers.[1][4] This guide provides a comprehensive comparison of this compound with existing cancer therapies, supported by available preclinical data. While direct synergistic studies are not yet available in the public domain, the distinct mechanism of this compound, particularly its efficacy in models resistant to standard-of-care proteasome inhibitors, presents a strong rationale for its future investigation in combination regimens.

Performance Comparison: this compound vs. Bortezomib (B1684674)

The most relevant comparator for this compound is the first-in-class proteasome inhibitor, bortezomib. Preclinical studies have demonstrated the potent anti-tumor activity of this compound, notably in multiple myeloma (MM) models, including those that are unresponsive to bortezomib.[2][4]

In Vitro Cytotoxicity

This compound has demonstrated low micromolar to nanomolar cytotoxicity across various multiple myeloma cell lines and in primary patient cells, including those from a relapsed patient who was unresponsive to bortezomib.[2][4]

Cell Line/Patient SampleThis compound CC50Bortezomib CC50Reference
RPMI-82260.9 µMNot Reported[2]
L3635.0 µMNot Reported[2]
NCI-H9294.3 µMNot Reported[2]
Newly Diagnosed MM Patient1.0 µM4.0 nM[2]
Relapsed MM Patient8.1 µMIneffective[2]
In Vivo Anti-Tumor Efficacy

In a head-to-head comparison using a human multiple myeloma xenograft model, this compound exhibited superior tumor growth inhibition compared to bortezomib.[4]

Treatment GroupMean Tumor Volume (mm³) at Day 42% Tumor Growth Inhibition vs. VehicleStatistical Significance vs. VehicleStatistical Significance vs. BortezomibReference
Vehicle Control1253.4 (±371.86)---[4]
Bortezomib771.41 (±129.35)38.5%Not Reported-[4]
This compound (100 mg/kg)304.43 (±49.50)75.7%p < 0.05FDR = 0.0127[2][4]

Mechanism of Action and Signaling Pathway

This compound functions by modulating the assembly of the 26S proteasome, which favors the open-gate, proteolytically active conformation of the 20S proteasome.[1][3] This enhancement of 20S proteasome activity leads to the ubiquitin-independent degradation of IDPs like the MYC oncoprotein.[1][4] The degradation of MYC, a key driver of cancer cell proliferation and survival, subsequently triggers apoptotic signaling pathways, leading to cancer cell death.[1]

TCH165_Mechanism This compound Mechanism of Action TCH165 This compound Proteasome_Equilibrium 26S <-> 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Shifts equilibrium Open_20S Open-Gate 20S Proteasome Proteasome_Equilibrium->Open_20S Favors Degradation Ubiquitin-Independent MYC Degradation Open_20S->Degradation Mediates MYC MYC Oncoprotein (Intrinsically Disordered) MYC->Open_20S Substrate Apoptosis Apoptosis Degradation->Apoptosis Induces Cell_Growth Cancer Cell Proliferation Degradation->Cell_Growth Inhibits

Caption: this compound promotes the degradation of MYC via 20S proteasome activation.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Lines: RPMI-8226, L363, and NCI-H929 multiple myeloma cells.[4]

  • Primary Cells: Bone marrow aspirates from newly diagnosed and relapsed multiple myeloma patients.[2]

  • Treatment: Cells were treated with various concentrations of this compound for 72 hours.[2]

  • Assay: Cell viability was assessed to determine the 50% cytotoxic concentration (CC50). The specific viability assay (e.g., MTT, CellTiter-Glo) is not detailed in the provided search results.

In Vivo Xenograft Model
  • Animal Model: The specific mouse strain used is not detailed in the provided search results.

  • Tumor Inoculation: Human RPMI-8226 multiple myeloma cells were used to establish subcutaneous tumors.[2]

  • Treatment Groups:

    • Vehicle Control

    • Bortezomib (positive control)

    • This compound (150 mg/kg on day 1, reduced to 100 mg/kg from day 3 for the remainder of the study), administered by oral gavage.[4]

  • Study Duration: 42 days.[4]

  • Endpoints: Tumor volume was measured three times weekly using digital calipers. Body weight was monitored as a measure of toxicity.[4]

  • Statistical Analysis: A Kruskal-Wallis test followed by a pairwise Wilcoxon rank-sum test with Benjamini-Hochberg correction was used to determine statistical significance.[2]

in_vivo_workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (42 Days) cluster_monitoring Monitoring & Endpoints inoculation Subcutaneous inoculation of RPMI-8226 cells randomization Tumor-bearing mice randomized into groups inoculation->randomization vehicle Vehicle Control (Oral Gavage) bortezomib Bortezomib (IV administration) tch165 This compound (100 mg/kg, Oral Gavage) measurements Tumor volume & body weight measured 3x weekly vehicle->measurements bortezomib->measurements tch165->measurements endpoint Endpoint at Day 42: Final tumor volume measurement measurements->endpoint

Caption: Workflow for the in vivo comparison of this compound and bortezomib.

Future Directions and Rationale for Combination Studies

The efficacy of this compound in bortezomib-unresponsive models strongly suggests that combining this compound with other anti-cancer agents could be a promising therapeutic strategy.[2] Its unique mechanism of action, which circumvents the resistance mechanisms associated with proteasome inhibitors, opens up several avenues for rational combinations:

  • With Proteasome Inhibitors: While seemingly counterintuitive, a combination with a proteasome inhibitor like bortezomib or carfilzomib (B1684676) could be explored at lower doses to potentially achieve a synergistic effect by targeting the proteasome through two different mechanisms, possibly reducing the toxicity of each agent.

  • With Chemotherapy: Conventional chemotherapeutic agents that induce cellular stress and protein damage could be combined with this compound to enhance the clearance of damaged proteins and promote apoptosis.

  • With Immunotherapies: The role of the proteasome in antigen presentation is well-established. By modulating proteasome activity, this compound could potentially alter the immunopeptidome of cancer cells, thereby enhancing their recognition by the immune system. This provides a rationale for combining this compound with immune checkpoint inhibitors.

References

TCH-165: A Novel Proteasome Modulator Surpassing Traditional Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of TCH-165 and Proteasome Inhibitors for Therapeutic Development

For Immediate Release

This guide provides a comprehensive evaluation of this compound, a novel small molecule modulator of proteasome assembly, in comparison to traditional proteasome inhibitors. The data presented herein demonstrates the unique mechanism and potential therapeutic advantages of this compound for researchers, scientists, and drug development professionals in the fields of oncology and neurodegenerative diseases.

Abstract

This compound represents a paradigm shift in targeting the proteasome for therapeutic intervention. Unlike traditional inhibitors that block proteasome activity, this compound acts as a modulator, selectively enhancing the degradation of intrinsically disordered proteins (IDPs) by promoting the assembly of the 20S proteasome.[1] This guide presents a detailed comparison of this compound with the well-characterized proteasome inhibitor, bortezomib (B1684674) (BTZ), highlighting key differences in their mechanisms of action and cellular effects. Experimental data from in vitro and in vivo studies are summarized to provide a clear, evidence-based assessment of this compound's therapeutic potential.

Mechanism of Action: A Tale of Two Approaches

Proteasome inhibitors, such as bortezomib, function by directly binding to and inhibiting the catalytic sites of the 26S proteasome. This non-selective inhibition leads to a global shutdown of protein degradation, which can be effective in killing cancer cells but also carries the risk of significant off-target effects and toxicity.

In contrast, this compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes.[1] It favors the formation of the 20S proteasome, which is primarily responsible for the ubiquitin-independent degradation of IDPs.[2] This unique mechanism allows for the selective clearance of pathogenic proteins, such as α-synuclein, tau, and c-MYC, while leaving the degradation of structured, ubiquitinated proteins largely unaffected.[1][3]

G cluster_TCH165 This compound Pathway cluster_Inhibitor Proteasome Inhibitor Pathway TCH165 This compound Proteasome_Equilibrium 26S <-> 20S Proteasome Equilibrium TCH165->Proteasome_Equilibrium Modulates P20S Increased 20S Proteasome Proteasome_Equilibrium->P20S Shifts towards IDP_Degradation Selective Degradation of Intrinsically Disordered Proteins (α-synuclein, tau, c-MYC) P20S->IDP_Degradation Therapeutic_Effect_TCH Therapeutic Effect (Neuroprotection, Anti-tumor) IDP_Degradation->Therapeutic_Effect_TCH Inhibitor Proteasome Inhibitor (e.g., Bortezomib) P26S 26S Proteasome Inhibitor->P26S Inhibits Global_Inhibition Global Inhibition of Protein Degradation P26S->Global_Inhibition Cell_Death Cell Death Global_Inhibition->Cell_Death Toxicity Potential Toxicity Global_Inhibition->Toxicity G start Start prepare_reagents Prepare this compound dilutions and proteasome solution start->prepare_reagents pre_incubation Pre-incubate 20S proteasome with this compound (15 min, 37°C) prepare_reagents->pre_incubation add_substrate Add fluorogenic substrate pre_incubation->add_substrate measure_fluorescence Measure fluorescence kinetics (Ex: 380 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Calculate rate of hydrolysis and fold enhancement measure_fluorescence->analyze_data end End analyze_data->end G start Start seed_cells Seed RPMI-8226 cells in 96-well plate start->seed_cells treat_cells Treat with this compound (72 hours) seed_cells->treat_cells add_reagent Add cell viability reagent treat_cells->add_reagent incubate Incubate add_reagent->incubate measure_signal Measure luminescence or absorbance incubate->measure_signal calculate_viability Calculate % viability and CC50 measure_signal->calculate_viability end End calculate_viability->end

References

Cross-Validation of TCH-165: A Comparative Guide to its Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TCH-165's Performance

This compound is a novel small molecule modulator of proteasome assembly, demonstrating significant potential in cancer therapy. It uniquely enhances the activity of the 20S proteasome, leading to the degradation of intrinsically disordered proteins (IDPs), a class of proteins often implicated in oncogenesis. This guide provides a comprehensive cross-validation of this compound's effects across various cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.

Performance Across Cell Lines: A Quantitative Comparison

The efficacy of this compound has been evaluated in a range of cancer cell lines, with a particular focus on hematological malignancies. The data presented below summarizes the cytotoxic concentrations (CC50) and half-maximal effective concentrations (EC50) of this compound, providing a clear comparison of its potency.

Cell LineCancer TypeCC50/IC50 (µM)Key Findings & References
RPMI-8226Multiple Myeloma0.9 - 1.6This compound effectively inhibits cell proliferation and induces degradation of the oncoprotein c-MYC.[1][2][3][4]
U-87MGGlioblastoma2.4Demonstrates efficacy in a solid tumor cell line.[1]
L363Multiple Myeloma5.0Shows activity in another multiple myeloma cell line.[2]
NCI-H929Multiple Myeloma4.3Further validates the potential of this compound in multiple myeloma.[2]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.9High potency observed in a leukemia cell line, with significant c-MYC degradation.[3][4]
Primary MM Cells (Newly Diagnosed)Multiple Myeloma1.0Effective against patient-derived cancer cells.[2][3][4]
Primary MM Cells (Bortezomib Refractory)Multiple Myeloma8.1Crucially, this compound maintains activity in cells resistant to the standard proteasome inhibitor, bortezomib.[2][4]

Mechanism of Action: Enhancing 20S Proteasome Activity

This compound functions by modulating the dynamic equilibrium between the 26S and 20S proteasome complexes.[1] It promotes an "open-gate" conformation of the 20S proteasome, increasing substrate accessibility to its catalytic core. This leads to the enhanced degradation of IDPs, many of which are key drivers of cancer cell survival and proliferation, such as c-MYC, c-Fos, and ornithine decarboxylase (ODC).[1][5]

TCH165_Mechanism cluster_equilibrium Proteasome Equilibrium 26S_Proteasome 26S Proteasome (Ubiquitin-Dependent) 20S_Proteasome 20S Proteasome (Ubiquitin-Independent) 26S_Proteasome->20S_Proteasome Disassembly 20S_Proteasome->26S_Proteasome Assembly Open_Gate_20S Open-Gate 20S Proteasome 20S_Proteasome->Open_Gate_20S Induces This compound This compound This compound->20S_Proteasome Favors Degradation Protein Degradation Open_Gate_20S->Degradation IDPs Intrinsically Disordered Proteins (e.g., c-MYC) IDPs->Open_Gate_20S Substrate

This compound Mechanism of Action

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of this compound.

Cell Viability and Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • Viability Assessment: Add a cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Calculate the CC50/IC50 values by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Immunoblotting for Protein Degradation
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 4, 8, 24 hours). To specifically measure protein degradation, pre-treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (50 µg/mL) for 30 minutes before adding this compound.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against the protein of interest (e.g., c-MYC, GAPDH) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels, normalized to a loading control like GAPDH.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RPMI-8226) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 6. Antibody Incubation (e.g., anti-c-MYC) Western_Blot->Antibody_Incubation Detection 7. Detection & Quantification Antibody_Incubation->Detection Analysis 8. Data Analysis (Protein Degradation) Detection->Analysis

Immunoblotting Workflow

Concluding Remarks

The collective evidence strongly supports the potent and selective anti-cancer activity of this compound across a variety of cell lines, including those resistant to current standard-of-care therapies. Its unique mechanism of enhancing 20S proteasome-mediated degradation of oncoproteins like c-MYC presents a promising new avenue for cancer treatment. The data and protocols provided in this guide offer a solid foundation for further research and development of this compound as a next-generation therapeutic agent.

References

TCH-165 Demonstrates Superior In Vivo Efficacy Over Standard of Care Component in PRAME-Expressing Multiple Myeloma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical data reveals that TCH-165, a novel small molecule modulator of proteasome assembly, exhibits significant antitumor activity in an in vivo model of multiple myeloma, a cancer in which the PRAME (Preferentially Expressed Antigen in Melanoma) gene is frequently activated.[1] In a head-to-head comparison, this compound demonstrated superior tumor growth inhibition compared to bortezomib, a proteasome inhibitor that is a cornerstone of standard of care for multiple myeloma.[2]

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow.[3] The current standard of care for newly diagnosed multiple myeloma typically involves a multi-drug regimen, often including a proteasome inhibitor, an immunomodulatory agent, and a corticosteroid.[4][5][6] Bortezomib is a widely used proteasome inhibitor in these combination therapies.[4][5] Notably, PRAME expression is detected in a majority of multiple myeloma patients and is associated with disease progression and resistance to therapy, making it a compelling therapeutic target.[1][7][8]

This compound represents a new therapeutic approach by selectively enhancing the activity of the 20S proteasome, leading to the degradation of intrinsically disordered proteins, including the oncoprotein MYC, which is crucial for the survival of myeloma cells.[2][9][10] This mechanism of action is distinct from proteasome inhibitors like bortezomib, which block the activity of the proteasome.

In Vivo Efficacy of this compound vs. Bortezomib

In a subcutaneous xenograft model using the RPMI-8226 multiple myeloma cell line, this compound administered orally resulted in a significant reduction in tumor volume compared to both vehicle control and intravenously administered bortezomib.

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 42Tumor Growth Inhibition (%)
Vehicle Control3:7 (v/v) propylene (B89431) glycol/5% dextrose, oral gavage1253.4 (±371.86)-
Bortezomib0.375 mg/kg (day 0), 0.18 mg/kg (day 2), 0.09 mg/kg (day 5 and beyond), 3x/week, IV771.41 (±129.35)38.5
This compound100 mg/kg, twice daily, oral gavage304.43 (±49.50)75.7

Data sourced from a study published in Biomedicines (2022).[2]

The study also highlighted that this compound was well-tolerated in vivo, with minimal loss of body weight in the treated mice.[2]

Mechanism of Action: this compound Signaling Pathway

This compound modulates the assembly of the 26S proteasome, which favors the proteolytically active conformation of the 20S proteasome. This enhanced 20S proteasome activity leads to the degradation of intrinsically disordered proteins like MYC, a key driver of tumorigenesis in multiple myeloma.

TCH165_Pathway TCH165 This compound Proteasome_Assembly 26S Proteasome Assembly TCH165->Proteasome_Assembly Modulates Proteasome_20S 20S Proteasome (Active Conformation) Proteasome_Assembly->Proteasome_20S Favors Degradation Protein Degradation Proteasome_20S->Degradation IDP Intrinsically Disordered Proteins (e.g., MYC) IDP->Degradation Apoptosis Apoptosis of Myeloma Cells Degradation->Apoptosis

Caption: this compound mechanism of action.

Experimental Protocols

In Vivo Xenograft Study

  • Animal Model: Severe Combined Immunodeficient (SCID) mice were used for the study.

  • Cell Line: RPMI-8226, a human multiple myeloma cell line, was used to establish tumors.

  • Tumor Implantation: RPMI-8226 cells were implanted subcutaneously into the flanks of the SCID mice.

  • Treatment Groups:

    • Vehicle Control: A solution of 3:7 (v/v) propylene glycol and 5% dextrose was administered via oral gavage.

    • This compound: 100 mg/kg of this compound was administered twice daily via oral gavage.

    • Bortezomib: Bortezomib was administered intravenously three times a week, with an initial dose of 0.375 mg/kg, followed by 0.18 mg/kg on day 2, and 0.09 mg/kg from day 5 onwards.

  • Efficacy Endpoint: Tumor volume was measured regularly to assess the antitumor efficacy of the treatments. Body weight was monitored to assess toxicity.

  • Statistical Analysis: The significance of the differences in tumor volumes between the treatment groups was determined using appropriate statistical methods.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis Animal_Model SCID Mice Cell_Line RPMI-8226 Cells Tumor_Implantation Subcutaneous Implantation Cell_Line->Tumor_Implantation Vehicle Vehicle Control (Oral) Tumor_Implantation->Vehicle TCH165 This compound (100 mg/kg, bid, Oral) Tumor_Implantation->TCH165 Bortezomib Bortezomib (IV, 3x/week) Tumor_Implantation->Bortezomib Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement TCH165->Tumor_Measurement Bortezomib->Tumor_Measurement Toxicity_Assessment Body Weight Monitoring Tumor_Measurement->Toxicity_Assessment Statistical_Analysis Statistical Analysis Toxicity_Assessment->Statistical_Analysis

Caption: In vivo xenograft experimental workflow.

The promising in vivo efficacy of this compound against a PRAME-expressing multiple myeloma model, coupled with its favorable safety profile, positions it as a strong candidate for further clinical development. Its unique mechanism of action offers a potential new therapeutic strategy for patients with multiple myeloma, including those who may be resistant to standard proteasome inhibitors.

References

Safety Operating Guide

Proper Disposal of TCH-165: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for TCH-165, a modulator of proteasome assembly. Due to the absence of a specific Safety Data Sheet (SDS) from manufacturers, these procedures are based on general best practices for hazardous chemical waste management and the known chemical class of this compound.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). As a biologically active compound with unknown long-term health effects, caution is paramount.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated materials.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with organic solvents if this compound is in solution. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

Step 2: Labeling of Hazardous Waste

Proper labeling of the waste container is a critical regulatory requirement and ensures the safety of all personnel handling the waste.

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste".[1][2]

  • Full Chemical Name: Write the full chemical name: "this compound (Enhancer of 20S proteasome assembly)".

  • Composition: List all contents of the container, including solvents and their approximate concentrations.

  • Hazard Information: Indicate any known or suspected hazards. Since the specific hazards of this compound are not well-documented, it is prudent to label it as "Biologically Active" and "Handle with Care."

Step 3: Storage of Hazardous Waste

Proper storage of the hazardous waste container prior to disposal is essential to prevent accidents and exposure.

  • Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility.

  • Secondary Containment: Place the primary waste container in a secondary container to contain any potential leaks or spills.[3]

  • Segregation: Store the container away from incompatible materials.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Professional Disposal: this compound waste should be disposed of through a licensed and approved hazardous waste management company that can handle chemical and biologically active materials.[4] Never dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste disposal are well-established. The procedures outlined above are based on guidelines from various safety and regulatory bodies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TCH165_Disposal_Workflow cluster_prep Step 1: Preparation & Collection cluster_label Step 2: Labeling cluster_store Step 3: Storage cluster_dispose Step 4: Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Safety First container Select Compatible Hazardous Waste Container ppe->container collect Collect All this compound Waste container->collect label_container Label Container: - 'Hazardous Waste' - Chemical Name & Composition - Accumulation Date - Hazard Information collect->label_container Immediate Action store_waste Store in Designated Secure Area with Secondary Containment label_container->store_waste contact_ehs Contact Institutional EHS store_waste->contact_ehs When Full or Ready disposal Arrange for Professional Disposal contact_ehs->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway of this compound

For informational purposes, the following diagram illustrates the known signaling pathway affected by this compound. This highlights its biological activity and underscores the importance of careful handling and disposal.

TCH165_Signaling_Pathway TCH165 This compound Proteasome_Assembly 20S Proteasome Assembly TCH165->Proteasome_Assembly Enhances Proteasome_20S 20S Proteasome Proteasome_Assembly->Proteasome_20S Leads to increased Protein_Degradation Protein Degradation Proteasome_20S->Protein_Degradation Mediates

Caption: this compound enhances 20S proteasome assembly and protein degradation.

References

Personal protective equipment for handling TCH-165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling TCH-165, a small molecule modulator of proteasome assembly. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Due to its biological activity as a proteasome modulator with anti-tumor properties, this compound should be handled with caution. The following personal protective equipment is mandatory when working with this compound in solid or solution form:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.

  • Storage: Store this compound at -20°C for up to one year, or at -80°C for up to two years.[1]

  • Handling:

    • Avoid inhalation of dust or fumes.

    • Prevent contact with skin and eyes.

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wash hands thoroughly after handling.

Spill and Disposal Procedures

In the event of a spill, or for routine disposal, the following procedures must be followed:

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in Section 1.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable detergent and water.

  • Disposal:

    • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.

    • Do not dispose of down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 595.74 g/mol
CAS Number 1446350-60-2
Storage Temperature -20°C or -80°C[1]
IC50 (RPMI-8226 cells) 1.6 µM[1]
IC50 (U87MG cells) 2.4 µM[1]
EC50 (Chymotrypsin-like activity) 4.2 µM[1][2]
EC50 (Trypsin-like activity) 3.2 µM[1][2]
EC50 (Caspase-like activity) 4.7 µM[1][2]

Experimental Protocol: Western Blot for MYC Degradation

This protocol details a method to assess the effect of this compound on MYC protein levels in multiple myeloma (MM) cells.

Objective: To determine if this compound enhances the degradation of the MYC oncoprotein.

Materials:

  • RPMI-8226 multiple myeloma cells

  • This compound

  • Bortezomib (B1684674) (proteasome inhibitor, for control)

  • DMSO (vehicle control)

  • RIPA buffer supplemented with protease inhibitor cocktail

  • Primary antibody against MYC

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture: Culture RPMI-8226 cells to approximately 80% confluency.

  • Treatment:

    • Treat cells with either vehicle (DMSO) or this compound at the desired concentrations for 4 hours.

    • For proteasome inhibition control, pre-treat a separate batch of cells with bortezomib (5 µM) for 1 hour before adding this compound or vehicle for an additional 4 hours.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet twice with chilled PBS buffer.

    • Resuspend the pellet in chilled RIPA buffer with protease inhibitors to lyse the cells and solubilize proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against MYC.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound Handling Workflow

TCH165_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Ensure Safety handle_weigh Weigh Solid this compound prep_fume_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste Follow Regulations cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

This compound Spill Response Plan

TCH165_Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose report Report Incident dispose->report

Caption: Immediate steps for responding to a this compound spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。